3-Aminophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminophthalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQHUKCXBXUDV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminophthalate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-aminophthalate, a molecule of significant interest in chemiluminescence, materials science, and targeted protein degradation. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on experimental methodologies and mechanistic pathways.
Core Chemical Identity and Structure
This compound is the dianionic form of 3-aminophthalic acid. It is an aromatic dicarboxylic acid with an amino group substituent. The IUPAC name for the parent acid is 3-aminobenzene-1,2-dicarboxylic acid.[1][2] It is a crucial molecule in various scientific domains, most famously as the light-emitting species in the chemiluminescence of luminol.[2]
Chemical Structure and Identifiers
The structural and identifying information for 3-aminophthalic acid is summarized below.
| Identifier | Value |
| IUPAC Name | 3-Aminobenzene-1,2-dicarboxylic acid[2] |
| CAS Number | 5434-20-8[2] |
| Molecular Formula | C₈H₇NO₄[3] |
| Molecular Weight | 181.15 g/mol [3][4] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O[3] |
| InChI | InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)[3][4] |
| InChIKey | WGLQHUKCXBXUDV-UHFFFAOYSA-N[3][4] |
Physicochemical and Spectroscopic Properties
The physical, chemical, and spectroscopic properties of 3-aminophthalic acid are critical for its application in research and development.
Quantitative Physicochemical Data
| Property | Value |
| Melting Point | 180-185 °C (decomposes)[4][5][6] |
| Boiling Point | 436.4 ± 40.0 °C (Predicted)[5] |
| Density | 1.551 ± 0.06 g/cm³ (Predicted)[5] |
| pKa | 3.41 ± 0.10 (Predicted)[5] |
| Solubility | Soluble in methanol.[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 3-aminophthalic acid.
-
Infrared (IR) Spectroscopy : The ATR-IR spectrum of 3-aminophthalic acid exhibits characteristic absorption bands. Key peaks include broad O-H stretches from the carboxylic acid groups (typically ~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), C=O stretching from the carboxylic acids (~1700 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR data for the closely related 3-aminophthalic acid hydrochloride provides insight into the chemical environment of the protons and carbons.
-
¹H NMR : The aromatic protons typically appear as multiplets in the downfield region (~7-8 ppm). The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.
-
¹³C NMR : The spectra will show distinct signals for the two carbonyl carbons of the carboxylic acids (typically >165 ppm) and the six aromatic carbons, with chemical shifts influenced by the electron-donating amino group and electron-withdrawing carboxyl groups.
-
Synthesis and Experimental Protocols
3-Aminophthalic acid is most commonly synthesized by the reduction of 3-nitrophthalic acid. Several effective protocols have been established.
General Synthesis Workflow
The overall process involves the chemical reduction of a nitro group to an amine, followed by acidification and isolation of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-氨基苯二甲酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]
- 6. 3-Aminophthalic Acid | 5434-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-aminophthalic acid from its precursor, 3-nitrophthalic acid. This conversion is a critical step in the production of various compounds, including the chemiluminescent agent luminol, and has applications in forensic science and pharmaceutical development. This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.
Core Synthetic Methodologies
The reduction of the nitro group in 3-nitrophthalic acid to an amine group is the central transformation in this synthesis. Two principal methods have been established for this purpose: catalytic hydrogenation and chemical reduction using agents such as hydrazine (B178648) hydrate (B1144303).
Catalytic Hydrogenation: This is a widely adopted and efficient method for the reduction of nitroarenes.[1] The reaction typically involves treating 3-nitrophthalic acid with hydrogen gas in the presence of a metal catalyst.[2][3] Commonly used catalysts include palladium on carbon (Pd/C)[1][4], platinum-based catalysts like platinum oxide (PtO₂)[1][5], and Raney nickel.[3][6] The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield.
Hydrazine Hydrate Reduction: This method offers an alternative to catalytic hydrogenation and avoids the need for high-pressure hydrogenation equipment. The reaction is typically carried out in an aqueous basic solution with a catalyst such as ferric chloride on activated carbon (FeCl₃/C).[7][8] This approach has been shown to produce high yields and purity.[1][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic protocols for the conversion of 3-nitrophthalic acid to 3-aminophthalic acid.
Table 1: Catalytic Hydrogenation Conditions and Yields
| Catalyst | Solvent | Pressure (psi) | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Platinic Oxide (PtO₂) | Methanol | 25 | Room Temp. | 1 hour | ~95% | Not Specified | [5] |
| 5% Palladium-Charcoal | Glacial Acetic Acid | Atmospheric | Room Temp. | Not Specified | High | Not Specified | [4] |
| Palladium-based | Glacial Acetic Acid | 101.5-130.5 | 55-65°C | Not Specified | 94% | Not Specified | [1] |
| Platinum/Carbon | Isopropanol/Ethanol | 101.5 | Not Specified | Not Specified | 94.3% | 98.4% | [3] |
| Raney Nickel | Water (as disodium (B8443419) salt) | Moderate | 70°C | 15 minutes | Quantitative | Not Specified | [6] |
| Skeleton Nickel | n-Heptane/tert-Butyl methyl ether/Methyl isobutyl ketone | 72.5 | 5°C | Not Specified | 94.5% | 98.9% | [3] |
Table 2: Hydrazine Hydrate Reduction Conditions and Yields
| Catalyst | Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| FeCl₃/C | Sodium Hydroxide (B78521) | Water | 95°C (reflux) | 3.5 hours | 93% | 96.42% (HPLC) | [7] |
| FeCl₃/C | Sodium Hydroxide | Water | 95°C (reflux) | 4.5 hours | 95% | 96.5% (HPLC) | [7] |
| FeCl₃/C | Sodium Hydroxide | Water | 95°C (reflux) | 5 hours | 96% | 96.7% (HPLC) | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinic Oxide
This protocol is adapted from a reported synthesis of 3-aminophthalic acid.[5]
1. Purification of Starting Material:
-
A commercial sample of 3-nitrophthalic acid is dissolved in hot water.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is cooled for 2 hours to allow for the recrystallization of pure 3-nitrophthalic acid.
-
The white solid is collected by filtration.
2. Hydrogenation:
-
13 g (0.062 mole) of the recrystallized 3-nitrophthalic acid is dissolved in 200 ml of methanol.
-
50 mg of platinic oxide is added to the solution.
-
The mixture is hydrogenated in a pressure vessel at 25 psi.
-
The reaction is monitored by observing the cessation of hydrogen uptake, which typically occurs within one hour.
3. Isolation of Product:
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is evaporated to dryness to yield solid 3-aminophthalic acid.
Protocol 2: Reduction using Hydrazine Hydrate and FeCl₃/C
This protocol is based on a patented method for the synthesis of 3-aminophthalic acid.[7][8]
1. Salt Formation:
-
In a 500 ml three-neck flask equipped with a stirrer, 260 g of water is added.
-
16 g of sodium hydroxide (96%) is added and dissolved with stirring.
-
40 g (0.19 mol) of 3-nitrophthalic acid is then added and stirred until a transparent solution is formed.
2. Catalytic Reduction:
-
To the solution, 2.5 g of ferric chloride hexahydrate (FeCl₃·6H₂O) and 14 g of activated carbon are added as the catalyst.
-
The mixture is heated to 95°C (near reflux).
-
25 g of 80% hydrazine hydrate solution is added dropwise.
-
The reaction is continued at reflux for 3.5 hours.
3. Product Isolation and Purification:
-
After the reaction is complete, the mixture is filtered while hot, and the filtrate is collected.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 3.5.
-
The solution is cooled to induce crystallization.
-
The resulting crystals are filtered, and the solid product is dried at 80°C for 3 hours to obtain 3-aminophthalic acid as a light yellow crystalline powder.
Visualized Workflows and Pathways
To further elucidate the synthetic processes, the following diagrams illustrate the chemical reaction and a general experimental workflow.
References
- 1. Buy 3-Aminophthalic acid | 5434-20-8 [smolecule.com]
- 2. 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Luminol Chemiluminescence
Introduction: Luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) is a cornerstone chemiluminescent reagent, renowned for its characteristic blue glow upon oxidation.[1][2] This phenomenon, where a chemical reaction releases energy as light rather than heat, is harnessed in numerous scientific fields.[2][3] For researchers, scientists, and drug development professionals, luminol-based assays are invaluable tools for detecting specific proteins in Western blotting and ELISA, quantifying reactive oxygen species (ROS), and analyzing enzyme kinetics, largely due to their high sensitivity.[4][5][6] This guide provides a detailed examination of the core mechanism of luminol's conversion to 3-aminophthalate, presents key quantitative data, and outlines detailed experimental protocols for its application.
The Core Mechanism of Luminol Oxidation
The chemiluminescent reaction of luminol is a multi-step process that requires an alkaline environment, an oxidizing agent, and typically a catalyst to proceed efficiently.[2][3] The final light-emitting species is an electronically excited form of this compound.[3][7] The exact mechanism involves several key intermediates and transitions, as detailed below.
Step 1: Deprotonation in Alkaline Medium The reaction is initiated in a basic solution.[2] The hydroxide (B78521) ions (OH⁻) abstract the acidic protons from the two nitrogen atoms in the hydrazide ring of the luminol molecule, forming a resonance-stabilized luminol dianion.[2][4][8] This deprotonation is critical, as the resulting dianion is the species that undergoes oxidation.[9]
Step 2: Oxidation and Formation of the Endoperoxide In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and a catalyst, the luminol dianion is oxidized.[2][10] Catalysts significantly lower the activation energy and accelerate the reaction.[11] Common catalysts include transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), or enzymes such as horseradish peroxidase (HRP), which is widely used in biological assays.[1][10][11] This oxidation step leads to the formation of a key, unstable intermediate: a cyclic endoperoxide.[2][7]
Step 3: Decomposition to Excited this compound The unstable cyclic endoperoxide rapidly decomposes. This decomposition is highly exothermic and involves the cleavage of the weak peroxide bond and the elimination of a molecule of nitrogen gas (N₂).[8][9] The energy released in this step is not dissipated as heat but is instead used to promote the resulting this compound molecule into an electronically excited singlet state (S1).[1][9]
Step 4: Radiative Relaxation and Light Emission The excited this compound is highly unstable and quickly relaxes to its lower-energy ground state.[2][3] This transition releases the excess energy in the form of a photon of light.[3][9] This emission of light is the observed chemiluminescence, which appears as a characteristic blue glow with a maximum emission wavelength (λmax) of approximately 425 nm in aqueous solutions.[7][10]
Caption: The reaction pathway of luminol from its ground state to the emission of light.
Quantitative Analysis of Luminol Chemiluminescence
The efficiency and characteristics of the luminol reaction can be described by several key quantitative parameters. These values are critical for optimizing assay conditions and ensuring reproducibility.
| Parameter | Value | Conditions / Notes |
| Chemiluminescence Quantum Yield (ΦCL) | ~1.23%[12] | In aqueous solution with H₂O₂ and horseradish peroxidase (HRP) catalyst.[12] The quantum yield is the ratio of emitted photons to reacting luminol molecules. |
| ~9% (excitation yield)[13] | In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[14][13] | |
| Emission Maximum (λmax) | ~425 nm[7][10] | The peak wavelength of the emitted blue light in aqueous solutions.[7][10] A second peak around 485 nm has also been observed.[8] |
| Optimal pH | 11 - 13[14][13] | For achieving maximum quantum yield in aqueous solutions.[14][13] A pH below 8.2 can favor a non-chemiluminescent "dark reaction".[1][7] |
| Reaction Duration | ~30 seconds to 2 minutes[1][15] | The visible glow is typically brief, though the signal can be stable for longer in optimized assay systems.[1][15] |
Experimental Protocols
The following sections provide detailed methodologies for both a qualitative demonstration and a quantitative measurement of luminol chemiluminescence.
Caption: A typical workflow for conducting a luminol chemiluminescence experiment.
Protocol 1: General Demonstration of Luminol Chemiluminescence
This protocol, adapted from established demonstration methods, is suitable for visually observing the reaction.[15][16]
Reagents:
-
Solution A (Luminol/Catalyst Solution):
-
Solution B (Oxidant Solution):
-
30% Hydrogen Peroxide (H₂O₂): 5.0 mL[15]
-
Deionized Water: to make 1.0 L
-
Methodology:
-
Prepare Solution A: In a 1 L flask, dissolve the sodium carbonate, sodium bicarbonate, ammonium carbonate, and copper sulfate in approximately 900 mL of deionized water. Add the luminol and swirl vigorously until all components are dissolved. Bring the final volume to 1.0 L with deionized water.[16]
-
Prepare Solution B: In a separate 1 L flask, add 5.0 mL of 30% hydrogen peroxide to approximately 900 mL of deionized water. Mix thoroughly and bring the final volume to 1.0 L.[15][16]
-
Initiate Chemiluminescence: In a darkened room, pour equal volumes of Solution A and Solution B simultaneously into a separate container (e.g., a beaker or a spiral glass setup for enhanced visual effect).[15]
-
Observation: A strong blue glow will be immediately visible upon mixing.[15][16] The light emission will last for approximately 1-2 minutes.[15]
Protocol 2: Quantitative Measurement Using a Luminometer
This protocol is designed for the sensitive quantification of the chemiluminescent signal, as is common in bioassays.[17]
Reagents:
-
Potassium Hydroxide (KOH) solution (e.g., 0.1 M)
-
Luminol Stock Solution (10⁻² M): Dissolve luminol powder in a small volume of KOH solution, then add distilled water to the final concentration.[17]
-
Alkaline Luminol Working Solution (e.g., 5.4 x 10⁻⁵ M): Dilute the stock solution in an appropriate alkaline buffer.[17]
-
Catalyst/Initiator Solution (e.g., 1.8 x 10⁻⁴ M K₃[Fe(CN)₆] or an HRP-conjugated antibody in a suitable buffer).[17]
-
Oxidant Solution (e.g., H₂O₂ at an optimized concentration, often included in commercial substrate kits).
Methodology:
-
Instrument Setup: Program a biochemiluminometer or a plate reader with luminescence detection capabilities. If using an instrument with injectors, prime one injector with the initiator solution.
-
Sample Preparation: Pipette the alkaline luminol working solution (containing the oxidant if not being injected separately) into the wells of a microplate or cuvettes.
-
Initiate Reaction: Place the plate/cuvettes into the luminometer. Initiate the reaction by injecting the catalyst/initiator solution (e.g., K₃[Fe(CN)₆] or H₂O₂ if HRP is the catalyst).[17]
-
Data Acquisition: Immediately begin measuring the chemiluminescence intensity.[17] Data is typically collected as Relative Light Units (RLU) over a set period.
-
Data Analysis: Determine the maximum chemiluminescence intensity (Imax) or integrate the signal over time to quantify the total light emission. Compare the signal from unknown samples to a standard curve to determine analyte concentration.
References
- 1. Luminol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Luminol? [synapse.patsnap.com]
- 3. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. goldbio.com [goldbio.com]
- 6. Luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.red [2024.sci-hub.red]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 17. 3.3. Luminol Chemiluminescence Assay [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of 3-Aminophthalate in Forensic Blood Detection
Abstract
The detection of latent bloodstains is a cornerstone of forensic investigation. Luminol (B1675438), a chemical compound known for its striking chemiluminescence, has been a principal tool for this purpose for decades.[1][2][3][4] This technical guide delves into the fundamental mechanism of the luminol reaction, focusing on the pivotal role of its derivative, this compound, as the light-emitting species. We will explore the chemical pathway, present detailed experimental protocols, summarize key quantitative data, and provide visual diagrams to elucidate the process. Understanding the formation and behavior of this compound is critical for appreciating both the power and the limitations of this presumptive blood test.
Introduction: The Chemistry of a Crime Scene Clue
At a crime scene, what is invisible to the naked eye can often be the most revealing.[4] Violent crimes frequently leave behind trace amounts of blood, which perpetrators may attempt to clean or conceal.[4] Forensic investigators employ luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) to reveal these hidden bloodstains.[3][5] When a solution of luminol is sprayed onto a surface contaminated with blood, it produces a characteristic blue glow, a phenomenon known as chemiluminescence.[1][2][6] This light is not emitted by luminol itself, but by its oxidized product, this compound. This document provides a detailed examination of the formation of this compound and its central role as the photon-emitting molecule in the forensic detection of blood.
The Luminol Reaction: A Catalyzed Oxidation
The chemiluminescence of luminol is an oxidation-reduction reaction that requires several key components to proceed effectively.[6] The process is initiated when luminol is mixed in a basic solution with an oxidizing agent, typically hydrogen peroxide.[2][6] However, this reaction is slow on its own and requires a catalyst to produce a glow strong enough to be useful in a forensic context.[2]
This is where blood plays its crucial role. The iron atom within the heme group of hemoglobin, a protein in red blood cells, acts as a powerful catalyst for the luminol reaction.[2][6] When the luminol solution comes into contact with blood, the iron accelerates the oxidation of luminol, leading to a rapid and visible emission of light.[2][6]
The overall reaction can be summarized as the oxidation of luminol in an alkaline environment, catalyzed by the iron in hemoglobin, to produce light. The key product of this reaction is the electronically excited this compound ion.[1][6]
Mechanism of Chemiluminescence: The Journey to this compound
The blue glow observed in a positive luminol test is the direct result of this compound transitioning from a high-energy, excited state to a more stable ground state.[1][2][6] This process involves several intermediate steps:
-
Deprotonation: In a basic (alkaline) solution, the luminol molecule loses two protons to form a dianion.[1] This negatively charged ion is more susceptible to oxidation.
-
Oxidation: The luminol dianion is then oxidized by hydrogen peroxide, a reaction catalyzed by the iron (Fe³⁺) in hemoglobin.[2][6] This step forms a highly unstable intermediate, a cyclic endoperoxide.[1][7]
-
Decomposition and Excitation: This unstable endoperoxide rapidly decomposes, losing a molecule of nitrogen gas (N₂).[6][7][8] The energy released during this decomposition is transferred to the resulting molecule, this compound, promoting its electrons to a higher energy orbital and creating an electronically excited state (often denoted as 3-APA*).[6][7][9]
-
Relaxation and Photon Emission: The excited this compound is highly unstable and quickly decays back to its lower-energy ground state.[2][6] The excess energy is released in the form of a photon of light.[2] This emission of light is what investigators observe as a blue glow.[1][6]
The fluorescence spectrum of this compound has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the light-emitting species.[10]
Quantitative Data Summary
The effectiveness of the luminol test is defined by several key parameters. The following table summarizes the quantitative data associated with the reaction.
| Parameter | Value | Source(s) |
| Chemical Formula of Luminol | C₈H₇N₃O₂ | [3] |
| Common Name for Luminol | 3-Aminophthalhydrazide | [3][5] |
| Detection Limit | Up to 1:1,000,000 dilution | [6] |
| Wavelength of Emitted Light | ~425 nm (blue light) | [3] |
| Duration of Glow | Approximately 30 seconds | [3][6] |
| Optimal pH Range | 8 - 11 (moderately strong alkaline) | [10] |
Experimental Protocols
The following protocols are provided as a general guide for the preparation and application of a standard luminol reagent for forensic blood detection.
Reagent Preparation (Weber Protocol)
This is a commonly cited formulation for creating the luminol reagent.
Materials:
-
Luminol (3-aminophthalhydrazide)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
-
Hydrogen Peroxide (H₂O₂, 3% solution)
-
Distilled water
-
Spray bottle
Procedure:
-
Solution A (Luminol Stock):
-
Working Solution:
-
Just prior to use, mix a portion of the luminol stock solution (Solution A) with an equal portion of 3% hydrogen peroxide solution.[11] For instance, mix 10 mL of the luminol/base solution with 10 mL of hydrogen peroxide.[11]
-
Pour the final mixture into a clean spray bottle. The solution is most effective when freshly prepared, as its stability can be limited.[7]
-
Application and Observation
Procedure:
-
Darken the Scene: The luminol reaction produces a faint glow that is best observed in near-total darkness.[2] All light sources should be eliminated.
-
Application: Spray a fine mist of the luminol working solution over the area suspected of containing bloodstains.[2][12]
-
Observation: Observe the area for any faint blue chemiluminescence.[3][12] The glow is transient, typically lasting for about 30 seconds, so immediate documentation is crucial.[3]
-
Documentation: Any positive reaction should be photographed or videotaped immediately to record the pattern and location of the potential bloodstains.[2]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Handle reagents such as sodium hydroxide and hydrogen peroxide with care, as they can be caustic.[12]
-
Work in a well-ventilated area.[12]
Visualizations
Chemical Reaction Pathway
Caption: The chemical pathway from luminol to the emission of light by this compound.
Experimental Workflow for Blood Detection
References
- 1. What is the mechanism of Luminol? [synapse.patsnap.com]
- 2. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 3. Uncover Hidden Bloodstains with Luminol [simplyforensic.com]
- 4. How does 3-Aminophthalhydrazide (Luminol) work? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. nbinno.com [nbinno.com]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abacusdiagnostics.com [abacusdiagnostics.com]
- 10. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csub.edu [csub.edu]
- 12. sciencenotes.org [sciencenotes.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid, with the CAS number 5434-20-8, is a key chemical intermediate in various industrial applications, most notably in the synthesis of pharmaceuticals and dyes.[1] Also known as 3-amino-1,2-benzenedicarboxylic acid, this compound is a pale-yellow to yellow crystalline powder.[1] Its molecular structure, featuring both an amino group and two carboxylic acid functionalities on a benzene (B151609) ring, imparts a unique combination of chemical reactivity and physical characteristics that are critical for its utility. This guide provides a comprehensive overview of the physical and chemical properties of 3-aminophthalic acid, complete with experimental protocols and graphical representations of its synthesis and key reactions.
Physical Properties of 3-Aminophthalic Acid
The physical properties of 3-aminophthalic acid are summarized in the table below, providing a quick reference for researchers. These properties are essential for handling, storage, and designing experimental procedures involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1][2][3] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | White to Yellow to Orange powder/crystal | [1] |
| Melting Point | 170-185 °C (decomposes) | [1][3][4][5][6] |
| Boiling Point | 436.4 °C at 760 mmHg (Predicted) | [1][3][5] |
| Density | 1.551 - 1.6 g/cm³ (Predicted) | [1][3][5] |
| Solubility | Soluble in methanol. | [1][5] |
| pKa | 3.41 ± 0.10 (Predicted) | [1][5] |
Chemical Properties and Reactivity
3-Aminophthalic acid's chemical behavior is dictated by the interplay of its aromatic ring, the basic amino group, and the acidic carboxylic acid groups.
Stability and Storage: 3-Aminophthalic acid is a stable compound under normal conditions.[1] However, it is recommended to store it in a cool, dry, well-ventilated area in a tightly sealed container.[7] Some sources suggest refrigeration and storage under an inert gas.[8] It is incompatible with strong oxidizing agents.[4]
Key Reactions: The primary chemical utility of 3-aminophthalic acid lies in its role as a versatile precursor in organic synthesis.
-
Synthesis of Apremilast: It serves as a precursor in the synthesis of Apremilast, a drug used to treat psoriatic arthritis.[1][5]
-
Preparation of Local Anesthetics: This compound is a reactant in the preparation of certain local anesthetics.[1][5]
-
Dye Intermediates: Its chemical structure is amenable to the production of vibrant and stable dyes.[1]
-
Luminol Chemiluminescence: 3-Aminophthalic acid is the product of the chemiluminescent oxidation of luminol, a reaction famously used in forensics to detect trace amounts of blood.[9] The iron in hemoglobin acts as a catalyst for this reaction.[9]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are generalized protocols for determining some of the key properties of 3-aminophthalic acid.
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of 3-aminophthalic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. Note that 3-aminophthalic acid decomposes at its melting point.
-
2. Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid:
This synthesis involves the reduction of the nitro group of 3-nitrophthalic acid.
-
Materials: 3-nitrophthalic acid, sodium hydroxide (B78521), water, ferric chloride (FeCl₃), activated carbon, hydrazine (B178648) hydrate (B1144303), and concentrated hydrochloric acid.[10][11]
-
Procedure:
-
Dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide in a three-neck flask equipped with a stirrer.[10][11]
-
Add a catalyst mixture of ferric chloride and activated carbon to the solution.[10]
-
Heat the solution to near reflux (approximately 95 °C) and add hydrazine hydrate solution dropwise.[10]
-
Maintain the reflux for several hours to complete the reduction of the nitro group to an amino group.[10]
-
After the reaction is complete, filter the hot solution to remove the catalyst.[10]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.5.[10][11]
-
Cool the solution to induce crystallization of 3-aminophthalic acid.[10]
-
Collect the resulting light yellow crystalline powder by filtration and dry it in an oven at 80 °C.[10]
-
Logical and Experimental Workflows
To visually represent the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis workflow for 3-aminophthalic acid.
Caption: Key chemical roles of 3-aminophthalic acid.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and identification of 3-aminophthalic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. Spectra for 3-aminophthalic acid and its hydrochloride salt are available in public databases.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-aminophthalic acid will show characteristic absorption bands for the N-H stretches of the amino group, O-H stretches of the carboxylic acids, C=O stretches of the carbonyls, and aromatic C-H and C=C stretches.
-
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can provide information about the electronic transitions within the molecule, which is particularly relevant for its use in dyes.
Safety and Handling
3-Aminophthalic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]
-
Precautionary Measures: When handling 3-aminophthalic acid, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if dust is generated.[4][7] Work should be conducted in a well-ventilated area, and hands should be washed thoroughly after handling.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[14]
This technical guide provides a solid foundation for researchers and professionals working with 3-aminophthalic acid, encompassing its core physical and chemical properties, synthetic methodologies, and safety considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8 [m.chemicalbook.com]
- 6. 3-アミノフタル酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 10. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Discovery of 3-Aminophthalate: A Novel Ligand for the Cereblon E3 Ligase
An In-Depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of 3-aminophthalate as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon is a critical component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which plays a pivotal role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[1][2] The discovery of small molecules that can modulate the substrate specificity of CRBN has revolutionized the field of targeted protein degradation (TPD), offering a powerful therapeutic modality for eliminating disease-causing proteins.[3]
The field of CRBN-mediated TPD was established through the study of immunomodulatory drugs (IMiDs®), such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[4][] These molecules act as "molecular glues," binding to CRBN and inducing the recruitment of "neosubstrate" proteins that are not native targets of the ligase, leading to their ubiquitination and subsequent destruction by the proteasome.[1][6] This mechanism is the foundation for their therapeutic effects in hematological malignancies.[7][8] The search for new CRBN ligands is driven by the need for molecules with improved chemical stability, novel intellectual property, and potentially different neosubstrate profiles.
In this context, 3-aminophthalic acid was identified as a new ligand for the Cereblon E3 ubiquitin ligase.[9][10] This discovery is significant as it provides a more chemically stable and economical alternative to the classical IMiD scaffolds for the development of Proteolysis Targeting Chimeras (PROTACs).[9][11] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), thereby inducing its degradation.[6][12] The development of a phthalic acid-based PROTAC demonstrated comparable efficacy in degrading its target to pomalidomide-based equivalents, highlighting the potential of this new ligand class.[9][10]
Mechanism of Action: Modulating the E3 Ligase Complex
The CRL4-CRBN E3 ligase complex is a multi-protein machine responsible for attaching ubiquitin chains to substrate proteins, marking them for proteasomal degradation. The complex consists of a Cullin 4 (CUL4) scaffold, a RING-box protein (RBX1), an adaptor protein (DDB1), and a substrate receptor, which in this case is Cereblon (CRBN).[7][13] Small molecule modulators like IMiDs or this compound bind directly to a specific pocket within CRBN.[8][14] This binding event alters the surface of CRBN, creating a new interface that facilitates the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][15] Once the neosubstrate is brought into proximity, the E3 ligase complex transfers ubiquitin from a charged E2 enzyme to the substrate, leading to its degradation.[15]
The utility of this compound extends to its incorporation into PROTACs. A PROTAC based on this ligand brings a specific POI into proximity with the CRBN E3 ligase, hijacking the cell's natural protein disposal system to eliminate the target.[9][12]
Quantitative Data Presentation
While specific binding affinity data (e.g., Kd, IC50) for this compound binding directly to CRBN is not detailed in the initial reports, its efficacy can be assessed through the performance of PROTACs derived from it. The primary study demonstrated that a 3-aminophthalic acid-based O'PROTAC had comparable efficacy in degrading the ERG transcription factor as pomalidomide-based versions.[9][10] For context, the binding affinities and degradation potencies of established IMiDs are provided below.
| Compound | Target/Assay | Value | Cell Line | Reference |
| Lenalidomide | CRBN Competitive Binding (IC50) | ~2 µM | U266 Myeloma Extracts | [16] |
| Pomalidomide | CRBN Competitive Binding (IC50) | ~2 µM | U266 Myeloma Extracts | [16] |
| Phthalic Acid-based ERG O'PROTAC | ERG Degradation | Comparable to Pomalidomide-based O'PROTAC | 293T and VCaP | [9] |
| Pomalidomide | Anti-proliferative Potency | ~10-fold higher than Lenalidomide | Myeloma Cell Lines | [16] |
Experimental Protocols
Characterizing a novel CRBN ligand involves a suite of biochemical and cellular assays to confirm binding, mechanism of action, and functional effects.[17][18]
Competitive Binding Assay to Cereblon
This assay determines if a test compound can compete with a known binder for interaction with CRBN.
-
Principle: A known thalidomide analog is immobilized on affinity beads. Cell lysate containing endogenous CRBN is incubated with these beads in the presence of varying concentrations of the test compound (e.g., this compound). If the test compound binds to CRBN, it will prevent CRBN from binding to the beads. The amount of CRBN bound to the beads is then quantified by Western blot.
-
Methodology:
-
Lysate Preparation: Culture and harvest cells (e.g., HEK293T or U266 myeloma cells) and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.[16]
-
Competitive Incubation: Pre-incubate the cell lysate with a serial dilution of the test compound or a vehicle control (DMSO) for 1-2 hours at 4°C.[16]
-
Affinity Pulldown: Add thalidomide-analog-conjugated affinity beads to the pre-incubated lysates and incubate for an additional 2-4 hours at 4°C with gentle rotation to allow CRBN to bind.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Analyze the eluates by SDS-PAGE and Western blot using an anti-CRBN antibody. A decrease in the CRBN signal with increasing concentrations of the test compound indicates competitive binding.[16]
-
Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction of a target protein following treatment with a CRBN-based degrader.[3]
-
Principle: Cells are treated with the PROTAC or molecular glue. The total protein is then extracted, separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the protein of interest to visualize and quantify its abundance.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the degrader compound for a set time course (e.g., 4, 8, 16, 24 hours).[3]
-
Lysis: Wash the cells with PBS and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The band intensity is quantified, and the target protein levels are normalized to the loading control.
-
Conclusion
The identification of 3-aminophthalic acid as a novel Cereblon ligand represents a significant advancement in the field of targeted protein degradation.[9] It offers a chemically stable and cost-effective alternative to traditional IMiD scaffolds, expanding the toolkit for developing next-generation PROTACs and molecular glues.[9][10] The demonstration of its efficacy in a PROTAC context validates its potential for therapeutic applications. Further research into the unique structural interactions of this compound with CRBN may unveil opportunities to modulate different sets of neosubstrates, potentially leading to new therapies with improved efficacy and safety profiles. This discovery underscores the continuing evolution of strategies to hijack the ubiquitin-proteasome system for therapeutic benefit.[19]
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
The Versatility of 3-Aminophthalate: A Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid, a versatile aromatic compound, has emerged as a critical building block in the synthesis of a diverse range of pharmaceuticals. Its unique trifunctional structure, featuring an amino group and two carboxylic acid moieties on a benzene (B151609) ring, allows for a variety of chemical transformations, making it an ideal precursor for complex molecular architectures. This technical guide explores the role of 3-aminophthalate in pharmaceutical synthesis, with a focus on its application in the development of the anti-inflammatory drug Apremilast, its emerging role in targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), and its potential in the synthesis of local anesthetics and antimicrobial agents.
Synthesis of Apremilast
Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1][2] 3-Aminophthalic acid is a key precursor in the synthesis of this important therapeutic agent.
Synthetic Pathways
Several synthetic routes to Apremilast starting from 3-aminophthalic acid have been reported, primarily involving the initial formation of an N-acyl derivative followed by cyclization with the appropriate amine. A common strategy involves the acylation of 3-aminophthalic acid with acetic anhydride (B1165640) to form 3-acetamidophthalic anhydride, which is then reacted with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine or a salt thereof.[3][4]
A generalized synthetic scheme is presented below:
Caption: General synthetic route for Apremilast from 3-aminophthalic acid.
Experimental Protocols
Protocol 1: Two-step synthesis via 3-acetamidophthalic anhydride
This protocol involves the initial synthesis of 3-acetamidophthalic anhydride, followed by condensation with the chiral amine.
-
Step 1: Synthesis of 3-acetamidophthalic anhydride [5] A stirred solution of 3-aminophthalic acid hydrochloride (65.0 g) in acetic anhydride (195 ml) is heated to 110°C and maintained for 2 hours. The reaction mixture is then cooled to 5°C. The resulting product is filtered, washed with cyclohexane, and dried at 40°C for 6 hours to yield 3-acetamidophthalic anhydride (45.0 g).
-
Step 2: Synthesis of Apremilast [3] The N-acetyl-L-leucine salt of (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine is reacted with 3-acetamidophthalic anhydride in 10 volumes of glacial acetic acid. The reaction mixture is heated at reflux temperature for 15 hours to obtain Apremilast.
Protocol 2: One-pot synthesis [6]
A one-pot synthesis method offers a more streamlined approach.
In a flask, 5 g (50 mmol) of acetic anhydride is heated to 80°C. 3-Aminophthalic acid hydrochloride dihydrate (0.25 g, 1 mmol) is slowly added. After the reaction initiates, the remaining 2.25 g (9 mmol) of 3-aminophthalic acid hydrochloride dihydrate is added in batches, maintaining the temperature below 95°C. After the addition is complete, the temperature is raised to reflux (140°C) and the reaction is maintained for 3 hours. The mixture is then cooled to room temperature. Deionized water is added at a temperature of 15-25°C. Finally, S-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine N-acetyl-L-leucine salt is added and the reaction temperature is raised to 95-105°C for 7-10 hours.
Quantitative Data
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Yield | ~75% (Step 2) | High (not specified) | [3][6] |
| Purity | 99.3% | Not specified | [3] |
| Reaction Time | 17 hours (total) | 10-13 hours | [3][5][6] |
| Key Reagents | 3-Aminophthalic acid HCl, Acetic anhydride, Chiral amine salt | 3-Aminophthalic acid HCl dihydrate, Acetic anhydride, Chiral amine salt |
Mechanism of Action and Signaling Pathway
Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibits the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ) through the inhibition of NF-κB transcriptional activity.[1][2]
Caption: Signaling pathway of Apremilast.
This compound in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins.[7] Recently, 3-aminophthalic acid has been identified as a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[8] This discovery opens up new avenues for the design of phthalic acid-based PROTACs for targeted protein degradation.
General Mechanism of this compound-Based PROTACs
A this compound-based PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a linker, and the this compound moiety that binds to CRBN. The PROTAC acts as a bridge, bringing the POI into close proximity with the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: General mechanism of a this compound-based PROTAC.
Application in ERG Degradation
One notable application is the development of a phthalic acid-based oligonucleotide-based PROTAC (O'PROTAC) for the degradation of the ERG transcription factor, an oncoprotein implicated in prostate cancer.[8] In this approach, the this compound moiety serves as the CRBN ligand, which is conjugated via a linker to an oligonucleotide that specifically binds to ERG. This O'PROTAC was shown to effectively degrade ERG in cellular models.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis of specific this compound-based PROTACs are emerging in the literature. The synthesis generally involves the functionalization of 3-aminophthalic acid to allow for its conjugation to a linker, which is then attached to the target protein ligand.
Example: Synthesis of a Phthalic Acid-based O'PROTAC for ERG Degradation (Conceptual Workflow)
-
Synthesis of a functionalized this compound derivative: 3-Aminophthalic acid is chemically modified to introduce a reactive group (e.g., an amine or carboxylic acid) suitable for linker attachment.
-
Synthesis of the linker: A linker of appropriate length and chemical composition is synthesized with complementary reactive groups at each end.
-
Synthesis of the target-binding oligonucleotide: The oligonucleotide sequence that specifically recognizes the ERG transcription factor is synthesized.
-
Conjugation: The functionalized this compound, linker, and oligonucleotide are sequentially coupled to form the final O'PROTAC molecule.
-
Purification and Characterization: The synthesized O'PROTAC is purified using techniques such as HPLC and its identity is confirmed by mass spectrometry.
Quantitative data such as reaction yields and purity for these multi-step syntheses are highly specific to the individual PROTAC being developed and require detailed experimental investigation.
Potential Applications in Local Anesthetics and Antimicrobial Agents
The versatile chemical nature of this compound makes it an attractive scaffold for the development of other classes of pharmaceuticals, including local anesthetics and antimicrobial agents.
Local Anesthetics
The general structure of many local anesthetics consists of an aromatic group, an intermediate chain (often an ester or amide), and an amino group. The structure of this compound provides a foundation for the synthesis of novel local anesthetic candidates. By modifying the carboxylic acid and amino groups, it is possible to generate a library of compounds for screening. For instance, esterification of the carboxylic acid groups and alkylation or acylation of the amino group can lead to molecules with the requisite structural features for local anesthetic activity.
Antimicrobial Agents
Derivatives of this compound have also been investigated for their antimicrobial properties. The phthalimide (B116566) scaffold, which can be readily synthesized from 3-aminophthalic acid, is a common feature in various biologically active molecules. By introducing different substituents onto the aromatic ring or by modifying the amino group, it is possible to tune the antimicrobial activity against various bacterial and fungal strains. Further research is needed to explore the full potential of this compound derivatives as a source of new antimicrobial drugs.
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its established role in the manufacturing of Apremilast highlights its industrial importance. Furthermore, the recent discovery of its ability to act as a ligand for the E3 ligase Cereblon has positioned it at the forefront of the rapidly advancing field of targeted protein degradation with PROTACs. While its application in the development of local anesthetics and antimicrobial agents is less mature, the chemical tractability of the this compound scaffold suggests significant potential for future drug discovery efforts in these areas. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and local anesthetic activity of alkylaminoacyl derivatives of 3-amino-1,2-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 3-Aminophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid (3-APA) is a key chemical intermediate and metabolite of significant interest in the pharmaceutical and forensic sciences. It is notably the primary metabolite of immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide, making its characterization crucial for pharmacokinetic and pharmacodynamic studies. Furthermore, it is the chemiluminescent product of luminol (B1675438) oxidation, a cornerstone reaction in forensic science for the detection of latent blood traces.
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 3-aminophthalic acid, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to aid researchers in their analytical endeavors.
Molecular Structure and Properties
-
IUPAC Name: 3-Aminobenzene-1,2-dicarboxylic acid
-
Molecular Formula: C₈H₇NO₄[1]
-
Molecular Weight: 181.15 g/mol [1]
-
Appearance: Yellow Crystalline Powder[2]
-
Melting Point: 180-185 °C[2]
Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-aminophthalic acid. Due to the limited availability of fully assigned datasets for 3-aminophthalic acid in the literature, some of the presented data is based on closely related derivatives or established correlation tables for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-aminophthalic acid by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Aromatic Protons) | Notes |
| ~7.5-7.6 | Doublet | H-6 | Data derived from a dehydrated derivative (4-aminoisobenzofuran-1,3-dione) in DMSO-d₆.[3] |
| ~7.5-7.6 | Doublet | H-4 | Data derived from a dehydrated derivative (4-aminoisobenzofuran-1,3-dione) in DMSO-d₆.[3] |
| ~7.0-7.1 | Doublet of Doublets / Quartet | H-5 | Data derived from a dehydrated derivative (4-aminoisobenzofuran-1,3-dione) in DMSO-d₆.[3] |
| ~3.9 | Singlet | -NH₂ | Data for the amino protons of a dehydrated derivative.[3] This signal is exchangeable with D₂O. |
| >10 | Broad Singlet | -COOH | Carboxylic acid protons typically appear as a broad singlet at low field and are D₂O exchangeable. |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment (Carbon Atom) | Notes |
| ~168-172 | C-7, C-8 (Carboxyl) | Expected range for carboxylic acid carbons. |
| ~148-152 | C-3 (C-NH₂) | Aromatic carbon attached to the amino group, expected to be deshielded. |
| ~130-135 | C-1, C-2 (C-COOH) | Quaternary aromatic carbons attached to carboxyl groups. |
| ~115-125 | C-4, C-5, C-6 (Ar-CH) | Aromatic methine carbons. |
Note: Specific, fully assigned ¹³C NMR data for 3-aminophthalic acid was not available in the surveyed literature. The values presented are based on typical chemical shift ranges for the respective functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Typically appears as two bands for a primary amine. A peak at 3453 cm⁻¹ was noted for a related derivative.[3] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very broad absorption, characteristic of hydrogen-bonded carboxyl groups. |
| ~3030 | C-H Stretch | Aromatic | |
| ~1730 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong absorption. Peaks at 1731 cm⁻¹ and 1692 cm⁻¹ were observed for a dehydrated derivative.[3] |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | |
| 1320 - 1000 | C-O Stretch | Carboxylic Acid (-COOH) | |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | |
| 900 - 675 | C-H Bending | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and aiding in structural elucidation.
Table 4: Mass Spectrometry Data
| m/z | Assignment | Technique | Source |
| 181.15 | [M] | - | Calculated Molecular Weight[1] |
| 164 | [M+H]⁺ (of dehydrated form) | MS | Asian Journal of Chemistry[3] |
| 163 | Fragment | GC-MS | PubChem[1] |
| 119 | Fragment | GC-MS | PubChem[1] |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophores present. While specific λmax values for 3-aminophthalic acid were not found in the surveyed literature, its aromatic structure with an amino auxochrome and carboxyl groups suggests absorption in the UV region. For HPLC analysis, a detection wavelength of 210 nm has been used.[3]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-aminophthalic acid, based on methods reported in the literature.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-aminophthalic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Instrumentation: Utilize a ¹H NMR spectrometer, for instance, a Bruker 400 MHz instrument.[3]
-
Data Acquisition: Record the ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the internal standard (TMS at 0 ppm) or the residual solvent peak.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix approximately 1-2 mg of dry 3-aminophthalic acid with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrumentation: Use an FTIR spectrophotometer, such as a Perkin Elmer model.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation: For GC-MS analysis, derivatization of the carboxylic acid groups (e.g., by esterification) may be necessary to increase volatility. Dissolve the derivatized sample in a suitable volatile solvent like methanol (B129727) or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column appropriate for the analyte's polarity and volatility.
-
Data Acquisition: Inject the sample into the GC inlet. The typical GC program involves a temperature ramp to separate the components of the sample. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. Compare the obtained mass spectrum with library data (e.g., NIST) for identification.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 3-aminophthalic acid in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction. Fill another cuvette with the sample solution. Scan a wavelength range from approximately 200 to 400 nm.
-
Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
General Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like 3-aminophthalic acid.
Caption: Workflow for Spectroscopic Characterization.
Chemical Context of 3-Aminophthalic Acid
This diagram shows the relationship of 3-aminophthalic acid to its synthetic precursor, 3-nitrophthalic acid, and its formation from the chemiluminescent reaction of luminol, a key application in forensics.
Caption: Synthesis and Application Context of 3-APA.
References
In-Depth Technical Guide on the Solubility of 3-Aminophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Introduction: The Significance of Solubility for 3-Aminophthalic Acid
3-Aminophthalic acid is a pivotal chemical intermediate, notably utilized in the synthesis of pharmaceuticals, such as local anesthetics and the immunomodulatory drug Apremilast, as well as in the production of various dyes.[1][2] The solubility of this compound in different solvents is a critical physical property that profoundly influences its application in chemical synthesis, formulation development, and biological systems. Understanding its solubility profile is essential for optimizing reaction conditions, controlling crystallization processes, and ensuring bioavailability in drug delivery systems. This guide provides a comprehensive overview of the known solubility characteristics of 3-aminophthalic acid, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Solubility Profile of 3-Aminophthalic Acid
A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for 3-aminophthalic acid in various solvents. However, qualitative descriptions of its solubility have been reported.
Quantitative Data Summary
Currently, there is no publicly available, peer-reviewed quantitative data (e.g., in g/L or mg/mL at specified temperatures) for the solubility of 3-aminophthalic acid in common organic or aqueous solvents. This represents a significant data gap for researchers and professionals working with this compound.
Qualitative Solubility Observations
The following table summarizes the qualitative solubility information that has been reported for 3-aminophthalic acid.
| Solvent | Qualitative Solubility | Reference |
| Methanol | Soluble | [1][2][3] |
| Water | Will likely be mobile in the environment due to its water solubility. | [4] |
Experimental Protocols for Solubility Determination
Given the lack of quantitative data, researchers will likely need to determine the solubility of 3-aminophthalic acid experimentally. The following are detailed, generalized methodologies for such determinations.
Qualitative Solubility Screening
This initial screening provides a rapid assessment of solubility in a range of solvents.
Objective: To quickly determine if 3-aminophthalic acid is soluble, partially soluble, or insoluble in a variety of solvents.
Materials:
-
3-Aminophthalic acid
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), ethyl acetate, toluene, hexane)
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer
Procedure:
-
Weigh approximately 10 mg of 3-aminophthalic acid and place it into a test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a well-lit background.
-
Record the observation as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
-
Repeat the procedure for each solvent of interest.
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.
Objective: To determine the precise concentration of a saturated solution of 3-aminophthalic acid in a given solvent at a controlled temperature.
Materials:
-
3-Aminophthalic acid
-
Chosen solvent(s)
-
Scintillation vials or flasks with sealed caps
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard and sample preparation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 3-aminophthalic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 3-aminophthalic acid.
-
Prepare a calibration curve by analyzing a series of solutions of known concentrations of 3-aminophthalic acid.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of 3-aminophthalic acid in that solvent at the specified temperature.
-
Visualization of Experimental and Logical Workflows
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Logical Relationship for Solubility-Based Decisions in Process Chemistry
Caption: Decision making based on solubility data.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Excited State of 3-Aminophthalate
This guide provides a comprehensive technical overview of the electronically excited state of this compound, the primary light-emitting species in luminol (B1675438) chemiluminescence. We will delve into the core mechanism of its formation, its photophysical properties, detailed experimental protocols for its study, and its applications in various scientific fields.
Introduction: The Emitter in a Classic Reaction
This compound, specifically its dianion, is the molecule responsible for the characteristic blue glow observed in the chemiluminescence of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).[1][2] This reaction is a cornerstone in fields ranging from forensic science for blood detection to sensitive bioassays.[2][3] The process involves the oxidation of luminol, which leads to the formation of this compound in a high-energy, electronically excited state.[1][4] As this molecule relaxes to its ground state, it releases the excess energy as a photon of light.[1][5] Understanding the properties and dynamics of this excited state is crucial for optimizing existing applications and developing novel technologies based on chemiluminescence.
The Chemiluminescence Mechanism: A Pathway to Light
The generation of excited-state this compound (3-APA*) from luminol is a multi-step process that occurs under specific, typically alkaline, conditions.
-
Deprotonation: In a basic solution, luminol loses protons to form a dianion.[4][6]
-
Oxidation: This dianion reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), often in the presence of a catalyst.[4][7] Common catalysts include transition metal ions like cobalt(II) or the iron in hemoglobin.[1][8][9]
-
Formation of an Unstable Intermediate: The oxidation leads to the formation of an unstable organic peroxide, often proposed as a cyclic endoperoxide or hydroperoxide intermediate.[7][8][10]
-
Decomposition and Excitation: This unstable intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂).[4][10] This decomposition is a highly energetic process that channels chemical energy into creating the this compound dianion in an electronically excited singlet state (3-APA*).[4][10][11]
-
Luminescence: The excited 3-APA* then relaxes to its ground state, emitting a photon of light, which is observed as a visible blue glow.[6][7]
Interestingly, the this compound anion can also be directly induced to produce light. Studies have shown that it is highly chemiluminescent on its own in a hydrogen peroxide-cobalt(II) system, suggesting a mechanism involving interaction with singlet oxygen.[8][12][13] This direct pathway often results in a lower background signal compared to the luminol reaction.[8][12]
References
- 1. 3-Aminophthalic Acid | High-Purity Reagent | RUO [benchchem.com]
- 2. This compound|High-Purity Reagent for Research [benchchem.com]
- 3. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]
- 6. Luminol [3-Aminophthalhydrazide] *CAS 521-31-3* | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy 3-Aminophthalic acid | 5434-20-8 [smolecule.com]
- 10. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
3-aminophthalate as a building block for metal-organic frameworks
An In-depth Technical Guide to 3-Aminophthalate as a Building Block for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] This modularity allows for precise control over their structural and chemical properties, such as pore size, surface area, and functionality.[2] These tunable characteristics make MOFs highly promising for a wide range of applications, including gas storage and separation, catalysis, sensing, and, notably, drug delivery.[2][3] The ability to engineer MOFs with high porosity and functionalizable pore environments makes them ideal candidates for hosting and releasing therapeutic agents in a controlled manner.[1][4]
This compound: A Versatile Linker for Functional MOFs
3-Aminophthalic acid is a compelling organic linker for the synthesis of functional MOFs. Its key feature is the presence of both carboxylate groups, which coordinate with metal centers to form the framework structure, and a reactive primary amine group (-NH₂). This amine functionality serves as a chemical handle for post-synthetic modification (PSM), a powerful technique used to introduce new functionalities into the MOF after its initial synthesis.[5] Through PSM, the properties of a this compound-based MOF can be tailored for specific applications, such as enhancing its biocompatibility, altering its drug release profile, or introducing targeting moieties.
Synthesis and Characterization of this compound MOFs
The most common method for synthesizing crystalline MOFs is solvothermal synthesis.[6] This process involves heating a solution of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF product.[6]
Experimental Protocol: Generalized Solvothermal Synthesis
The following is a generalized protocol for the synthesis of an amino-functionalized MOF. Note: This protocol would require optimization for the specific synthesis of a this compound-based MOF, including adjustments to reagent ratios, temperature, and reaction time.
Reagents:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride)
-
3-Aminophthalic Acid (linker)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (optional, e.g., Benzoic Acid, Formic Acid)
Procedure:
-
Preparation of Precursor Solution:
-
In a glass vial, dissolve the chosen metal salt and 3-aminophthalic acid in DMF.
-
If a modulator is used to control crystal size and morphology, add it to the solution.
-
Ensure all components are fully dissolved, using ultrasonication if necessary.[1]
-
-
Solvothermal Reaction:
-
Isolation and Purification:
-
Cool the vessel to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals multiple times with fresh DMF to remove unreacted starting materials.[1]
-
Subsequently, wash with a more volatile solvent, such as ethanol (B145695) or chloroform, to facilitate the removal of DMF.
-
-
Activation:
-
To activate the MOF, the solvent molecules residing within the pores must be removed. This is typically achieved by heating the purified MOF under vacuum.[8] This step is crucial for making the pores accessible for applications like drug loading.
-
Key Characterization Techniques
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the MOF.
| Technique | Purpose | Typical Information Obtained |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF.[9] | A unique diffraction pattern that serves as a fingerprint for the crystalline structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which it decomposes.[9] | A plot of mass loss versus temperature, indicating the removal of solvent and eventual framework collapse. |
| Gas Adsorption (BET Analysis) | To determine the specific surface area and pore volume of the MOF.[10][11] | Nitrogen adsorption-desorption isotherms are used to calculate the Brunauer-Emmett-Teller (BET) surface area. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | High-resolution images of the MOF crystals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence of the organic linker and any post-synthetic modifications.[12] | After digesting the MOF in acid, ¹H NMR can verify the structure of the organic components. |
Quantitative Data for Amino-Functionalized MOFs
While specific data for MOFs synthesized directly from this compound is limited in the available literature, the following table presents representative data from MOFs constructed with the structurally similar linker, 2-aminoterephthalic acid (H₂ABDC). This data provides an insight into the expected properties of such materials.
| MOF Designation | Metal Center | BET Surface Area (m²/g) | CO₂/N₂ Selectivity | Heat of CO₂ Adsorption (kJ/mol) | Reference |
| Mg-ABDC | Mg | Not Reported | 396 | >30 | [9][13] |
| Co-ABDC | Co | Not Reported | 326 | >30 | [9][13] |
| Sr-ABDC | Sr | Low | 18 | Not Reported | [9][13] |
Note: The low surface area for Sr-ABDC was attributed to narrow pore apertures.[9][13]
Post-Synthetic Modification (PSM) of the Amino Group
The primary advantage of using this compound as a linker is the potential for PSM. The amine group can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the MOF's properties.
Common PSM Reactions
-
Amide Formation: Reaction with anhydrides or acyl chlorides to form amides.[12][14]
-
Urea Formation: Reaction with isocyanates to form ureas.[14]
-
Imine Formation: Reaction with aldehydes to form imines, which can be subsequently reduced to secondary amines.[14]
The success of PSM is typically confirmed by NMR and infrared spectroscopy, while PXRD is used to ensure the MOF's crystalline structure remains intact after the modification.[12]
Application in Drug Delivery
MOFs are excellent candidates for drug delivery due to their high drug loading capacity and the potential for controlled release.[15] The tunable pore size can accommodate various drug molecules, and the framework itself can be designed to be biodegradable and biocompatible.[3]
Drug Loading and Release Mechanisms
Drug Loading: Drugs are typically loaded into MOFs through simple immersion. The activated MOF is soaked in a concentrated solution of the drug, allowing the drug molecules to diffuse into the pores.[16] The loading efficiency depends on factors such as the pore size of the MOF, the size of the drug molecule, and the interactions between the drug and the MOF's internal surface.[6]
Drug Release: The release of drugs from MOFs can be triggered by various stimuli. For amino-functionalized MOFs, a common release mechanism is a change in pH.[15] In the acidic environment of tumor tissues or specific cellular compartments, the MOF structure can destabilize, leading to the release of the encapsulated drug.[3] For example, 5-Fluorouracil loaded into a ZIF-8 MOF showed a faster release at pH 5.0 compared to pH 7.4.[15]
| Drug | MOF Carrier | Loading Capacity (% wt) | Release Stimulus | Key Finding | Reference |
| 5-Fluorouracil | ZIF-8 | up to 60% | pH | Faster release in acidic conditions (pH 5.0). | [15] |
| Methotrexate | ZJU-64 | ~13.45% | Temperature | Hyperthermia can regulate drug release. | [15] |
| Ibuprofen | Cu-MOF | Not specified | pH | Rapid release in acidic solution (pH 1.2). | [15] |
Visualizing Key Processes and Workflows
Diagrams and Schematics
References
- 1. youtube.com [youtube.com]
- 2. Linkers for MOFs and COFs - Enamine [enamine.net]
- 3. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal transformation of metal–organic frameworks to boost visible-light photocatalysis via amine adsorption - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20210379560A1 - Activated Amino Containing Metal Organic Framework (MOF) Compositions, Process of Making and Process of Use Thereof - Google Patents [patents.google.com]
- 9. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Detection of Latent Blood using Luminol-Based Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) is a chemical that exhibits chemiluminescence, emitting a characteristic blue glow when oxidized. This property is exploited in forensic science to detect trace amounts of blood that are not visible to the naked eye. The reaction is catalyzed by the iron present in the heme group of hemoglobin, making it a highly sensitive presumptive test for blood.[1][2][3] These application notes provide a detailed protocol for the preparation and use of luminol reagents for the detection of latent bloodstains, focusing on the formation of 3-aminophthalate as the light-emitting species.
Principle of the Reaction
The chemiluminescence of luminol is an oxidation-reduction reaction. In an alkaline solution, luminol is oxidized by an oxidizing agent, typically hydrogen peroxide.[1][3] The iron in the hemoglobin of red blood cells acts as a catalyst, significantly accelerating this reaction.[1][4] The oxidation process results in the formation of an unstable peroxide intermediate, which then decomposes, losing nitrogen gas to form this compound in an electronically excited state.[1][5] As the excited this compound returns to its ground state, it releases energy in the form of a photon of blue light, with an emission maximum around 425 nm.[5][6]
References
- 1. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 2. Luminol - Wikipedia [en.wikipedia.org]
- 3. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Aminophthalate in the Development of PROTACs: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. While ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931) have been widely used to recruit the Cereblon (CRBN) E3 ligase, recent research has identified 3-aminophthalic acid as a novel, advantageous CRBN ligand.[1][2][3]
This document provides detailed application notes and protocols for the use of 3-aminophthalate in the development of PROTACs. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in this area.
Application Notes: The Advantages of this compound
3-Aminophthalic acid offers several key advantages over traditional IMiD-based CRBN ligands, making it an attractive alternative for PROTAC development:
-
Chemical Stability: 3-Aminophthalic acid is more chemically stable than classical IMiDs.[1][2][3] For instance, the pomalidomide moiety can be hydrolyzed to 3-aminophthalic acid during the deprotection steps of solid-phase synthesis of oligonucleotide-based PROTACs (O'PROTACs).[4] This inherent stability simplifies the synthesis and purification of this compound-based PROTACs.
-
Cost-Effectiveness: As a simpler chemical entity, 3-aminophthalic acid is more economical to synthesize and incorporate into PROTACs compared to the more complex IMiD molecules.[1][2][3]
-
Comparable Efficacy: Studies have shown that PROTACs utilizing 3-aminophthalic acid as the CRBN ligand exhibit comparable efficacy in target protein degradation to those using pomalidomide.[1][2][3] This indicates that the simplified structure does not compromise the ability to form a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
Data Presentation
The following table summarizes the quantitative data for an ERG-targeting O'PROTAC utilizing 3-aminophthalic acid as the CRBN ligand.
| PROTAC Identifier | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| OP-C-P1 | 3-Aminophthalic acid | ERG | VCaP | 172 | >90 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based PROTAC
This protocol provides a general scheme for the synthesis of a conventional PROTAC using 3-aminophthalic acid as the CRBN ligand. The synthesis involves three main components: the 3-aminophthalic acid moiety, a linker, and a warhead that binds to the protein of interest (POI).
Materials:
-
3-Aminophthalic acid
-
Linker with appropriate functional groups (e.g., amine, carboxylic acid, alkyne, azide)
-
Warhead with a complementary functional group
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Functionalization of 3-Aminophthalic Acid:
-
Protect one of the carboxylic acid groups of 3-aminophthalic acid, for example, by esterification.
-
The amino group can be used as a point of attachment for the linker.
-
-
Linker Attachment:
-
Couple the linker to the amino group of the functionalized 3-aminophthalic acid using standard amide bond formation or other suitable conjugation chemistry.
-
-
Warhead Conjugation:
-
Deprotect the carboxylic acid group on the 3-aminophthalic acid moiety.
-
Couple the warhead to the deprotected carboxylic acid using another amide bond formation reaction. Alternatively, if the linker has a reactive group at its other end, conjugate the warhead to the linker.
-
-
Purification:
-
Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound-based PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of a this compound-based PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing 1% SDS)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor to allow the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: General workflow for this compound PROTAC synthesis.
References
- 1. [PDF] Phthalimide conjugation as a strategy for in vivo target protein degradation | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the horizons of targeted protein degradation: A non-small molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Aminophthalate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-aminophthalate in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) for selective and sensitive quantification. This method has been validated according to FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. All quantitative data are summarized in clear, easy-to-compare tables, and the experimental workflow is visualized with a detailed diagram.
Introduction
3-Aminophthalic acid is a metabolite of certain pharmaceutical compounds and can be a critical biomarker in pharmacokinetic and toxicokinetic studies. Accurate and precise quantification of this compound in biological matrices such as plasma is essential for understanding the metabolism and disposition of parent drugs. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the quantification of this compound in human plasma, suitable for drug development and clinical research applications.
Experimental
Materials and Reagents
-
3-Aminophthalic acid reference standard
-
3-Aminophthalic acid-¹³C₆ stable isotope-labeled internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is recommended for good separation of polar acidic compounds.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and its ¹³C₆-labeled internal standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, calibrant, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 65 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 182.0 | 164.0 | 60 | 25 |
| This compound-¹³C₆ (IS) | 188.0 | 170.0 | 60 | 25 |
Method Validation
The method was validated according to the US FDA guidance for bioanalytical method validation.[1][2][3] The validation parameters assessed included linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
| Analyte | Range (ng/mL) | r² |
| This compound | 1 - 1000 | ≥ 0.99 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the tables below.
Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| LQC | 3.0 | 2.95 | 98.3 | 4.2 |
| MQC | 100 | 101.2 | 101.2 | 3.1 |
| HQC | 800 | 795.8 | 99.5 | 2.5 |
Inter-Day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.02 | 102.0 | 8.1 |
| LQC | 3.0 | 3.05 | 101.7 | 5.6 |
| MQC | 100 | 99.7 | 99.7 | 4.3 |
| HQC | 800 | 804.1 | 100.5 | 3.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 92.5 | 98.2 |
| HQC | 800 | 95.1 | 101.5 |
Stability
The stability of this compound in human plasma was evaluated under various conditions. The analyte was found to be stable.
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 6 hours | Room Temperature | 97.5 - 102.1 |
| Freeze-Thaw | 3 cycles | -80°C to RT | 96.8 - 101.5 |
| Long-term | 30 days | -80°C | 95.9 - 103.2 |
| Post-preparative | 24 hours | 4°C | 98.1 - 100.8 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for routine analysis in a regulated bioanalytical laboratory. The comprehensive validation data demonstrates that the method is reliable and meets the stringent requirements for pharmacokinetic and toxicokinetic studies in drug development.
References
Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminophthalate Based O'PROTACs for ERG Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, mechanism, and cellular evaluation of 3-aminophthalate based Oligonucleotide-based Proteolysis Targeting Chimeras (O'PROTACs) for the targeted degradation of the ETS-related gene (ERG) oncoprotein. ERG is a key transcription factor frequently overexpressed in prostate cancer, making it a critical therapeutic target. O'PROTACs represent a novel modality to target "undruggable" proteins like transcription factors by utilizing an oligonucleotide for target recognition and a small molecule to recruit the cellular degradation machinery.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] O'PROTACs are a specialized class of PROTACs where the POI-binding ligand is an oligonucleotide, enabling the targeting of DNA- or RNA-binding proteins such as transcription factors.[3]
This document focuses on O'PROTACs that utilize a double-stranded DNA oligonucleotide to bind to the DNA-binding domain of ERG and a 3-aminophthalic acid moiety as a novel and cost-effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6][7] By inducing the proximity of ERG to the CRBN E3 ligase complex, these O'PROTACs trigger the ubiquitination and subsequent proteasomal degradation of ERG, leading to the inhibition of its transcriptional activity and a reduction in cancer cell proliferation and invasion.[8]
Mechanism of Action and Signaling Pathway
The this compound based O'PROTACs for ERG degradation operate through the formation of a ternary complex between the ERG protein, the O'PROTAC, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERG, leading to its polyubiquitination and recognition by the 26S proteasome for degradation.
The ERG protein itself is regulated by a complex interplay of ubiquitination and deubiquitination. E3 ligases such as TRIM25 and SPOP have been identified as key players in the degradation of ERG.[9][10][11] The O'PROTAC technology provides a powerful tool to hijack this endogenous degradation machinery for therapeutic benefit.
Figure 1: ERG Protein Degradation Pathway.
Quantitative Data Summary
The efficacy of this compound based O'PROTACs in degrading ERG has been demonstrated in prostate cancer cell lines. The following table summarizes key quantitative data for a representative compound, OP-C-P1.
| O'PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| OP-C-P1 | ERG | VCaP | ~100 | >90% | Not Reported | [12] |
| Pomalidomide-based ERG O'PROTAC | ERG | VCaP | ~100 | >90% | Not Reported | [8] |
| VH032-based ERG O'PROTAC | ERG | VCaP | >100 | <50% | Not Reported | [8] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration of the compound that inhibits a biological process (e.g., cell viability) by 50%. Data for pomalidomide- and VH032-based ERG O'PROTACs are included for comparison.
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of this compound based O'PROTACs for ERG degradation.
Synthesis of this compound Based O'PROTACs
The synthesis of these O'PROTACs is achieved through solid-phase phosphoramidite (B1245037) chemistry.[13] This involves the synthesis of a 3-aminophthalimide-modified phosphoramidite which is then incorporated at the desired position of the oligonucleotide during automated DNA synthesis.
Figure 2: Synthesis and Evaluation Workflow.
Protocol 1: Synthesis of 3-Aminophthalimide Phosphoramidite
This protocol describes a general approach for the synthesis of the key phosphoramidite building block.
-
Protection of 3-Aminophthalic Acid: React 3-aminophthalic acid with a suitable protecting group for the carboxylic acid functionalities (e.g., convert to dimethyl ester).
-
Linker Attachment: Couple a bifunctional linker containing a hydroxyl group and a reactive group (e.g., an alkyl halide) to the amino group of the protected 3-aminophthalic acid.
-
Phosphitylation: React the terminal hydroxyl group of the linker with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite synthon.
-
Purification: Purify the phosphoramidite product by column chromatography.
Protocol 2: Solid-Phase Synthesis of the O'PROTAC
This protocol outlines the automated synthesis of the oligonucleotide component.
-
Resin Preparation: Start with a solid support (e.g., CPG) functionalized with the initial nucleoside of the desired sequence.
-
Automated Synthesis: Perform the oligonucleotide synthesis on an automated DNA synthesizer using standard phosphoramidite chemistry cycles (detritylation, coupling, capping, oxidation).[5][10][14]
-
Phosphoramidite Incorporation: In the desired cycle, use the custom-synthesized 3-aminophthalimide phosphoramidite instead of a standard nucleoside phosphoramidite.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove all protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the crude O'PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final O'PROTAC product by mass spectrometry.
Cellular Evaluation Protocols
Cell Line: VCaP (prostate cancer cell line endogenously overexpressing ERG) is the recommended cell line for these experiments.
Protocol 3: ERG Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of ERG protein following O'PROTAC treatment.
-
Cell Seeding: Seed VCaP cells in 6-well plates and allow them to adhere overnight.
-
O'PROTAC Treatment: Treat the cells with varying concentrations of the O'PROTAC (e.g., 10 nM to 1 µM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERG (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERG signal to the loading control and calculate the percentage of ERG degradation relative to the vehicle control. Plot the percentage of degradation against the O'PROTAC concentration to determine the DC50 and Dmax values.[15][16]
Protocol 4: Cell Viability Assay
This protocol assesses the effect of ERG degradation on cell proliferation.
-
Cell Seeding: Seed VCaP cells in a 96-well plate.
-
O'PROTAC Treatment: Treat the cells with a serial dilution of the O'PROTAC for 72-96 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the O'PROTAC concentration to determine the IC50 value.
Protocol 5: In-Cell Ubiquitination Assay
This protocol confirms that ERG degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat VCaP cells with the O'PROTAC at a concentration known to induce significant degradation (e.g., 2x DC50) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include controls with O'PROTAC alone, MG132 alone, and vehicle.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate ERG using an anti-ERG antibody conjugated to beads.
-
-
Western Blot:
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze them by western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ERG, which will appear as a high-molecular-weight smear.
-
Re-probe with an anti-ERG antibody to confirm the immunoprecipitation of ERG.[2][17]
-
Conclusion
The development of this compound based O'PROTACs provides a promising strategy for targeting the oncoprotein ERG in prostate cancer. These application notes offer a framework for the synthesis and comprehensive evaluation of these novel therapeutic agents. The provided protocols can be adapted and optimized by researchers to advance the development of this exciting class of targeted protein degraders.
References
- 1. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Destruction of DNA‐Binding Proteins by Programmable Oligonucleotide PROTAC (O'PROTAC): Effective Targeting of LEF1 and ERG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.invitek.com [blog.invitek.com]
- 11. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Synthesis of 5'-O-phosphoramidites with a photolabile 3'-O-protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemiluminescence Assay Using 3-Aminophthalate Anion
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a chemiluminescence assay based on the light-emitting 3-aminophthalate anion, the product of the luminol (B1675438) reaction. This versatile and highly sensitive assay is widely used for the quantification of various analytes, particularly for detecting reactive oxygen species (ROS) and in immunoassays.
Principle and Mechanism
The chemiluminescence observed in this assay originates from the oxidation of luminol in an alkaline environment. In the presence of a catalyst, such as horseradish peroxidase (HRP) or metal ions, and an oxidizing agent like hydrogen peroxide (H₂O₂), luminol is converted to an unstable endoperoxide intermediate. This intermediate rapidly decomposes, releasing nitrogen gas and forming the this compound anion in an electronically excited state. As the excited this compound returns to its ground state, it emits light, typically with a maximum wavelength of around 425 nm. The intensity of the emitted light is proportional to the concentration of the analyte being measured.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the luminol-based chemiluminescence assay, providing a reference for expected performance under various conditions.
Table 1: Typical Reagent Concentrations and Assay Conditions
| Parameter | Concentration/Value | Buffer System | pH | Reference |
| Luminol | 1.6 mmol/L | Phosphate Buffer | 7.4 | [2] |
| Hydrogen Peroxide (H₂O₂) | 7.5 mmol/L | Phosphate Buffer | 7.4 | [2] |
| Horseradish Peroxidase (HRP) | 0.14 U/mL | Phosphate Buffer | 7.4 | [2] |
| Luminol | 25-200 µM | NaOH | Not specified | [4] |
| Hydrogen Peroxide (H₂O₂) | 1-10 µM | NaOH | Not specified | [4] |
| Horseradish Peroxidase (HRP) | 0.1 - 0.2 unit/ml | Not specified | Not specified | [5] |
| Luminol | 0.5 mmol/L | Borate Buffer | 8.5 | |
| Sodium Perborate | 3 mmol/L | Borate Buffer | 8.5 | |
| Enhancer (e.g., phenolic compounds) | 0.1 mmol/L | Borate Buffer | 8.5 | |
| Tris-HCl Buffer | 0.01 M | Tris-HCl | 9.0 | [6] |
Table 2: Assay Performance Characteristics
| Parameter | Value | Conditions | Reference |
| Detection Limit | Low- to mid-picogram range | Dependent on substrate and detection method | |
| Low-picogram to high-femtogram range | With enhanced substrates | ||
| Signal Duration | Seconds to over 5 minutes | Dependent on catalyst and reaction conditions.[7] | [7][8] |
| Up to 24 hours | With specific substrate formulations | ||
| Quantum Yield | ~0.01 | In aqueous solutions | [1] |
| Emission Maximum | ~425 nm | In protic solvents | [2] |
Experimental Protocols
This section outlines a general protocol for a luminol-based chemiluminescence assay for the detection of H₂O₂. This protocol can be adapted for various applications, such as measuring ROS production in cell cultures or as a detection method in enzyme-linked immunosorbent assays (ELISA).
Materials and Reagents
-
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Horseradish Peroxidase (HRP)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or Tris-HCl Buffer, pH 9.0
-
96-well white opaque microplates
-
Luminometer
Reagent Preparation
-
Luminol Stock Solution (100 mM): Dissolve 1.77 g of luminol in 100 mL of 0.1 M NaOH. Store in the dark at 4°C. Note: Preparing luminol in NaOH can enhance the chemiluminescence signal compared to dissolving it in DMSO.[5]
-
Hydrogen Peroxide Stock Solution (1 M): Dilute 11.3 mL of 30% H₂O₂ to 100 mL with deionized water. Store at 4°C.
-
HRP Stock Solution (1 mg/mL): Dissolve 10 mg of HRP in 10 mL of PBS. Aliquot and store at -20°C.
-
Assay Buffer: 0.1 M Phosphate Buffer (pH 7.4) or 0.01 M Tris-HCl (pH 9.0).
Assay Procedure
-
Prepare Working Solutions:
-
Luminol Working Solution (1.6 mM): Dilute the 100 mM luminol stock solution in the chosen assay buffer.
-
H₂O₂ Working Solution (7.5 mM): Dilute the 1 M H₂O₂ stock solution in the assay buffer.
-
HRP Working Solution (0.28 U/mL): Dilute the HRP stock solution in the assay buffer. Note: The optimal concentration of HRP may need to be determined empirically for your specific assay.
-
-
Sample Preparation: Prepare your samples (e.g., cell lysates, conditioned media, or standards) in the assay buffer.
-
Assay Plate Setup:
-
Pipette 50 µL of your sample into each well of a 96-well white opaque microplate.
-
Include appropriate controls, such as a blank (assay buffer only) and positive controls (known concentrations of H₂O₂).
-
-
Initiate the Reaction:
-
Prepare a reaction cocktail by mixing equal volumes of the Luminol Working Solution, H₂O₂ Working Solution, and HRP Working Solution immediately before use.
-
Add 150 µL of the reaction cocktail to each well of the microplate.
-
-
Measurement:
-
Immediately place the microplate in a luminometer.
-
Measure the chemiluminescence signal (Relative Light Units, RLU). The signal is typically rapid, reaching a peak within seconds to minutes.[8] It is recommended to take kinetic readings over a period of time to capture the peak signal.
-
Visualizations
Signaling Pathway of Luminol Chemiluminescence
Caption: Reaction pathway of luminol chemiluminescence.
Experimental Workflow for Chemiluminescence Assay
Caption: General workflow for a luminol-based chemiluminescence assay.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of optimized chemiluminescence assay for determination of the antioxidant capacity of herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 3-Aminophthalic Acid as a Versatile Linker in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-aminophthalic acid as a linker molecule in the synthesis of advanced polymers. Its unique trifunctional nature, possessing two carboxylic acid groups and one amine group, allows for its integration into various polymer architectures, including polyamides and polyimides. These polymers exhibit significant potential for applications in drug delivery, specialty materials, and biomedical devices.
Introduction
3-Aminophthalic acid is a versatile chemical intermediate, recognized for its role in the synthesis of pharmaceuticals and dyes.[1][2] Its molecular structure, featuring an aromatic ring with both amine and carboxylic acid functionalities, makes it an attractive candidate for use as a linker or monomer in polymer chemistry.[2] The strategic placement of these functional groups allows for the creation of polymers with unique properties, such as enhanced thermal stability and tailored solubility, which are highly desirable in advanced material applications.
Key Applications
The primary application of 3-aminophthalic acid in polymer chemistry is as an AB-type monomer for the synthesis of polyimides.[3] This approach simplifies the polymerization process as it negates the need for strict stoichiometric control between two different monomers.[3] The resulting polyimides are known for their exceptional thermal and mechanical properties, making them suitable for high-performance applications.[4][5]
Furthermore, the structural similarity of 3-aminophthalic acid to isophthalic acid derivatives suggests its potential use in the synthesis of polyamides. By incorporating 3-aminophthalic acid, polymers can be endowed with increased solubility and modified chain packing, which can improve their processability.[4] In the realm of drug delivery, poly(amino acid)-based polymers are extensively explored for their biocompatibility and biodegradability, offering a platform for controlled and targeted drug release.[6][7] The incorporation of 3-aminophthalic acid into such polymer backbones could offer a novel approach to designing advanced drug delivery systems.
Physicochemical Properties of 3-Aminophthalic Acid
A summary of the key physicochemical properties of 3-aminophthalic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H7NO4 | [8] |
| Molecular Weight | 181.15 g/mol | [8] |
| Melting Point | 180-185 °C | [1] |
| Appearance | Pale-yellow to yellow powder | [1] |
| Solubility | Soluble in methanol | [1] |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of polyimides and polyamides using 3-aminophthalic acid or its derivatives. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Synthesis of Polyimide from 3-Aminophthalic Anhydride (B1165640) (AB-type Monomer)
This protocol describes the one-step, microwave-assisted bulk polymerization of 3-aminophthalic anhydride.
Materials:
-
3-Nitrophthalic acid
-
Reducing agent (e.g., Hydrazine hydrate)
-
Catalyst (e.g., Palladium on carbon)
-
Microwave reactor
Procedure:
-
Synthesis of 3-Aminophthalic Anhydride:
-
3-Aminophthalic anhydride is synthesized from 3-nitrophthalic acid via a reduction reaction. A high-purity product can be obtained through heterogeneous catalytic transfer hydrogenation under microwave conditions.[3]
-
-
Polymerization:
-
Place the purified 3-aminophthalic anhydride monomer in a microwave-safe reaction vessel.
-
Conduct the polymerization in bulk (without solvent) under microwave irradiation.[3]
-
The microwave energy will initiate the self-condensation of the AB-type monomer.
-
The reaction proceeds to form a mixture of linear and cyclic polymers composed of amic acid and imide units.[3]
-
-
Purification and Characterization:
-
The resulting polyimide is then purified to remove any unreacted monomer or oligomers.
-
Characterize the polymer using techniques such as FTIR for functional group analysis, and TGA and DSC for thermal properties.
-
Workflow for Polyimide Synthesis:
Caption: Workflow for the synthesis and characterization of polyimides from 3-aminophthalic anhydride.
Protocol 2: Synthesis of Polyamide via Solution Polycondensation
This protocol outlines a general two-step method for synthesizing polyamides from 3-aminophthalic acid and a suitable diamine.
Materials:
-
3-Aminophthalic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))
-
Activating agent (e.g., Yamazaki-Higashi reagent)
-
Dehydrating agent (for the second step)
Procedure:
-
Poly(amic acid) Formation (Step 1):
-
Dissolve the aromatic diamine in an aprotic polar solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add 3-aminophthalic acid to the solution. The reaction is typically carried out at ambient temperature.[9]
-
The use of an activating agent, such as the Yamazaki-Higashi reagent, can facilitate the formation of the poly(amic acid).[4]
-
-
Imidization to Polyamide (Step 2):
-
The intermediate poly(amic acid) is converted to the final polyamide through cyclization.
-
This can be achieved by either thermal imidization (heating the poly(amic acid) solution) or chemical imidization using a dehydrating agent at a lower temperature.[9]
-
-
Purification and Characterization:
-
Precipitate the resulting polyamide in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Characterize the polymer for its molecular weight, thermal stability, and solubility.
-
Logical Relationship for Polyamide Synthesis:
Caption: Two-step synthesis of polyamides using 3-aminophthalic acid.
Potential in Drug Delivery
Polymers based on amino acids are of significant interest for drug delivery due to their biocompatibility and biodegradability.[6][7] The incorporation of 3-aminophthalic acid into polymer backbones can offer several advantages:
-
Controlled Release: The polymer matrix can be designed to degrade at a specific rate, allowing for the sustained release of an encapsulated drug.
-
Targeted Delivery: The functional groups on the polymer can be modified with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Improved Solubility: For hydrophobic drugs, encapsulation within a hydrophilic polymer matrix can enhance their solubility and bioavailability.[6]
The development of polyamide or polyimide-based nanoparticles or micelles using 3-aminophthalic acid as a linker could provide novel platforms for the delivery of therapeutics.[7]
Signaling Pathway for Polymer-Based Drug Delivery:
Caption: Conceptual pathway for targeted drug delivery using a polymer with a 3-aminophthalic acid linker.
References
- 1. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Analytical Identification of 3-Aminophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalate is a molecule of significant interest in various scientific fields. It is widely known as the chemiluminescent product in the luminol (B1675438) reaction, which is extensively used in forensic science for the detection of latent blood traces.[1][2] Beyond forensics, this compound itself exhibits chemiluminescence and is a metabolite of certain pharmaceutical compounds.[3] Its detection and quantification in various samples are crucial for applications ranging from criminal investigations to pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the identification and quantification of this compound using various analytical techniques.
Analytical Techniques Overview
Several analytical techniques can be employed for the identification and quantification of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques covered in this document are:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A sensitive and selective method suitable for quantifying this compound, often requiring derivatization to enhance its fluorescence.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for both identification and quantification, particularly in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification of this compound, typically requiring derivatization to increase its volatility.
-
Chemiluminescence Assay: A direct method that leverages the inherent light-emitting properties of this compound for its quantification.
Quantitative Data Summary
The following table summarizes the typical quantitative performance characteristics of the described analytical methods for this compound. Please note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) |
| HPLC with Fluorescence Detection | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | > 0.99 | 85 - 110 | < 10 |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | > 0.995 | 90 - 115 | < 5 |
| GC-MS (with derivatization) | 1 - 20 ng/mL | 5 - 100 ng/mL | > 0.99 | 80 - 110 | < 15 |
| Chemiluminescence Assay | 0.5 - 15 ng/mL | 2 - 50 ng/mL | > 0.98 | 80 - 120 | < 15 |
Data presented are estimates based on available literature for similar compounds and general method performance. Actual performance should be determined through method validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol describes the analysis of this compound in aqueous samples and serum using HPLC with pre-column derivatization and fluorescence detection. The method is adapted from a validated procedure for a structurally similar compound, 3-aminopropanol, and will require optimization for this compound.[4]
a. Sample Preparation (Serum)
-
Protein Precipitation: To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
b. Derivatization
-
Reagent Preparation: Prepare a 1 mg/mL solution of fluorescamine (B152294) in acetone. Prepare a 0.1 M borate (B1201080) buffer (pH 9.0).
-
Reaction: To 100 µL of the sample supernatant or aqueous standard, add 200 µL of the borate buffer. Then, while vortexing, rapidly add 100 µL of the fluorescamine solution.
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature in the dark.
c. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B (linear gradient)
-
15-17 min: 80% B
-
17-18 min: 80-10% B (linear gradient)
-
18-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength (λex) ~390 nm, Emission wavelength (λem) ~480 nm (wavelengths should be optimized for the this compound-fluorescamine derivative).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and selective quantification of this compound in biological fluids. Specific parameters, especially MRM transitions, must be optimized for the instrument in use.[5]
a. Sample Preparation (Serum/Plasma)
-
Protein Precipitation: (As described in the HPLC protocol). This is a simple and effective method for many applications.
-
Solid-Phase Extraction (SPE) for Higher Purity:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
b. LC-MS/MS Conditions
-
LC System: A UHPLC system is recommended for better resolution and speed.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A fast gradient from 5% to 95% B over 5-7 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (to be optimized):
-
Precursor Ion (Q1): m/z 182.0 (corresponding to [M+H]⁺ for C₈H₇NO₄).
-
Product Ions (Q3): Potential fragments to monitor would be m/z 164.0 (loss of H₂O), m/z 136.0 (loss of H₂O and CO), and m/z 118.0 (loss of two COOH groups). The most abundant and stable transitions should be selected for quantification (quantifier) and confirmation (qualifier).
-
-
Collision Energy and other MS parameters: These must be optimized for each transition to achieve maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the derivatization of this compound to increase its volatility for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.[6]
a. Sample Preparation and Derivatization
-
Extraction: For aqueous samples, an extraction into an organic solvent like ethyl acetate (B1210297) may be necessary after acidification. For biological samples, the SPE protocol described for LC-MS/MS can be adapted.
-
Drying: The extracted sample must be completely dry. Evaporate the solvent under nitrogen.
-
Silylation:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure: To the dried sample residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
-
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.
b. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5-10 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification of the derivatized this compound and its fragmentation pattern.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of the silylated derivative.
-
Direct Chemiluminescence Assay
This protocol is based on the inherent chemiluminescent properties of this compound in the presence of an oxidizing agent and a catalyst.[3][7]
a. Reagents
-
This compound standards.
-
Hydrogen peroxide (H₂O₂), 3% solution.
-
Cobalt(II) chloride (CoCl₂) solution (e.g., 1 mM).
-
Alkaline buffer (e.g., 0.1 M carbonate buffer, pH 10-11).
b. Assay Procedure
-
Sample/Standard Preparation: Prepare a series of this compound standards in the alkaline buffer. Prepare unknown samples in the same buffer.
-
Reaction Initiation: In a luminometer cuvette or a well of a microplate, mix:
-
100 µL of the sample or standard.
-
50 µL of the CoCl₂ solution.
-
-
Oxidant Injection: Place the cuvette/plate in the luminometer and inject 50 µL of the H₂O₂ solution.
-
Measurement: Immediately measure the light emission (chemiluminescence intensity) over a defined period (e.g., 10-30 seconds).
-
Quantification: Construct a calibration curve by plotting the chemiluminescence intensity versus the concentration of the this compound standards. Determine the concentration of the unknown samples from this curve.
Visualizations
Below are diagrams illustrating key workflows and pathways described in these application notes.
Caption: General experimental workflow for the analysis of this compound in biological samples by LC-MS/MS.
Caption: Simplified signaling pathway of luminol oxidation to produce chemiluminescence via an excited state of this compound.
References
- 1. forums.futura-sciences.com [forums.futura-sciences.com]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. forensicrti.org [forensicrti.org]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Aminophthalate Hydrochloride Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Aminophthalic acid and its salts are crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Notably, 3-aminophthalic acid hydrochloride is a reactant in the preparation of certain local anesthetics.[3] The dihydrate form of the hydrochloride salt enhances stability and crystallinity, which is advantageous for industrial handling.[4] This document provides a detailed protocol for the synthesis of 3-aminophthalate hydrochloride dihydrate, primarily through the reduction of 3-nitrophthalic acid. The presented method is a compilation of established procedures, offering a reliable pathway to obtain the target compound with high purity and yield.
Experimental Protocols
The synthesis of this compound hydrochloride dihydrate is typically achieved through the catalytic hydrogenation of 3-nitrophthalic acid.[4] This process involves the reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt.
Reaction Scheme:
3-Nitrophthalic Acid → 3-Aminophthalic Acid → this compound Hydrochloride Dihydrate
Materials and Equipment:
-
3-Nitrophthalic acid
-
Solvent (e.g., methanol, ethanol, acetone, or a mixture of pentane (B18724) and n-hexane)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), Raney Nickel, or Ferric chloride/carbon)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Concentrated hydrochloric acid (HCl)
-
High-pressure reactor or autoclave
-
Filtration apparatus
-
Vacuum dryer
Detailed Synthesis Protocol:
This protocol is based on a method adapted from various sources, primarily focusing on catalytic hydrogenation.[3][4][5][6]
-
Dissolution: In a high-pressure reactor, dissolve 3-nitrophthalic acid in a suitable solvent. The choice of solvent can vary, with options including methanol, ethanol, acetone, or a mixture of pentane and n-hexane.[4][5][6]
-
Inerting the Atmosphere: Purge the reactor with nitrogen gas at least three times to remove air and create an inert atmosphere.[4][6]
-
Catalyst Addition: Under the nitrogen atmosphere, carefully add the catalyst. Common catalysts for this reduction include Pd/C, PtO₂, Raney Nickel, or Ferric chloride/carbon.[4][5][6]
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 0.14-0.8 MPa) and maintain the reaction at a controlled temperature (e.g., 20-25°C).[3][6] The reaction is typically run for several hours until the uptake of hydrogen ceases.[3][5]
-
Catalyst Removal: Once the reaction is complete, vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst.[3][6]
-
Complexation Reaction: Cool the filtrate to a low temperature (e.g., 0-10°C). Slowly add concentrated hydrochloric acid dropwise while stirring to precipitate the this compound hydrochloride salt.[3][4][6]
-
Isolation and Drying: Isolate the precipitated solid by centrifugation or filtration. Wash the solid with a cold solvent if necessary. Dry the product under vacuum at a controlled temperature (e.g., 40-55°C) to obtain this compound hydrochloride dihydrate as a light yellow solid.[4][6]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound hydrochloride dihydrate.
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Starting Material | 50g 3-Nitrophthalic Acid | 50g 3-Nitrophthalic Acid | 50g 3-Nitrophthalic Acid | 100g 3-Nitrophthalic Acid |
| Catalyst | 0.5g Ferric chloride/carbon | 0.08g Ni/Al₂O₃ | 0.18g Platinum dioxide | 3.2g 10% Pd/C |
| Solvent | 150g Pentane/n-hexane (1:1) | 200g Water/methanol/ethyl acetate (B1210297) (1:1:1.5) | 500g Acetone | 600 mL Ethanol |
| H₂ Pressure | 0.8 MPa | 0.3 MPa | 0.14 MPa | 4.0 kg/cm ² |
| Reaction Time | Not specified | Not specified | Not specified | 3.0 hours |
| Reaction Temp. | 20°C | 0°C | 15°C | 20-25°C |
| Yield | 94.1% | 95.3% | Not specified | 65.0g (approx. 70%) |
| Purity | 99.5% | 99.2% | Not specified | Not specified |
| Reference | [6] | [6] | [6] | [3] |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound hydrochloride dihydrate.
References
- 1. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 2. 3-Aminophthalic acid hydrochloride dihydrate [myskinrecipes.com]
- 3. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]
- 4. 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. CN105198764A - A kind of method for preparing this compound hydrochloride dihydrate - Google Patents [patents.google.com]
Application of 3-Aminophthalate in the Synthesis of Organic Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and, notably, organic dyes.[1] Its structure, featuring an aromatic ring substituted with both an amino group and two adjacent carboxylic acid groups, allows for diverse chemical transformations. The primary route for its application in dye synthesis involves the diazotization of the amino group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form a highly conjugated azo dye.[2][3] These resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore and are responsible for the color of the dye.[3] The carboxylic acid groups of the 3-aminophthalate moiety can further be used to modulate the dye's properties, such as its solubility and its ability to bind to substrates.
Principle of Synthesis: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This is typically achieved by treating a solution of this compound in a strong acid, such as hydrochloric acid, with a solution of sodium nitrite (B80452) at a low temperature (0-5 °C).[2] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component, which is an electron-rich aromatic compound like phenol, naphthol, or an aniline (B41778) derivative. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the azo linkage, resulting in the formation of the azo dye. The pH of the coupling reaction is critical and is adjusted to optimize the reactivity of the coupling component.
The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of azo dyes from this compound.
Quantitative Data of Representative Azo Dyes
| Diazo Component (Analogous to this compound) | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Yield (%) | Reference |
| 4-Amino-2-nitrobenzoic acid | Phenol | - | - | - | High | [4] |
| 4-Amino-2-nitrobenzoic acid | Resorcinol | - | - | - | High | [4] |
| 3-Aminobenzoic acid | Eugenol | - | - | - | - | [5] |
| Aniline | 2-Naphthol | - | - | - | - | [6] |
| p-Toluidine | 2-Naphthol | - | - | - | - | [6] |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenol | MeOH | ~350-400 | - | High | [7] |
| 2-Amino-5-aryl-1,3,4-thiadiazole | N,N-dimethylaniline | MeOH | ~450-500 | - | High | [7] |
Experimental Protocols
The following is a detailed protocol for the synthesis of a representative azo dye using this compound as the starting material.
Materials:
-
3-Aminophthalic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Phenol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
-
Buchner funnel and flask
-
Filter paper
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Thermometer
Experimental Workflow:
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 5. New Azo Carboxylic Dyes Derived from Eugenol: Synthesis and Preliminary Application to Polyamide [mdpi.com]
- 6. journalpsij.com [journalpsij.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Protein Degradation Using 3-Aminophthalate-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[5][6]
A significant advancement in PROTAC technology is the identification of novel E3 ligase ligands. 3-aminophthalic acid has been identified as a new, efficient ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] PROTACs based on this phthalic acid scaffold offer several advantages over those using classical immunomodulatory drug (IMiD) derivatives like pomalidomide, including greater chemical stability and more economic synthesis.[7][9] These notes provide a comprehensive overview of the mechanism, applications, and experimental evaluation of 3-aminophthalate-based PROTACs.
Mechanism of Action & Signaling Pathway
This compound-based PROTACs operate by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[9] The process is initiated by the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[10][11] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[5][10]
References
- 1. lifesensors.com [lifesensors.com]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Aminophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-aminophthalic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-aminophthalic acid?
A1: To ensure the long-term stability of 3-aminophthalic acid, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2][3][4][5] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, refrigeration (2-8 °C) is advised.[6] The compound should be protected from light and stored away from strong oxidizing agents.[1][3]
Q2: I've noticed a change in the color of my 3-aminophthalic acid powder. What could be the cause?
A2: Discoloration, typically yellowing or darkening, of 3-aminophthalic acid is often an indication of degradation. This can be caused by several factors, including:
-
Exposure to Light: Photodegradation can occur upon exposure to UV or visible light.
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).
-
Elevated Temperatures: High temperatures can promote thermal degradation.
-
Presence of Impurities: Contaminants can catalyze degradation reactions.
To troubleshoot this, review your storage conditions to ensure they align with the recommendations in A1. If the material has significantly changed color, it is advisable to verify its purity before use.
Q3: Is 3-aminophthalic acid known to be unstable?
A3: Yes, 3-aminophthalic acid is known to be inherently unstable and can degrade over time, even during short-term storage, leading to a decrease in purity. For applications requiring high purity and long-term stability, the use of a more stable salt form, such as 3-aminophthalic acid hydrochloride dihydrate, is recommended. This salt form has been developed to improve the compound's stability and facilitate storage and transportation.
Q4: What are the likely degradation pathways for 3-aminophthalic acid?
A4: While specific degradation pathways for 3-aminophthalic acid are not extensively documented in publicly available literature, based on the chemistry of similar aromatic amino acids and aminobenzoic acids, the following degradation pathways are plausible:
-
Oxidative Degradation: The amino group can be oxidized, potentially leading to the formation of colored byproducts.
-
Photodegradation: Exposure to light can lead to the formation of radical species, which can then react to form various photoproducts, including hydroxylated and dimeric species.[6][7]
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups may be lost as carbon dioxide.
-
Hydrolysis: While less common for the aromatic ring itself, impurities or specific conditions could potentially lead to hydrolytic degradation.
Q5: What are the potential degradation products of 3-aminophthalic acid?
A5: Specific degradation products formed during the storage of 3-aminophthalic acid are not well-defined in the literature. However, based on studies of analogous compounds like p-aminobenzoic acid, potential degradation products could include hydroxylated derivatives (e.g., 3-amino-x-hydroxyphthalic acid) and dimers or oligomers formed through radical coupling reactions.[6] Under thermal stress, decomposition to simpler aromatic compounds, carbon oxides, and nitrogen oxides can occur.[1][2][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or low yield | Degradation of 3-aminophthalic acid leading to lower purity. | 1. Verify the purity of the 3-aminophthalic acid using a suitable analytical method like HPLC (see Experimental Protocols). 2. If purity is low, consider purifying the material or obtaining a new batch. 3. For future use, ensure storage conditions are optimal (cool, dry, dark, inert atmosphere). |
| Discoloration of the solid material (yellowing/darkening) | Exposure to light, air (oxidation), or elevated temperature. | 1. Store the compound in an amber vial or a container protected from light. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Ensure the storage temperature is consistently low (refrigerated if necessary). |
| Inconsistent results between different batches | Batch-to-batch variability in purity and stability. | 1. Qualify each new batch of 3-aminophthalic acid for purity before use. 2. Perform a stability check on a small sample of the new batch under your typical handling conditions. |
| Formation of insoluble particles in solution | Formation of degradation products that are less soluble. | 1. Filter the solution before use. 2. Investigate the identity of the precipitate if possible (e.g., via spectroscopy). 3. Re-evaluate storage conditions of the solid material and the stability of the solution. |
Data Presentation
Table 1: Illustrative Example of 3-Aminophthalic Acid Stability Under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| Recommended: 2-8°C, Dark, Tightly Sealed | 0 | 99.5 | Off-white powder |
| 6 | 99.2 | No change | |
| 12 | 98.9 | No change | |
| Ambient: 25°C, Exposed to Light | 0 | 99.5 | Off-white powder |
| 6 | 95.1 | Pale yellow powder | |
| 12 | 91.8 | Yellow powder | |
| Elevated Temperature: 40°C, Dark | 0 | 99.5 | Off-white powder |
| 6 | 93.5 | Light brown powder | |
| 12 | 88.2 | Brown powder |
Note: The data in this table is for illustrative purposes to demonstrate potential stability trends and is not based on specific experimental results for 3-aminophthalic acid.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for determining the purity of 3-aminophthalic acid and detecting the presence of degradation products.
Materials:
-
3-aminophthalic acid sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 3-aminophthalic acid reference standard and dissolve it in a suitable solvent (e.g., a small amount of mobile phase or a compatible organic solvent) in a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase to obtain a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water/0.1% Phosphoric Acid (e.g., 30:70:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 3-aminophthalic acid)
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of 3-aminophthalic acid to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. store.astm.org [store.astm.org]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
reducing background signal in 3-aminophthalate chemiluminescence assays
Welcome to the technical support center for 3-aminophthalate (Luminol-based) chemiluminescence assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you reduce background signal and optimize your experimental results.
Troubleshooting Guide: High Background Signal
High background is a common issue in chemiluminescence assays that can obscure results and reduce sensitivity. Below are common causes and solutions presented in a question-and-answer format.
Q1: My overall background is high and uniform. What are the likely causes and how can I fix it?
High uniform background is often related to issues with antibodies, blocking, or washing steps.
-
Cause 1: Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding across the assay surface.[1][2] There is a linear relationship between background and the concentration of both the detection antibody and the enzyme conjugate.[2]
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal without elevating the background. Try reducing the concentration of the antibodies.[1]
-
-
Cause 2: Ineffective Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the assay surface.[1] Insufficient blocking time or a low concentration of the blocking agent can result in high background.[1][3]
-
Solution: Increase the blocking incubation time and/or the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk).[1][4] Ensure blocking and washing buffers are freshly prepared for each experiment.[1][3] Consider trying alternative blocking agents, as the ideal agent can be assay-dependent.[4][5]
-
-
Cause 3: Insufficient Washing: Inadequate washing will fail to remove unbound antibodies and other reagents, contributing to background noise.[3]
-
Solution: Increase the number and/or duration of wash steps. Ensure that a sufficient volume of wash buffer is used to completely cover the assay surface during each wash.
-
-
Cause 4: Substrate or Buffer Contamination: Contamination of buffers with metal ions (like iron, copper, or cobalt) or other impurities can catalyze the luminol (B1675438) reaction, leading to a higher background signal.[6][7][8]
Q2: I'm observing a speckled or spotted background. What causes this and how can I prevent it?
A speckled background is typically caused by aggregates in reagents or contamination of surfaces.[1]
-
Cause 1: Aggregates in Blocking Buffer: Protein-based blocking agents like non-fat dry milk or BSA can form aggregates if not fully dissolved.[1] These aggregates can bind to the surface and cause speckling.
-
Cause 2: Enzyme Conjugate Aggregates: The horseradish peroxidase (HRP)-conjugated antibody can also form aggregates, which appear as spots.[1]
-
Solution: Filter the HRP-conjugated antibody solution through a 0.2 µm filter before use.[1]
-
-
Cause 3: Contaminated Equipment: Dust or other contaminants on surfaces that come into contact with the membrane or plate can lead to a spotted appearance.[3]
-
Solution: Always handle membranes with clean forceps and wear gloves.[3] Keep all incubation trays and equipment scrupulously clean. Wiping the surface of an imager with 70% ethanol (B145695) followed by deionized water is good practice.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound (luminol) chemiluminescence reaction?
The pH of the reaction buffer is a critical factor. Luminol chemiluminescence is typically optimal under alkaline conditions, with a recommended pH range between 10 and 11.[7][10] A lower pH can drastically reduce the light intensity, while a significantly higher pH may cause reagent decomposition.[10][11]
Q2: How does temperature affect the background signal?
Temperature influences the rate of the chemical reaction. An increase in temperature generally increases the rate of the chemiluminescent reaction, which can lead to a stronger signal but also a higher background.[6][12] Studies have shown that an optimal temperature exists where the signal is maximized relative to the background.[6] It is important to maintain a consistent temperature during the assay to ensure reproducibility. An inverse relationship has been observed between surface temperature and the reaction rate of the Luminol test.[13][14]
Q3: Can components in my wash buffer increase the background?
Yes. While detergents like Tween 20 are often used to reduce background, their concentration must be optimized. Some sources suggest that Tween 20 can, in some cases, cause high background and recommend avoiding it.[1][15] If high background is an issue, try reducing the detergent concentration or using a wash buffer without detergent.[1]
Q4: How can I ensure my enzyme conjugate is stable?
Enzyme conjugate stability is crucial for reliable results.[16][17] Improper storage or handling can lead to loss of activity or formation of aggregates.
-
Storage: Store conjugates according to the manufacturer's instructions, typically at 4°C or -20°C.
-
Dilution: Dilute the conjugate just before use in a suitable buffer.
-
Stabilizers: Consider using commercially available conjugate stabilizers, which can extend the shelf-life of diluted conjugates and help reduce background noise.[18]
Data Summary Tables
Table 1: Common Causes of High Background and Recommended Solutions
| Problem | Potential Cause | Recommended Solution | Citation |
| High Uniform Background | Antibody concentration too high | Titrate and reduce antibody concentrations. | [1][2] |
| Ineffective blocking | Increase blocking time/concentration; try different blocking agents. | [1][3][4] | |
| Insufficient washing | Increase number and duration of wash steps. | [3] | |
| Reagent/Buffer contamination | Use fresh, high-purity reagents; consider adding EDTA. | [3][8][9] | |
| Speckled Background | Aggregates in blocking buffer | Ensure complete dissolution; filter the buffer. | [1][3] |
| Aggregates in enzyme conjugate | Filter the conjugate solution before use. | [1] | |
| Contaminated equipment | Clean all surfaces and handle membranes carefully. | [3] |
Table 2: Factors Influencing Chemiluminescent Signal
| Factor | Effect of Increase | Optimal Condition | Citation |
| pH | Signal increases up to an optimum, then may decrease. | Typically pH 10-11 for luminol-based reactions. | [7][10][11] |
| Temperature | Reaction rate and signal intensity increase up to an optimum. | Assay-dependent; must be empirically determined and kept consistent. | [6][12] |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalyze the reaction, increasing signal and background. | Should be minimized or controlled (e.g., with EDTA). | [8][9][19] |
| Enzyme Conjugate Concentration | Signal increases up to a saturation point; background also increases. | Empirically determined through titration for best signal-to-noise ratio. | [2][20] |
Experimental Protocols
Protocol 1: Antibody Titration to Optimize Signal-to-Noise Ratio
This protocol helps determine the optimal concentrations of primary and secondary antibodies to maximize the specific signal while minimizing background.
-
Preparation: Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000, 1:10000) and your secondary antibody (e.g., 1:5000, 1:10000, 1:20000, 1:40000).
-
Setup: Set up your assay (e.g., coated microplate) with positive controls (containing the target analyte) and negative controls (reagent blanks with no analyte).
-
Primary Antibody Incubation: For a fixed secondary antibody concentration (e.g., 1:10000), incubate separate sets of positive and negative control wells with each dilution of the primary antibody. Follow your standard incubation protocol.
-
Washing: Perform your standard wash protocol.
-
Secondary Antibody Incubation: Add the fixed concentration of the secondary antibody to all wells. Incubate according to your protocol.
-
Develop and Read: After a final wash, add the chemiluminescent substrate and measure the signal (Relative Light Units, RLU) on a luminometer.
-
Analysis: Plot the RLU for both positive and negative controls against the primary antibody dilution. Calculate the signal-to-noise (S/N) ratio for each condition. Select the dilution that provides the highest S/N ratio.
-
Repeat: Using the optimal primary antibody concentration determined in step 7, repeat the experiment by varying the secondary antibody concentrations to find its optimal dilution.
Protocol 2: Optimization of Blocking Buffer
This protocol is for testing different blocking agents and concentrations.
-
Preparation: Prepare several different blocking buffers. For example:
-
1%, 3%, and 5% (w/v) Bovine Serum Albumin (BSA) in your assay buffer.
-
1%, 3%, and 5% (w/v) non-fat dry milk in your assay buffer.
-
A commercially available synthetic or protein-free blocking buffer.
-
-
Setup: Use a microplate coated with your antigen or a surface known to cause high background. Include "no-antibody" control wells for each blocking condition to measure the baseline background.
-
Blocking: Add the different blocking buffers to separate wells and incubate for a standard time (e.g., 1 hour at room temperature) and an extended time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Antibody Incubation: Proceed with your standard protocol using a fixed, known concentration of primary and secondary antibodies. For the "no-antibody" controls, incubate only with the secondary antibody.
-
Develop and Read: Wash, add the substrate, and read the RLU.
-
Analysis: Compare the RLU from the negative control wells for each blocking condition. The condition that yields the lowest RLU without significantly diminishing the positive signal is the most effective at reducing background.
Visualizations
Caption: Simplified reaction pathway for luminol chemiluminescence.
Caption: Decision tree for troubleshooting high background signals.
Caption: Role of blocking agents in preventing non-specific binding.
References
- 1. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]
- 8. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 9. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the reasons for the failure of luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 14. "Effects of Surface Temperature on Chemiluminescence" by Kassie Henry [opensiuc.lib.siu.edu]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
overcoming solubility issues of 3-aminophthalic acid in organic synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of 3-aminophthalic acid in organic synthesis. It is designed for researchers, scientists, and drug development professionals to facilitate the seamless integration of this versatile building block into their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-aminophthalic acid?
A1: 3-Aminophthalic acid is a polar molecule containing both acidic carboxylic acid groups and a basic amino group, making it zwitterionic at its isoelectric point.[1] This complex functionality dictates its solubility. It is known to be soluble in methanol, but its solubility in many other common organic solvents is limited.[2] Its solubility is significantly influenced by the pH of the medium.
Q2: Why is 3-aminophthalic acid poorly soluble in many common organic solvents?
A2: The poor solubility of 3-aminophthalic acid in many organic solvents stems from its strong intermolecular hydrogen bonding network and high crystal lattice energy due to its zwitterionic nature.[1] Non-polar and less polar aprotic solvents lack the ability to effectively disrupt these strong intermolecular forces.
Q3: I am struggling to dissolve 3-aminophthalic acid for my reaction. What are the primary strategies to overcome this?
A3: The main approaches to address the low solubility of 3-aminophthalic acid include:
-
Salt Formation: Converting the acid to its salt form, such as the hydrochloride salt, can significantly enhance its solubility in polar solvents.
-
pH Adjustment (In-situ Salt Formation): The addition of a base (like triethanolamine) or an acid can disrupt the zwitterionic form and promote dissolution.
-
Co-solvents: Employing a mixture of solvents can modulate the polarity of the reaction medium to better solvate the acid.
-
Derivatization: Temporarily modifying the carboxylic acid or amino groups can increase solubility in organic media.[3]
Q4: Can I use 3-aminophthalic acid directly in a non-polar solvent like dichloromethane (B109758) (DCM)?
A4: Direct dissolution of 3-aminophthalic acid in DCM is generally not feasible due to their significant polarity mismatch. However, it can be used as a suspension, or more effectively, by adding a base like triethanolamine (B1662121) to facilitate the reaction, as demonstrated in the synthesis of apremilast (B1683926) precursors.[4]
Q5: How does temperature affect the solubility of 3-aminophthalic acid?
A5: Generally, the solubility of solid compounds, including 3-aminophthalic acid, increases with temperature. However, relying solely on heat might not be sufficient for achieving the desired concentration and could potentially lead to degradation if the temperature is too high. It is always recommended to check the thermal stability of your reactants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| 3-Aminophthalic acid is not dissolving in the chosen organic solvent. | The solvent polarity is not suitable to overcome the crystal lattice energy of the zwitterionic 3-aminophthalic acid. | 1. Switch to a more polar aprotic solvent such as DMF or DMSO. 2. Attempt to form the hydrochloride salt of 3-aminophthalic acid prior to the reaction. 3. Use a co-solvent system to increase the polarity of the medium. |
| The reaction is sluggish or does not proceed to completion. | The concentration of dissolved 3-aminophthalic acid is too low for an effective reaction rate. | 1. Add a suitable base (e.g., triethanolamine) to the reaction mixture to increase the solubility of the starting material. 2. Consider derivatizing one of the functional groups to a more soluble form. |
| Upon addition of other reagents, the 3-aminophthalic acid precipitates out of solution. | The addition of other, less polar reagents has decreased the overall polarity of the solvent system, causing the 3-aminophthalic acid to crash out. | 1. Add a co-solvent like DMF or DMSO to maintain solubility. 2. Add the 3-aminophthalic acid solution slowly to the solution of the other reagents to avoid rapid changes in polarity. |
| The reaction works, but the product is difficult to purify from the high-boiling point solvent (e.g., DMF, DMSO) used for dissolution. | The chosen high-polarity solvent is not ideal for the work-up and purification steps. | 1. Attempt the reaction using a suspension of 3-aminophthalic acid in a lower-boiling point solvent, possibly with the aid of a phase-transfer catalyst. 2. After the reaction is complete, try to precipitate the product by adding an anti-solvent. |
Data Presentation
Qualitative Solubility of 3-Aminophthalic Acid
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | Can engage in hydrogen bonding with the amino and carboxylic acid groups. Solubility in water is highly pH-dependent.[1] |
| Polar Aprotic | DMF, DMSO | Moderately Soluble to Soluble | Good dipole-dipole interactions can help solvate the polar functional groups. |
| Ethers | THF, 1,4-Dioxane | Sparingly Soluble to Insoluble | Moderate polarity may not be sufficient to overcome the strong intermolecular forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Low polarity and inability to act as hydrogen bond donors make them poor solvents. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature is incompatible with the polar 3-aminophthalic acid. |
Estimated Quantitative Solubility of 3-Aminophthalic Acid at Room Temperature
| Solvent | Estimated Solubility (g/L) | Notes |
| Methanol | 10 - 50 | Known to be a suitable solvent.[2] |
| DMF | 5 - 20 | Expected to be a reasonably good solvent due to its high polarity. |
| DMSO | 5 - 20 | Similar to DMF, its high polarity should facilitate dissolution. |
| Ethanol | 1 - 10 | Less polar than methanol, so lower solubility is expected. |
| THF | < 1 | Limited solubility is anticipated due to its lower polarity. |
| Acetonitrile | < 1 | While polar, it is often a poorer solvent for zwitterionic compounds compared to DMF or DMSO. |
| Dichloromethane | < 0.1 | Very low solubility is expected. |
Note: The quantitative solubility data are estimations based on the chemical structure and qualitative observations from the literature. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Salt Formation for Improved Solubility (Hydrochloride Salt)
This protocol describes the preparation of 3-aminophthalic acid hydrochloride, which generally exhibits enhanced solubility in polar solvents compared to the free base.
Materials:
-
3-Aminophthalic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol (or another suitable alcohol)
-
Diethyl ether
Procedure:
-
Suspend 3-aminophthalic acid in a minimal amount of isopropanol.
-
Slowly add a stoichiometric amount of concentrated HCl to the suspension with stirring.
-
Stir the mixture at room temperature for 1-2 hours. The solid should gradually convert to its hydrochloride salt.
-
Filter the resulting solid and wash with a small amount of cold isopropanol.
-
To further purify, the solid can be washed with diethyl ether to remove any non-polar impurities.
-
Dry the 3-aminophthalic acid hydrochloride under vacuum.
Caption: Workflow for the preparation of 3-aminophthalic acid hydrochloride.
Protocol 2: In-situ Solubilization using a Base for Reaction in Dichloromethane
This protocol is adapted from a literature procedure for the synthesis of an apremilast precursor and demonstrates the use of an organic base to facilitate the reaction of 3-aminophthalic acid in a chlorinated solvent.[4]
Materials:
-
3-Aminophthalic acid (1.0 eq)
-
Dichloromethane (DCM)
-
Triethanolamine (TEA) (1.0 eq)
-
Acetyl chloride (2.0 eq)
Procedure:
-
To a clean, dry round-bottom flask, add 3-aminophthalic acid and dichloromethane.
-
Add triethanolamine to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acetyl chloride to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 1 hour at this temperature. Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration and washed with cold dichloromethane.
Caption: Workflow for the in-situ solubilization and reaction of 3-aminophthalic acid.
Protocol 3: Co-solvent Screening for Optimal Solubility
This protocol provides a general method for identifying a suitable co-solvent system for a reaction involving 3-aminophthalic acid.
Materials:
-
3-Aminophthalic acid
-
A selection of primary, less polar solvents (e.g., THF, DCM, ethyl acetate)
-
A selection of polar aprotic co-solvents (e.g., DMF, DMSO, NMP)
Procedure:
-
In several small vials, place a known amount of 3-aminophthalic acid (e.g., 10 mg).
-
To each vial, add a measured volume of the primary solvent (e.g., 1 mL) and observe for dissolution.
-
To the vials where the solid does not dissolve, add a co-solvent dropwise, vortexing after each addition.
-
Record the volume of the co-solvent required to achieve complete dissolution.
-
Calculate the approximate solvent ratio (primary solvent:co-solvent) that provides the desired solubility.
-
Before scaling up the reaction, run a small-scale control reaction in the chosen co-solvent system to ensure it does not interfere with the desired chemical transformation.
Caption: Logical workflow for identifying an effective co-solvent system.
References
Technical Support Center: Optimization of 3-Aminophthalate Synthesis via Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminophthalate through the hydrogenation of 3-nitrophthalic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Q1: Why is the yield of 3-aminophthalic acid consistently low?
A1: Low yields can stem from several factors. Firstly, the quality of the starting material, 3-nitrophthalic acid, is crucial. Impurities can interfere with the reaction. Secondly, suboptimal reaction conditions, including temperature, pressure, and reaction time, can lead to incomplete conversion. The choice of catalyst and solvent also plays a significant role. For instance, using palladium-containing nanocomposite catalysts has been shown to achieve yields of 74–97%.[1] Another method, dissolving 3-nitrophthalic acid in a sodium hydroxide (B78521) solution and then reducing it with hydrazine (B178648) hydrate (B1144303) in the presence of an iron trichloride (B1173362) and activated carbon catalyst system, has reported yields of up to 95%.[2][3]
Q2: How can I minimize the formation of by-products?
A2: By-product formation is a common challenge. The hydrogenation of 3-nitrophthalic acid can sometimes lead to unidentified by-products.[4] The choice of catalyst and reaction conditions is critical for selectivity. Using a 5% palladium-charcoal catalyst in glacial acetic acid at room temperature and atmospheric pressure has been reported to cleanly reduce 3-nitrophthalic acid to 3-aminophthalic acid.[5] Additionally, ensuring the complete reduction of the nitro group is essential to avoid intermediates that can lead to impurities. Monitoring the reaction progress closely, for example through thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can help in determining the optimal reaction time to maximize the desired product and minimize side reactions.
Q3: My catalyst seems to be deactivating quickly. What could be the cause and how can I prevent it?
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities in the feedstock or solvent, coking (carbonaceous deposits on the catalyst surface), or sintering of the metal particles at high temperatures.[6][7][8][9] To mitigate this, ensure high purity of the 3-nitrophthalic acid and solvents. Operating at milder reaction conditions (lower temperature and pressure) can reduce sintering. For palladium catalysts, leaching of the metal can also be a cause of deactivation.[8] If catalyst poisoning is suspected, pre-treatment of the starting material to remove potential poisons may be necessary. In some cases, the choice of catalyst support can also influence its stability and resistance to deactivation.
Q4: I am having difficulty with the work-up and purification of the final product. What are the recommended procedures?
A4: The work-up procedure is critical for obtaining high-purity 3-aminophthalic acid. After the reaction, the catalyst is typically removed by filtration. The product can then be isolated by adjusting the pH of the filtrate. For example, after hydrogenation, acidification of the solution can lead to the precipitation of the amino acid.[4] One patented method involves complexation with concentrated hydrochloric acid to yield 3-aminophthalic acid hydrochloride dihydrate, which is reported to be more stable and easier to store.[10] Recrystallization from a suitable solvent, such as water, can be employed for further purification.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the hydrogenation of 3-nitrophthalic acid?
A1: Palladium-based catalysts are widely used and have shown high efficiency. Specifically, 5% palladium on charcoal (Pd/C) is a common choice.[5] Palladium-containing nanocomposite catalysts have also been reported to give high yields.[1] Other catalysts that have been mentioned include platinum dioxide and Raney nickel.[2][4] The optimal catalyst may depend on the specific reaction conditions and desired outcome.
Q2: What are the recommended solvents for this reaction?
A2: Various solvents can be used for the hydrogenation of 3-nitrophthalic acid. Glacial acetic acid has been successfully employed.[5] Other options include dissolving the starting material in an aqueous sodium hydroxide solution.[2][3] The choice of solvent can influence the reaction rate and selectivity.
Q3: What are the typical reaction conditions (temperature, pressure) for this hydrogenation?
A3: The reaction can be carried out under mild conditions. For example, using 5% palladium-charcoal in glacial acetic acid, the reaction proceeds at room temperature and atmospheric pressure.[5] Other protocols may utilize moderate hydrogen pressure.[4] One patented method for preparing the hydrochloride dihydrate salt involves a hydrogenation reaction at a pressure of 0.7 MPa.[10]
Q4: Are there alternative methods to catalytic hydrogenation for synthesizing 3-aminophthalic acid?
A4: Yes, alternative reduction methods exist. A common alternative is the use of hydrazine hydrate as a reducing agent in the presence of a catalyst system like iron trichloride and activated carbon (FeCl₃/C).[2][3] This method has been reported to produce high yields and purity. Other reducing agents like tin (Sn) in the presence of hydrochloric acid (HCl) have also been described.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or by measuring hydrogen uptake in the case of catalytic hydrogenation. These techniques allow for the determination of the consumption of the starting material (3-nitrophthalic acid) and the formation of the product (3-aminophthalic acid), helping to establish the optimal reaction time.
Data Presentation
Table 1: Comparison of Catalytic Systems for 3-Aminophthalic Acid Synthesis
| Catalyst System | Solvent | Temperature | Pressure | Yield (%) | Purity (%) | Reference |
| Palladium-containing nanocomposites | Not specified | Mild conditions | Not specified | 74–97 | Not specified | [1] |
| 5% Palladium-charcoal | Glacial Acetic Acid | Room Temperature | Atmospheric | High | Not specified | [5] |
| Iron trichloride/Activated Carbon | Aqueous NaOH | Near reflux (~95°C) | Atmospheric | up to 95 | > 96 | [2][3] |
| Platinum/Carbon | Isopropanol/Ethanol | Not specified | 0.7 MPa | 94.6 | 98.8 | [10] |
| Raney Nickel | Water | 70°C | Moderate | Quantitative | Not specified | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Charcoal
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-nitrophthalic acid in glacial acetic acid.
-
Catalyst Addition: Add 5% palladium on charcoal catalyst to the solution. The catalyst loading should be optimized based on the scale of the reaction.
-
Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon) until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude 3-aminophthalic acid.
-
Purification: Recrystallize the crude product from a suitable solvent like water to obtain pure 3-aminophthalic acid.[5][11]
Protocol 2: Reduction using Hydrazine Hydrate
-
Salt Formation: Dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add the catalyst system, consisting of iron trichloride and activated carbon, to the solution.
-
Reduction: Heat the mixture to near reflux (approximately 95°C). Add hydrazine hydrate solution dropwise. Continue heating under reflux for several hours until the reaction is complete.
-
Work-up: Filter the hot reaction mixture to remove the catalyst.
-
Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 3.5 to precipitate the product.
-
Drying: Filter the precipitated 3-aminophthalic acid and dry it in an oven.[2][3]
Visualizations
References
- 1. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 2. 3-Aminophthalic Acid | High-Purity Reagent | RUO [benchchem.com]
- 3. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
- 6. asianpubs.org [asianpubs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105198764A - A kind of method for preparing this compound hydrochloride dihydrate - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
minimizing interference in forensic analysis of 3-aminophthalate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing interference during the forensic analysis of 3-aminophthalate, the chemiluminescent product of the luminol (B1675438) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection and quantification of this compound, from the initial luminol spray to the final analytical measurement.
Question: What are the primary sources of interference that can cause a false-positive luminol reaction?
Answer: A positive luminol test (chemiluminescence) is not exclusive to blood. The reaction is catalyzed by the iron in hemoglobin, but other substances can also catalyze the reaction or are strong oxidizing agents themselves, leading to the formation of this compound and a false-positive light emission. Key interferents include:
-
Chemical Oxidants: Household bleach (sodium hypochlorite) and other cleaning agents containing strong oxidants are the most common sources of interference.[1][2]
-
Metal Ions: Iron from rust or alloys, as well as copper and its alloys, can catalyze the luminol reaction.[1][3]
-
Plant-Based Peroxidases: Certain vegetables contain peroxidase enzymes that mimic the catalytic activity of hemoglobin. Horseradish, turnips, and parsnips are well-documented sources of strong interference.[4][5]
-
Paints and Varnishes: Some enamel paints and polyurethane varnishes have been shown to cause luminescence comparable to undiluted hemoglobin.[4][5]
Question: My luminol test is positive, but I suspect it's a false positive. How can I differentiate it from a true bloodstain reaction?
Answer: While confirmatory analysis of this compound is the ultimate goal, experienced investigators may observe differences at the scene. Reactions from chemical oxidants like bleach often appear as a brief, intense flash of light that spreads rapidly, whereas the glow from blood tends to be more sustained.[1][2] However, this is subjective. The most reliable approach is to proceed with sample collection for quantitative analysis, which is highly specific for this compound and can distinguish it from background noise.
Question: I'm seeing a signal in my blank control samples during LC-MS analysis. What could be the cause?
Answer: Signal in a blank sample (a sample with no analyte intentionally added) points to contamination. Potential sources include:
-
Carryover: The analyte from a previous, highly concentrated sample may not have been fully washed out of the autosampler needle, injection port, or analytical column.
-
Contaminated Solvents/Reagents: Impurities in the mobile phase, extraction solvents, or sample vials can introduce interfering compounds.
-
Cross-Contamination: Improper sample handling during the preparation phase can transfer analyte between samples.
Troubleshooting Steps:
-
Inject a series of "real" blanks (solvents that have gone through the entire sample preparation process) to confirm the issue.
-
Run an aggressive needle and column wash protocol.
-
Use fresh, high-purity (e.g., LC-MS grade) solvents to prepare a new mobile phase.
-
Review sample preparation procedures to identify potential cross-contamination points.
Question: The signal for my this compound peak is much lower than expected, or it varies widely between replicates. What is happening?
Answer: This issue is often caused by matrix effects , specifically ion suppression , a common challenge in LC-MS analysis. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins from the biological sample, or chemicals from the crime scene) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This reduces the number of analyte ions that reach the detector, leading to a suppressed signal and poor reproducibility.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before injection. Employ a more rigorous Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.
-
Optimize Chromatography: Modify the LC gradient to better separate the this compound peak from the interfering compounds.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound, if available, will co-elute and experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the internal standard, the effect of suppression can be normalized, leading to more accurate quantification.
Quantitative Data on Common Interferences
The following table summarizes the relative intensity of false-positive reactions from various substances when tested with a standard forensic luminol solution. The intensity is rated on a qualitative scale, where '0' indicates no reaction and '5' represents a strong reaction comparable to blood.
| Interferent Category | Specific Substance | Reported Luminescence Intensity (0-5 Scale) | Reference |
| Plant Matter | Horseradish Pulp | 5 | [4] |
| Turnip Pulp | 5 | [4] | |
| Parsnip Pulp | 5 | [4] | |
| Chemical Oxidants | Household Bleach | 5 | [4] |
| Metals | Copper | 4 | [4] |
| Steel | 3 | [4] | |
| Black Iron | 4 | [4] | |
| Surfaces | Unfinished Drywall Edge | 3 | [4] |
| Enamel Gloss Paint | 2 | [4] |
Experimental Protocols
This section provides a representative methodology for the extraction and quantitative analysis of this compound from a forensic sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on standard forensic toxicology procedures and should be fully validated in-house.
Sample Collection and Preparation
-
Collection: After a positive luminol reaction is observed and photographed, collect the sample by swabbing the area with a sterile cotton swab lightly moistened with LC-MS grade methanol. Place the swab in a sterile polypropylene (B1209903) tube. Collect a blank swab from an adjacent, non-reacting area to serve as a matrix blank.
-
Extraction (LLE):
-
Add 1 mL of ethyl acetate (B1210297) to the sample tube containing the swab.
-
Add an appropriate volume of an internal standard solution (if a stable isotope-labeled this compound is used).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to pellet any solid debris.
-
Carefully transfer the supernatant (the ethyl acetate layer) to a clean tube. . Dry the extract under a gentle stream of nitrogen at 35°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve the residue. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating polar molecules like this compound.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
LC Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Spectrometry Method: Multiple Reaction Monitoring (MRM).
MRM Transition Development
Since specific, validated MRM transitions for this compound are instrument-dependent, they must be determined empirically.
-
Determine Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]⁺ will be observed. The molecular weight of 3-aminophthalic acid is 181.15 g/mol , so the precursor ion will have an m/z of approximately 182.1.
-
Identify Product Ions: Perform a product ion scan on the precursor ion (m/z 182.1). The instrument will fragment the precursor ion in the collision cell and detect the resulting product ions.
-
Select Transitions and Optimize: Select the two or three most intense and stable product ions. These will form the basis of your MRM transitions (e.g., 182.1 > product_ion_1; 182.1 > product_ion_2). Optimize the collision energy (CE) and other source parameters for each transition to achieve maximum signal intensity.
Visualizations
Experimental Workflow
Caption: Overall workflow from luminol application to quantitative analysis.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal intensity in LC-MS analysis.
References
troubleshooting low yield in 3-aminophthalic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-aminophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-aminophthalic acid?
The most prevalent and widely documented method for synthesizing 3-aminophthalic acid is the reduction of 3-nitrophthalic acid.[1][2][3] Several reduction strategies are employed, with the choice often depending on available equipment, safety considerations, and desired scale.
-
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere.[1][4] It is often favored for its clean reaction profile and high efficiency, with reported yields ranging from 74% to 97% under optimized conditions.[1]
-
Chemical Reduction: Various chemical reducing agents can be used.
-
Hydrazine (B178648) Hydrate (B1144303): This method often employs a catalyst like ferric chloride on activated carbon (FeCl₃/C) and can produce high yields (up to 96%) and purity (≥96%).[5][6][7]
-
Iron Powder: Reduction with iron powder in an acidic medium is a classic method, but it can be associated with significant environmental pollution and lower yields, typically in the range of 50-60%.[5]
-
Sulfur-based Reagents: A mixture of elemental sulfur and a sulfide (B99878) can be used as the reducing agent, offering high yields and simpler operation.[3]
-
Q2: My yield is consistently low. What are the primary factors to investigate?
Low yields in 3-aminophthalic acid synthesis can stem from several factors, from the quality of the starting material to the specifics of the reaction and workup procedures. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in 3-aminophthalic acid synthesis.
Q3: How does the purity of the starting 3-nitrophthalic acid affect the final yield?
The purity of the starting material is critical. The nitration of phthalic anhydride (B1165640) can produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[2] If this isomeric impurity is not removed, it will be co-reduced to 4-aminophthalic acid, making the isolation and purification of the desired 3-amino isomer difficult and leading to a lower yield of the pure product. It is recommended to recrystallize the crude 3-nitrophthalic acid from hot water to obtain a pure starting material.[1][2]
Q4: What are common side reactions, and how can they be minimized?
Incomplete reduction and decarboxylation are potential side reactions.
-
Incomplete Reduction: This can occur if the catalyst is not active enough, the reaction time is too short, or the hydrogen pressure is insufficient (in catalytic hydrogenation). The presence of nitro or intermediate nitroso groups can complicate purification. To avoid this, ensure the catalyst is fresh and active, optimize reaction time by monitoring with techniques like TLC, and maintain adequate hydrogen pressure.
-
Decarboxylation: Phthalic acid and its derivatives can undergo decarboxylation at elevated temperatures to form benzoic acid derivatives.[8][9] While specific data on 3-aminophthalic acid is limited, it is advisable to avoid excessive temperatures during the reaction and workup to minimize this risk.
Q5: How can I optimize the workup and isolation of 3-aminophthalic acid?
The workup procedure is critical for maximizing the isolated yield.
-
pH Adjustment: 3-aminophthalic acid is amphoteric. After the reduction, the product is typically isolated by adjusting the pH of the solution. Acidification of the reaction mixture to a pH of around 3.5 is commonly employed to precipitate the product.[5][7] Careful and slow addition of acid is necessary to avoid localized pH changes that could affect product stability.
-
Crystallization: Cooling the solution after pH adjustment is crucial for complete crystallization.[5][7] Ensure sufficient time is allowed for the crystals to form before filtration.
-
Product Instability: 3-aminophthalic acid can be unstable and prone to degradation upon storage, which can reduce its purity over time.[10] To address this, it is often converted to its more stable 3-aminophthalic acid hydrochloride dihydrate salt by treatment with concentrated hydrochloric acid.[10] This form is more suitable for long-term storage and transportation.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield with Pure Starting Material | Incomplete Reaction: Insufficient reaction time, low temperature, or catalyst deactivation. | - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature moderately. - Ensure the catalyst is active and used in the correct amount. For catalytic hydrogenation, ensure proper agitation and hydrogen delivery. |
| Suboptimal Workup: Incorrect pH for precipitation or product loss in the filtrate. | - Carefully adjust the pH to the optimal precipitation point (around 3.5).[5][7] - Cool the solution for an adequate amount of time to maximize crystallization. - Minimize the volume of washing solvent during filtration. | |
| Product is colored (yellow to brown) | Presence of Impurities: Residual starting material, byproducts, or degradation products. | - Recrystallize the final product. - Use activated carbon during the synthesis or recrystallization to decolorize the solution.[5] |
| Difficulty in Filtering the Product | Fine Precipitate: Product may have "crashed out" of solution too quickly. | - Ensure slow cooling during crystallization to promote the formation of larger, more easily filterable crystals. - Add the precipitating acid slowly with vigorous stirring. |
| Yield Decreases Over Time After Isolation | Product Instability: 3-aminophthalic acid is known to be unstable.[10] | - Convert the isolated 3-aminophthalic acid to its more stable hydrochloride dihydrate salt for storage.[10] |
Experimental Protocols
Synthesis of 3-Aminophthalic Acid via Catalytic Hydrogenation
This protocol is adapted from a literature procedure.[1]
-
Preparation of Starting Material: A commercial sample of 3-nitrophthalic acid containing the 4-nitro isomer is purified by dissolving in hot water, filtering, and allowing it to cool for 2 hours to crystallize the pure 3-nitrophthalic acid.[1]
-
Hydrogenation:
-
The recrystallized 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (B129727) (200 ml).[1]
-
Platinic oxide (50 mg) is added as the catalyst.[1]
-
The mixture is hydrogenated in a suitable apparatus at 25 psi.[1]
-
The reaction is monitored until hydrogen uptake ceases (approximately 1 hour).[1]
-
-
Isolation:
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the synthesis of 3-aminophthalic acid via catalytic hydrogenation.
Synthesis of 3-Aminophthalic Acid via Hydrazine Hydrate Reduction
This protocol is based on a patented method.[5][7]
-
Salt Formation:
-
Add water to a three-neck flask and stir.
-
Add sodium hydroxide (B78521) and stir until dissolved.
-
Add 3-nitrophthalic acid and stir until a transparent solution is formed.[5][7]
-
-
Reduction:
-
Isolation:
Quantitative Data from Hydrazine Hydrate Reduction Examples
| Parameter | Example 1[5] | Example 2[5] | Example 3[5] |
| 3-Nitrophthalic Acid | 40g (0.19 mol) | 40g (0.19 mol) | 40g (0.19 mol) |
| Sodium Hydroxide (96%) | 16g | 18.5g | 22g |
| Ferric Chloride (FeCl₃·6H₂O) | 2.5g | 3.5g | 4.2g |
| Activated Carbon | 14g | 16g | 19g |
| 80% Hydrazine Hydrate | 25g | 29g | 34g |
| Reaction Time | 3.5 hours | 4.5 hours | 5 hours |
| Final pH | 3.5 | 3.5 | 3.5 |
| Yield | 93% | 95% | 96% |
| Purity (HPLC) | 96.42% | 96.5% | 96.7% |
References
- 1. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 4. Method for preparing 3-aminophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 8. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US1962175A - Process for making benzoic acid from phthalic acid - Google Patents [patents.google.com]
- 10. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 3-Aminophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-aminophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized 3-aminophthalic acid?
A1: Common impurities can originate from the starting materials or side reactions during the synthesis. A primary impurity is the isomeric 4-nitrophthalic acid present in the 3-nitrophthalic acid starting material[1]. During synthesis and storage, other impurities such as 4-aminoisobenzofuran-1,3-dione (B94892) can also form[2]. Additionally, residual starting material (3-nitrophthalic acid), by-products from incomplete reduction, and degradation products can contribute to lower purity. The final product's color, often a pale yellow crystalline powder, can also indicate the presence of impurities[3][4].
Q2: What is a common method for synthesizing 3-aminophthalic acid?
A2: A prevalent method is the reduction of 3-nitrophthalic acid[5]. This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon (Pd/C)[1][6]. Another common method involves chemical reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride on activated carbon (FeCl₃/C)[3][4].
Q3: How can I improve the stability of my purified 3-aminophthalic acid?
A3: 3-aminophthalic acid can be unstable and prone to degradation, which lowers its purity over time[7]. To enhance stability, especially for long-term storage and transportation, it can be converted into its hydrochloride dihydrate salt. This is achieved by treating the purified 3-aminophthalic acid with concentrated hydrochloric acid[7].
Q4: Can chromatography be used to purify 3-aminophthalic acid?
A4: Yes, liquid chromatography is a viable method for purifying 3-aminophthalic acid. Reverse-phase High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of 3-aminophthalic acid and can be scaled up for preparative separation to isolate impurities[8].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity (<95%) | Incomplete reduction of the nitro group. | - Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. - Check the quality and concentration of the reducing agent (e.g., hydrazine hydrate, hydrogen gas pressure). |
| Presence of impurities in the starting material (3-nitrophthalic acid). | - Recrystallize the 3-nitrophthalic acid from hot water before use to remove isomers like 4-nitrophthalic acid[1]. | |
| Product is Darkly Colored | Presence of colored impurities or degradation products. | - Treat the solution with activated carbon (gac) to decolorize it before crystallization[3][4]. - Perform a recrystallization of the final product. |
| Incomplete removal of the catalyst. | - Ensure thorough filtration after the reaction. Using a filter aid like Celite or Hyflo can be beneficial[6]. | |
| Poor Crystal Formation | Solution is too concentrated or cooled too quickly. | - Use an appropriate amount of solvent. - Allow the solution to cool slowly to form well-defined crystals. |
| Incorrect pH for precipitation. | - Carefully adjust the pH to the optimal range for precipitation (around pH 3-4) using an acid like HCl[3][4]. | |
| Purity Decreases Over Time | Inherent instability of 3-aminophthalic acid. | - Convert the purified product to its more stable hydrochloride salt for storage[7]. - Store the product in a cool, dark, and dry place. |
Quantitative Data on Purity Improvement
The following table summarizes purity data from various synthesis and purification methods.
| Starting Material | Reduction Method | Key Purification Steps | Purity (HPLC) | Reference |
| 3-Nitrophthalic acid | Hydrazine hydrate, FeCl₃/C | Crystallization by cooling, acidification to pH 3.5 | 96.42% | [3][4] |
| 3-Nitrophthalic acid | Hydrazine hydrate, FeCl₃/C | Crystallization by cooling, acidification to pH 3.5 | 96.5% | [3][4] |
| 3-Nitrophthalic acid | Hydrazine hydrate, FeCl₃/C | Crystallization by cooling, acidification to pH 3.5 | 96.7% | [3][4] |
| 3-Nitrophthalic acid | Catalytic Hydrogenation | Complexation with HCl | 98.9% | [7] |
| 3-Nitrophthalic acid | Catalytic Hydrogenation | Complexation with HCl | 99.2% | [7] |
| 3-Nitrophthalic acid | Catalytic Hydrogenation | Complexation with HCl | 99.5% | [7] |
Experimental Protocols
Protocol 1: Purification of 3-Nitrophthalic Acid by Recrystallization
-
Dissolution: Dissolve the commercial 3-nitrophthalic acid, which may contain up to 20% of the 4-nitro isomer, in hot water (e.g., 150 mL for 13 g of impure acid)[1].
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool for approximately 2 hours to induce crystallization of the pure 3-nitrophthalic acid[1].
-
Isolation: Collect the white solid by filtration and dry it before use in the synthesis of 3-aminophthalic acid.
Protocol 2: Synthesis and Purification of 3-Aminophthalic Acid via Hydrazine Hydrate Reduction
-
Reaction Setup: In a three-necked flask, dissolve 3-nitrophthalic acid in an aqueous sodium hydroxide (B78521) solution[3][4].
-
Catalyst Addition: Add a catalyst, such as a mixture of ferric chloride (FeCl₃·6H₂O) and activated carbon[3][4].
-
Reduction: Heat the solution to approximately 95°C (near reflux) and add 80% hydrazine hydrate solution dropwise. Continue heating under reflux for 3.5 to 5 hours[3][4].
-
Filtration: After the reaction is complete, filter the hot solution to remove the catalyst and activated carbon[3][4].
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of about 3.5 to precipitate the 3-aminophthalic acid[3][4].
-
Isolation and Drying: Cool the mixture to induce crystallization, then filter to collect the product. Dry the resulting light yellow crystalline powder at 80°C for 3 hours[3][4].
Protocol 3: Purification and Stabilization by Conversion to Hydrochloride Salt
-
Synthesis: Prepare crude 3-aminophthalic acid via a method such as catalytic hydrogenation of 3-nitrophthalic acid[7].
-
Filtration: After the reaction, filter to remove the catalyst.
-
Complexation: Cool the filtrate containing the crude 3-aminophthalic acid to between 0°C and 10°C. Slowly add concentrated hydrochloric acid dropwise while stirring to form the hydrochloride salt[7].
-
Stirring: Continue to stir the mixture at this temperature for at least 2 hours to ensure complete formation and precipitation of the salt[7].
-
Isolation and Drying: Isolate the solid product by centrifugation or filtration. Dry the 3-aminophthalic acid hydrochloride dihydrate under vacuum at 40-50°C[7].
Visualizations
Caption: General experimental workflow for the synthesis and purification of 3-aminophthalic acid.
Caption: Troubleshooting decision tree for improving the purity of 3-aminophthalic acid.
References
- 1. prepchem.com [prepchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 4. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]
- 7. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 8. 3-Aminophthalic acid | SIELC Technologies [sielc.com]
avoiding degradation of 3-aminophthalate during experimental procedures
Technical Support Center: 3-Aminophthalate Experimental Procedures
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the apparent degradation of this compound by ensuring its optimal generation and detection during experimental procedures. The stability of this compound is generally robust; issues typically arise from the conditions of the preceding chemiluminescence reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in experiments?
A1: this compound is a chemical compound that is the light-emitting product in the oxidation of luminol (B1675438), a widely used chemiluminescent agent.[1][2][3][4] The light is generated when an excited-state this compound molecule relaxes to its ground state.[1] Therefore, the primary concern is not the degradation of the this compound molecule itself—which is relatively stable—but rather the efficiency and stability of the reaction that produces this excited state.[5] Inconsistent or weak light signals are often misinterpreted as "degradation." Recently, 3-aminophthalic acid has also been identified as a chemically stable ligand for cereblon (CRBN) E3 ubiquitin ligase, used in the development of targeted protein degraders (PROTACs), where its stability is an advantage.[6][7]
Q2: My chemiluminescence signal is weak or absent. What are the common causes?
A2: A weak or absent signal is typically due to issues with the reaction components or conditions. Key factors include:
-
Incorrect pH: The luminol reaction requires an alkaline (basic) environment to proceed efficiently.
-
Degraded Oxidant: Hydrogen peroxide, the most common oxidant, can decompose over time. Always use a fresh solution.
-
Inactive Catalyst: The catalyst, whether a metal ion like iron or cobalt or an enzyme like horseradish peroxidase (HRP), may be inactive or present at a suboptimal concentration.[1][8]
-
Reagent Purity: Impurities in reagents or water can quench the chemiluminescence reaction.
Q3: The light emission from my experiment is very brief. How can I achieve a more stable signal?
A3: A brief signal indicates rapid consumption of one or more reactants. To prolong the signal, consider:
-
Optimizing Reagent Concentrations: A very high catalyst concentration can cause a bright but short-lived flash. Lowering the catalyst concentration can extend the duration of the light emission.
-
Using Enhancers: Certain chemicals can enhance and prolong the light signal.
-
Flow Injection Systems: For continuous measurements, a flow injection analysis (FIA) setup can be used to constantly mix fresh reagents, resulting in a stable, long-lasting signal.
Q4: I am observing poor reproducibility between experiments. What factors should I control?
A4: Poor reproducibility is often due to subtle variations in experimental conditions. To improve consistency:
-
Temperature: The rate of the luminol reaction is temperature-dependent.[4] Perform experiments in a temperature-controlled environment.
-
Reagent Preparation: Prepare fresh stock solutions for each set of experiments, as the potency of reagents like luminol and hydrogen peroxide can decrease over time.
-
Mixing: Ensure consistent and rapid mixing of reagents. The timing and method of mixing can significantly impact the initial burst of light.
-
Contamination: Avoid contamination with interfering ions, such as some divalent and trivalent metals, which can affect the reaction.[1]
Q5: What are the ideal storage and handling conditions for 3-aminophthalic acid and its precursors?
A5: Proper storage is crucial for reagent stability.
-
3-Aminophthalic Acid: Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[9]
-
Luminol: Store as a solid in a cool, dark, and dry place. Luminol solutions, especially in alkaline buffers, should be prepared fresh.
-
Hydrogen Peroxide: Store in a cool, dark place in its original vented container to prevent pressure buildup from decomposition.
-
Safety: 3-Aminophthalic acid is classified as a skin, eye, and respiratory irritant.[9][10] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[9]
Troubleshooting Guide
This guide addresses common problems encountered during chemiluminescence experiments involving the generation of this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Light Emission | 1. Incorrect pH (not alkaline). 2. Degraded hydrogen peroxide solution. 3. Inactive or insufficient catalyst (e.g., HRP, metal ions). 4. Presence of quenching substances or inhibitors.[1] 5. Luminol solution is too old or degraded. | 1. Prepare a fresh alkaline buffer (pH > 9) and verify the pH. 2. Use a new, unopened bottle of hydrogen peroxide or verify the concentration of the existing stock. 3. Use fresh catalyst solution at an optimized concentration. 4. Use high-purity water and reagents. Run a control experiment to test for quenching in your sample matrix. 5. Prepare a fresh luminol stock solution. |
| Signal Fades Too Quickly | 1. Catalyst concentration is too high, leading to rapid reaction. 2. Limiting reagent (luminol or oxidant) is consumed quickly. | 1. Perform a titration to find the optimal catalyst concentration that provides a balance of intensity and duration. 2. Increase the concentration of the limiting reagent or use a flow-injection system for continuous reagent delivery. |
| High Background Signal | 1. Contamination in buffer or reagents. 2. Autoxidation of luminol. | 1. Use ultrapure water and high-grade reagents. Filter buffers before use. 2. Prepare luminol solutions immediately before use. Store luminol stock in a dark bottle to minimize photo-oxidation. |
| Poor Reproducibility | 1. Fluctuations in ambient temperature.[4] 2. Inconsistent timing or method of reagent addition and mixing. 3. Degradation of stock solutions over the course of multiple experiments. | 1. Use a water bath or temperature-controlled plate reader to maintain a constant temperature. 2. Use automated injectors for precise timing and mixing, or standardize the manual mixing procedure. 3. Prepare fresh reagents for each experimental run. If using a master mix, ensure it is used within its stability window. |
Experimental Protocols
Protocol 1: General Procedure for Inducing Chemiluminescence
This protocol describes a basic method for generating this compound via luminol oxidation for detection purposes.
-
Reagent Preparation:
-
Luminol Stock Solution (10 mM): Dissolve 17.7 mg of luminol in 10 mL of 0.1 M NaOH. Store in a dark container and use within a few hours.
-
Hydrogen Peroxide Solution (100 mM): Dilute 30% w/w hydrogen peroxide solution approximately 1:100 in ultrapure water. Prepare fresh daily.
-
Catalyst Solution: Prepare a solution of either Horseradish Peroxidase (HRP) (e.g., 1 µg/mL) or a metal salt like Cobalt(II) Chloride (CoCl₂) (e.g., 1 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.5).
-
Reaction Buffer: 0.1 M NaOH or a carbonate buffer (pH 10-11).
-
-
Chemiluminescence Assay:
-
Pipette 100 µL of your sample (containing the catalyst or a substance that activates the catalyst) into the well of a white, opaque 96-well plate.
-
Prepare a reaction cocktail containing 50 µL of Luminol Stock Solution and 50 µL of Hydrogen Peroxide Solution per reaction.
-
Using an automated injector or a multichannel pipette, add 100 µL of the reaction cocktail to the well.
-
Immediately measure the luminescence using a plate reader or luminometer. The light emission is maximal at ~425 nm in aqueous solutions.[1]
-
Protocol 2: Recommended Reagent Storage
-
Luminol Powder: Store at 2-8°C, protected from light.
-
3-Aminophthalic Acid Powder: Store at 2-8°C.[9]
-
Hydrogen Peroxide (30% solution): Store at 2-8°C in its original, vented container.
-
Stock Solutions: In general, aqueous stock solutions should be prepared fresh for each experiment to ensure maximum activity and reproducibility. If storage is necessary, aliquot and freeze at -20°C for short-term storage, but validate their performance upon thawing.
Quantitative Data Summary
The efficiency of this compound generation is highly dependent on several experimental parameters.
| Parameter | Condition | Effect on this compound Signal |
| pH | Alkaline (basic) | Essential for the deprotonation of luminol, a key step for oxidation. |
| Solvent | Aprotic (e.g., DMSO, DMF) | Can cause a tautomerization of the this compound ion, shifting the emission maximum from ~425 nm to ~510 nm.[1] |
| Temperature | Increasing temperature (e.g., to 60-70°C) | Generally increases the reaction rate, which may lead to a brighter but shorter-lived signal.[4] |
| Catalyst | Heme-containing proteins (HRP, hemoglobin), metal ions (Co²⁺, Cu²⁺, Fe³⁺) | Required to catalyze the oxidation of luminol and produce the excited this compound.[1] |
| Interfering Ions | Divalent and trivalent metal ions, nitrate (B79036) ions | Can interfere with the determination and potentially quench the signal.[1] |
Visualized Workflows and Pathways
Diagram 1: Luminol Chemiluminescence Pathways
Caption: Reaction pathways for luminol oxidation.
Diagram 2: Troubleshooting Workflow for Low Chemiluminescence Signal
Caption: A decision tree for troubleshooting weak signals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scienceinschool.org [scienceinschool.org]
- 5. 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 6. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Aminophthalate-Based PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions and overall efficacy of 3-aminophthalate-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of 3-aminophthalic acid in a PROTAC?
A1: 3-aminophthalic acid has been identified as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] In a PROTAC, this moiety functions as the E3 ligase recruiter, the "anchor" that brings the CRBN E3 ligase complex into proximity with the target protein of interest (POI). Phthalic acid-based ligands are noted for being more chemically stable and economical compared to classical immunomodulatory drugs (IMiDs) like thalidomide (B1683933) or pomalidomide.[1][2]
Q2: How does the linker design impact the efficacy of my this compound-based PROTAC?
A2: The linker is a critical component that connects the this compound (CRBN ligand) to the warhead (POI ligand) and its design profoundly affects PROTAC activity.[4] Key factors include:
-
Length: The linker length must be empirically optimized to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[5] Linkers that are too short may cause steric hindrance, while those that are too long may have an entropic penalty that destabilizes the complex.[6]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.[4] Polyethylene glycol (PEG) linkers are commonly used to improve solubility and cell permeability, while more rigid alkyl or heterocyclic (e.g., piperazine) linkers can help pre-organize the PROTAC into a bioactive conformation.[4][7]
-
Attachment Points: The "exit vector," or where the linker connects to the this compound and warhead ligands, is crucial.[4] The linker should be attached to a solvent-exposed region of each ligand to avoid disrupting the key interactions needed for protein binding.[4]
Q3: My PROTAC has a high molecular weight. How can I improve its cell permeability?
A3: PROTACs often have high molecular weights that fall "beyond the Rule of Five," making cell permeability a significant challenge.[4] To improve this, you can modify the linker to enhance physicochemical properties. Incorporating PEG units can increase hydrophilicity and flexibility, which may help the molecule adopt a more compact conformation to cross the cell membrane.[4][7] Balancing hydrophilicity and hydrophobicity is key, and specialized assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to evaluate permeability.[5]
Q4: What is the "hook effect" and how do I know if it's affecting my results?
A4: The "hook effect" describes the phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] To identify a hook effect, you must test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) in your degradation assay. A bell-shaped dose-response curve is a hallmark of the hook effect.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during synthesis and biological evaluation.
Guide 1: Low Yield During PROTAC Synthesis
Problem: The overall yield of my this compound-based PROTAC is very low.
A systematic evaluation of each step is the most effective way to diagnose the problem.[9] Start by verifying the quality of your starting materials and then analyze each reaction sequentially.
References
- 1. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Production of 3-Aminophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-aminophthalic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-aminophthalic acid, primarily through the reduction of 3-nitrophthalic acid.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| YLD-001 | Low product yield | Incomplete reaction, degradation of the product, suboptimal catalyst activity, or mechanical losses during workup. | - Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC. - Catalyst evaluation: Ensure the catalyst is not poisoned or deactivated. Consider using a fresh batch or a different type of catalyst. For catalytic hydrogenation, ensure efficient hydrogen dispersion. - pH control: Maintain the optimal pH during the reaction and workup to prevent side reactions or product degradation. - Inert atmosphere: For sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| PUR-001 | Product contamination with starting material (3-nitrophthalic acid) | Incomplete reduction reaction. | - Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature. - Increase catalyst loading: A higher catalyst-to-substrate ratio can drive the reaction to completion. - Improve hydrogen pressure (for hydrogenation): Higher hydrogen pressure can enhance the reduction rate. |
| PUR-002 | Formation of colored impurities | Side reactions such as over-reduction, polymerization, or oxidation of the amino group. | - Control reaction temperature: Avoid excessive temperatures that can lead to side reactions. - Use of decolorizing agents: Treat the crude product solution with activated carbon to adsorb colored impurities.[1][2] - Optimize purification: Recrystallization from a suitable solvent system can effectively remove colored byproducts. |
| STA-001 | Product degradation or discoloration upon storage | 3-aminophthalic acid is known to be unstable and can degrade over time, leading to a decrease in purity.[3] | - Convert to a stable salt: Prepare the hydrochloride dihydrate salt of 3-aminophthalic acid, which exhibits improved stability for long-term storage and transportation.[3] - Proper storage conditions: Store the product in a cool, dry, and dark place under an inert atmosphere. |
| SCA-001 | Difficulties in scaling up the reaction | Issues with heat transfer, mass transfer (especially in heterogeneous catalysis), and safe handling of hazardous reagents at a larger scale. | - Process safety analysis: Conduct a thorough safety assessment before scaling up, especially when using hazardous materials like hydrazine (B178648) hydrate (B1144303) or pressurized hydrogen.[1][4] - Engineering controls: Utilize appropriate reactor designs and agitation to ensure efficient mixing and heat transfer. For hydrogenation, consider specialized high-pressure reactors.[4] - Alternative synthesis routes: Explore alternative, safer, and more scalable synthesis methods that avoid harsh reagents or extreme conditions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of 3-aminophthalic acid?
A1: The most prevalent method is the reduction of 3-nitrophthalic acid. Several reducing systems are employed, each with its own advantages and challenges:
-
Catalytic Hydrogenation: This method often uses catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.[4][5] It can provide high yields but may require specialized high-pressure equipment and involves handling flammable hydrogen gas.[4] The cost of precious metal catalysts can also be a factor in large-scale production.[4]
-
Hydrazine Hydrate Reduction: This method, often catalyzed by ferric chloride/activated carbon, can achieve high yields and purity.[1][2] However, hydrazine hydrate is highly toxic and poses significant safety and environmental risks, requiring special handling procedures.[4]
-
Metal-based Reductions: Reagents like iron powder in acidic media or stannous chloride have been used.[4] These methods can be cost-effective, but often suffer from lower yields, complex workup procedures, and the generation of significant metal waste streams.[1][4]
-
Sulfur-based Reductions: A method utilizing elemental sulfur and sulfides has been reported as a high-yield, environmentally friendly, and simple alternative suitable for industrial production.[4]
Q2: How can I improve the purity of my 3-aminophthalic acid product?
A2: Achieving high purity is crucial, especially for pharmaceutical applications.[6] Consider the following purification strategies:
-
Recrystallization: This is a standard and effective method. The choice of solvent is critical. Water has been used for the recrystallization of the precursor, 3-nitrophthalic acid.[5][7] Experiment with different solvent systems (e.g., water, methanol, ethanol, or mixtures) to find the optimal conditions for your product.
-
Activated Carbon Treatment: Adding activated carbon to the solution of your crude product can help remove colored impurities and other organic contaminants.[1][2]
-
Chromatography: While less common for very large-scale production due to cost and solvent consumption, column chromatography can be used for high-purity requirements.
-
Conversion to a Salt and Back: Converting the 3-aminophthalic acid to a salt (like the hydrochloride salt), purifying the salt by recrystallization, and then converting it back to the free acid can be an effective purification strategy.
Q3: My 3-aminophthalic acid is degrading over time. What can I do to improve its stability?
A3: 3-aminophthalic acid is known to be unstable, which can lead to a decrease in purity upon storage.[3] To address this, you can convert it into its hydrochloride dihydrate salt. This salt form is more stable and better suited for storage and long-distance transportation.[3] The process typically involves dissolving the 3-aminophthalic acid in a suitable solvent and treating it with concentrated hydrochloric acid to induce crystallization of the salt.[3]
Q4: What are the key safety considerations for the large-scale production of 3-aminophthalic acid?
A4: Safety is paramount in any chemical synthesis, especially at an industrial scale. Key considerations include:
-
Handling of Raw Materials: Be aware of the hazards associated with all starting materials and reagents. For example, 3-nitrophthalic acid and its precursor, phthalic anhydride, are irritants.[7][8] Strong acids like sulfuric and nitric acid are highly corrosive.[7]
-
Reaction Hazards:
-
Catalytic Hydrogenation: Requires handling of flammable hydrogen gas, often under pressure, which carries a risk of explosion.[4]
-
Hydrazine Hydrate: Is highly toxic and carcinogenic. Reactions can be violent and require careful control.[4]
-
Acidic Conditions: The use of concentrated acids can lead to equipment corrosion and pose a risk of chemical burns.[4]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and lab coats. For specific hazards, additional protection like face shields or respirators may be necessary.
-
Engineering Controls: Conduct reactions in well-ventilated areas or fume hoods. For large-scale production, a dedicated and properly designed chemical reactor is essential.
-
Waste Disposal: Dispose of all chemical waste according to institutional and governmental regulations. Metal waste from reductions and hazardous solvents require special disposal procedures.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for 3-Aminophthalic Acid
| Method | Reducing Agent | Catalyst | Typical Yield | Purity | Key Challenges | Reference |
| Catalytic Hydrogenation | Hydrogen Gas | Palladium on Carbon (Pd/C) | ~84% | High | High pressure, expensive catalyst, flammability of H₂ | [4] |
| Catalytic Hydrogenation | Hydrogen Gas | Platinic Oxide (PtO₂) | High | High | High pressure, expensive catalyst, flammability of H₂ | [5] |
| Hydrazine Hydrate Reduction | Hydrazine Hydrate | Ferric Chloride / Activated Carbon | Up to 96% | ≥96% | High toxicity of hydrazine, violent reaction, environmental concerns | [1][2][4] |
| Iron Powder Reduction | Iron Powder | Dilute Hydrochloric Acid | 50-60% | Lower | Low yield, complex workup, environmental pollution from iron waste | [1][4] |
| Stannous Chloride Reduction | Stannous Chloride | Concentrated Hydrochloric Acid | Not specified | Not specified | Harsh reaction conditions, equipment corrosion, waste disposal | [4] |
| Sulfur/Sulfide Reduction | Elemental Sulfur and/or Sulfide | None specified | Up to 90.3% | ~96.3% | Potential for H₂S gas evolution | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminophthalic Acid via Catalytic Hydrogenation
This protocol is based on the hydrogenation of 3-nitrophthalic acid using a platinum catalyst.[5]
-
Purification of Starting Material: If the starting 3-nitrophthalic acid contains impurities (e.g., 4-nitrophthalic acid), recrystallize it from hot water.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid in 200 ml of methanol.
-
Catalyst Addition: Add 50 mg of platinic oxide (PtO₂) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 25 psi.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes about one hour.
-
Workup: Once the reaction is complete, filter the mixture to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate to obtain the solid 3-aminophthalic acid. The expected yield is approximately 12.4 g.
Protocol 2: Synthesis of 3-Aminophthalic Acid using Hydrazine Hydrate
This protocol outlines the reduction of 3-nitrophthalic acid using hydrazine hydrate with a ferric chloride/activated carbon catalyst.[2]
-
Preparation of Sodium Salt: In a 500 ml three-necked flask equipped with a stirrer, dissolve 22 g of sodium hydroxide (B78521) in 260 g of water. To this solution, add 40 g (0.19 mol) of 3-nitrophthalic acid and stir until a clear solution is formed.
-
Catalyst Addition: Add 4.2 g of ferric chloride hexahydrate (FeCl₃·6H₂O) and 19 g of activated carbon to the solution.
-
Heating: Heat the mixture to 95 °C (near reflux).
-
Hydrazine Hydrate Addition: Slowly add 34 g of 80% hydrazine hydrate solution dropwise.
-
Reaction: Continue heating at reflux for 5 hours.
-
Filtration: After the reaction is complete, filter the hot mixture and collect the filtrate.
-
Acidification and Crystallization: Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3.5.
-
Isolation and Drying: Cool the acidified solution to induce crystallization. Filter the resulting solid and dry it at 80 °C for 3 hours to obtain the final product. The expected yield is around 33 g with a purity of approximately 96.7%.
Visualizations
Caption: Experimental workflow for the synthesis of 3-aminophthalic acid via catalytic hydrogenation.
Caption: Troubleshooting logic for addressing low product yield in 3-aminophthalic acid synthesis.
References
- 1. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Improving the Selectivity of 3-Aminophthalate Detection
Welcome to the technical support center for the selective detection of 3-aminophthalate in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective detection of this compound in complex matrices like plasma, urine, or tissue homogenates?
A1: The main challenges stem from the inherent complexity of biological samples. These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analytical signal. Key challenges include:
-
Matrix Effects: Components in the sample can suppress or enhance the analytical signal, leading to inaccurate quantification. This is a significant concern in methods like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Interference: Other molecules may produce a signal that is indistinguishable from that of this compound. In chemiluminescence assays, substances like metal ions and oxidizing agents can cause false positives.[1] In immunoassays, structurally similar molecules can cross-react with the antibodies.
-
Low Concentrations: this compound may be present at very low levels, requiring highly sensitive and selective methods to distinguish it from the background noise.
Q2: Which analytical techniques are most suitable for the selective detection of this compound?
A2: Several techniques can be employed, each with its own advantages and disadvantages in terms of selectivity and sensitivity:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is often considered the gold standard for selective and sensitive quantification of small molecules in complex matrices due to its ability to separate analytes from interferences and provide structural information.
-
Chemiluminescence (CL) Assays: These assays are highly sensitive. Since this compound is the light-emitting product of the luminol (B1675438) reaction, direct measurement of its chemiluminescence can be performed.[2] However, this method is susceptible to interference from various substances that can also induce or quench light emission.[1][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays offer high throughput and can be very sensitive and selective, provided that a specific antibody for this compound is available. The primary challenge is potential cross-reactivity with structurally related compounds.
Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?
A3: Minimizing matrix effects is crucial for accurate LC-MS quantification. Strategies include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and co-eluting matrix components can significantly reduce interference.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for signal suppression or enhancement.
Q4: What are the common causes of high background signals in chemiluminescence and ELISA assays for this compound, and how can I reduce them?
A4: High background can obscure the specific signal from this compound. Common causes and solutions are:
-
Chemiluminescence:
-
Contaminants: Metal ions (e.g., iron, copper) and oxidizing agents (e.g., bleach) can catalyze the chemiluminescent reaction, leading to a high background.[1] Ensure the use of high-purity water and reagents, and thoroughly clean all labware.
-
Autoxidation of Luminol/3-Aminophthalate: This can be minimized by optimizing the pH and temperature of the reaction.
-
-
ELISA:
-
Insufficient Blocking: Inadequate blocking of the microplate wells can lead to non-specific binding of antibodies. Increase the concentration or incubation time of the blocking buffer.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding. Titrate antibodies to determine the optimal concentration.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies and other reagents. Increase the number of wash steps and ensure vigorous but careful washing.
-
II. Troubleshooting Guides
A. Chemiluminescence Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive reagents (e.g., hydrogen peroxide). | Prepare fresh reagents. Store hydrogen peroxide properly (protected from light and heat). |
| Incorrect pH of the reaction buffer. | Optimize the pH of the buffer. The chemiluminescence of luminol is pH-dependent, with higher pH generally leading to a stronger signal.[4] | |
| Presence of quenching substances in the sample. | Improve sample cleanup to remove quenchers. Consider dilution of the sample. | |
| Instrument settings not optimized. | Ensure the luminometer is set to the correct wavelength for this compound emission (around 425 nm) and that the integration time is appropriate.[2] | |
| High Background Signal | Contamination with metal ions or oxidizing agents. | Use high-purity water and reagents. Avoid contact with metal surfaces. If bleach contamination is suspected, allow the sample to air out or use a specific inhibitor.[1] |
| High concentration of catalyst (if used). | Optimize the catalyst concentration. | |
| Light leaks in the luminometer. | Check the instrument for light leaks and ensure it is properly sealed during measurement. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Temperature fluctuations. | Ensure all reagents and samples are at the same temperature before starting the assay. Perform incubations at a controlled temperature. | |
| Incomplete mixing of reagents. | Ensure thorough mixing of reagents in the reaction wells. |
B. Immunoassay (ELISA) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal | Insufficient antibody or antigen concentration. | Optimize the concentrations of capture and detection antibodies, and the sample dilution. |
| Inactive enzyme conjugate. | Use a fresh batch of enzyme conjugate and store it properly. | |
| Short incubation times. | Increase the incubation times for antibodies and substrate. | |
| Incorrect buffer composition. | Ensure all buffers are at the correct pH and ionic strength. | |
| High Background | Non-specific binding of antibodies. | Increase the concentration and/or incubation time of the blocking buffer. Add a detergent like Tween-20 to the wash buffer. |
| High concentration of detection antibody. | Perform a titration to determine the optimal concentration of the detection antibody. | |
| Cross-reactivity with other molecules in the sample. | Confirm the specificity of the primary antibody. If cross-reactivity is suspected, a more specific antibody may be needed, or a confirmatory analysis by LC-MS/MS should be performed. | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting or washing. | Use calibrated pipettes and ensure a consistent and thorough washing technique for all wells. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or ensure even temperature distribution during incubation by not stacking plates. | |
| Sample heterogeneity. | Ensure samples are properly mixed before aliquoting into the wells. |
C. Sample Preparation (Solid-Phase Extraction - SPE) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incorrect sorbent selection. | For this compound (an acidic compound), a mixed-mode anion exchange and reversed-phase sorbent is a good starting point.[5] |
| Incomplete elution. | Increase the volume or strength of the elution solvent. For an acidic analyte, eluting with a basic or highly organic solvent is typically effective.[6] | |
| Analyte breakthrough during sample loading. | Decrease the flow rate during sample loading. Ensure the sample pH is appropriate for retention on the chosen sorbent.[7] | |
| Sorbent bed drying out before sample loading. | Re-condition the SPE cartridge and do not allow it to dry before adding the sample.[6] | |
| Poor Selectivity (High Levels of Interferences) | Inappropriate wash solvent. | Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Manipulating the pH of the wash solvent can be effective.[8] |
| Sorbent not selective enough. | Consider a more selective sorbent, such as a molecularly imprinted polymer (MIP) if available. | |
| Poor Reproducibility | Inconsistent flow rates. | Use a vacuum manifold or positive pressure manifold to ensure consistent flow rates between samples. |
| Overloading the SPE cartridge. | Ensure the amount of sample loaded does not exceed the capacity of the sorbent.[7] |
III. Experimental Protocols
A. Protocol for Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis
This protocol is adapted from a generic method for acidic compounds and should be optimized for your specific application.[5]
Materials:
-
Mixed-mode anion exchange/reversed-phase SPE cartridges (e.g., Isolute HAX).
-
Methanol (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 6.0).
-
Acetic acid.
-
Deionized water.
-
Vortex mixer.
-
Centrifuge.
-
SPE vacuum or positive pressure manifold.
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Vortex and centrifuge at 2000 x g for 10 minutes to pellet any precipitates.
-
To 1 mL of urine supernatant, add 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 3 mL of 50:50 (v/v) methanol/deionized water.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1.5 mL of a solution of 80:20 (v/v) methanol/acetic acid.[5]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis. Vortex and transfer to an autosampler vial.
-
B. Protocol for Chemiluminescent Detection of this compound
This is a general protocol for a chemiluminescence reaction. Optimization of reagent concentrations and incubation times is recommended.
Materials:
-
This compound standard solutions.
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM).
-
Catalyst solution (e.g., Cobalt(II) chloride, 1 mM).
-
Alkaline buffer (e.g., 0.1 M carbonate buffer, pH 10.5).
-
Luminometer and appropriate microplates (white, opaque plates are recommended).
Procedure:
-
Reagent Preparation:
-
Prepare a series of this compound standard solutions in the alkaline buffer.
-
Prepare the working detection reagent by mixing the hydrogen peroxide and catalyst solutions in the alkaline buffer. Note: This solution may not be stable and should be prepared fresh.
-
-
Assay Procedure:
-
Pipette 50 µL of your sample or standard into the wells of the microplate.
-
Place the microplate in the luminometer.
-
Inject 50 µL of the working detection reagent into each well.
-
Immediately measure the chemiluminescent signal (at approx. 425 nm). The kinetic profile of the reaction can also be monitored.
-
IV. Quantitative Data
Table 1: Potential Interferences in Luminol-Based Chemiluminescence Assays and their Relative Intensities
Since this compound is the light-emitting species in the luminol reaction, interferences for luminol assays are directly applicable.
| Substance | Relative Chemiluminescence Intensity (Compared to Blood) | Notes | Reference |
| Sodium Hypochlorite (Bleach) | Very High | Can cause false positives. The light emission is often a bright, immediate flash. | [1] |
| Iron and Iron-containing alloys | High | Can catalyze the reaction, leading to false positives. | [1] |
| Copper and Copper alloys | High | Similar catalytic effect to iron. | |
| Horseradish, Turnip, Parsnip | High | Contain peroxidases that can catalyze the reaction. | [9] |
| Household Cleaners | Variable | Some cleaning agents contain oxidizers or other interfering substances. | [1] |
| Enamel Paints | Moderate | Can produce a chemiluminescent response. | [9] |
V. Visualizations
A. Experimental Workflow for SPE and LC-MS/MS Analysis
Caption: Workflow for this compound analysis using SPE and LC-MS/MS.
B. Decision Tree for Troubleshooting Low Signal in a Chemiluminescence Assay
References
- 1. Analysis of Interference with Luminol [vacutaineradditives.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. pHと有機修飾基によるSPEの選択性 [sigmaaldrich.com]
- 9. A study of common interferences with the forensic luminol test for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of HPLC-FLD and LC-MS/MS for 3-Aminophthalate Detection
For researchers, scientists, and drug development professionals requiring the sensitive and accurate detection of 3-aminophthalate, a key metabolite in various chemical and biological processes, the choice of analytical technique is paramount. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stand out as two powerful methods. This guide provides a comparative analysis of these techniques, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
At a Glance: Performance Comparison
| Parameter | HPLC-FLD | LC-MS/MS |
| Selectivity | Good | Excellent |
| Sensitivity (LOD/LOQ) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.999 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (%Recovery) | 90-110% | 95-105% |
| Cost | Lower | Higher |
| Complexity | Moderate | High |
| Throughput | High | Moderate to High |
Principles of Detection
HPLC-FLD relies on the native fluorescence of this compound or its fluorescent derivative. The compound is first separated from the sample matrix on an HPLC column. Post-separation, the eluent passes through a fluorescence detector. The detector excites the molecule at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of this compound. To enhance sensitivity and selectivity, a derivatization step is often employed, where a fluorescent tag is attached to the this compound molecule. A common derivatizing agent for primary amines like this compound is o-phthalaldehyde (B127526) (OPA), which reacts with the amine in the presence of a thiol to form a highly fluorescent isoindole derivative.[1]
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. In a tandem mass spectrometer (like a triple quadrupole), the first quadrupole (Q1) selects the precursor ion of this compound based on its mass-to-charge ratio (m/z). This selected ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) then selects specific fragment ions, which are characteristic of this compound. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix.
Experimental Protocols
HPLC-FLD Method
Sample Preparation & Derivatization:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
For derivatization, an aliquot of the sample or standard is mixed with a borate (B1201080) buffer (pH ~9.5) and the OPA/thiol reagent.
-
The reaction is typically allowed to proceed for a short period (1-2 minutes) at room temperature before injection into the HPLC system.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is commonly used with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
Fluorescence Detection:
-
Excitation Wavelength (λex): ~340 nm for the OPA derivative.[1]
-
Emission Wavelength (λem): ~455 nm for the OPA derivative.[1]
LC-MS/MS Method
Sample Preparation:
-
Sample extraction is performed to isolate this compound from the matrix. This can involve protein precipitation with an organic solvent (e.g., acetonitrile) for biological samples, followed by centrifugation and filtration.
-
The extracted sample is then diluted in the initial mobile phase.
Chromatographic Conditions:
-
Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used, depending on the polarity of the analyte and the desired separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): The mass-to-charge ratio of the protonated or deprotonated this compound molecule.
-
Product Ions (m/z): Specific fragment ions generated from the precursor ion.
-
Collision Energy: Optimized to achieve the most abundant and stable fragment ions.
Workflow Diagrams
Discussion
HPLC-FLD: This technique offers a good balance of sensitivity, cost-effectiveness, and ease of use. The need for derivatization adds an extra step to the sample preparation but significantly enhances sensitivity for compounds with native fluorescence or primary amine groups. The instrumentation is generally less expensive to purchase and maintain compared to LC-MS/MS systems. However, its selectivity can be a limitation when analyzing complex matrices, where co-eluting fluorescent compounds can cause interference.
LC-MS/MS: The primary advantage of LC-MS/MS is its exceptional selectivity and sensitivity. The use of MRM allows for the detection of target analytes at very low concentrations, even in the presence of a complex sample matrix. This high selectivity often eliminates the need for extensive sample cleanup or derivatization. The structural information obtained from the fragmentation pattern provides a high degree of confidence in compound identification. The main drawbacks are the higher initial investment and operational costs, as well as the greater complexity of method development and instrument operation.
Conclusion
The choice between HPLC-FLD and LC-MS/MS for the detection of this compound depends on the specific requirements of the analysis.
-
HPLC-FLD is a suitable and cost-effective choice for routine analysis and when high sample throughput is required, especially if the sample matrix is relatively clean or if derivatization can provide sufficient selectivity.
-
LC-MS/MS is the preferred method when ultimate sensitivity and selectivity are necessary, particularly for the analysis of trace levels of this compound in complex biological or environmental samples where matrix effects are a significant concern.
For drug development and clinical research, the high confidence in identification and quantification offered by LC-MS/MS often makes it the gold standard, despite the higher costs. For quality control or screening purposes where the concentration of this compound is expected to be higher, HPLC-FLD can be a robust and economical alternative.
References
A Head-to-Head Comparison: 3-Aminophthalic Acid and Pomalidomide as CRBN Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is a widely exploited target for this purpose. Pomalidomide (B1683931), a well-established immunomodulatory drug (IMiD), has been a cornerstone for CRBN-recruiting PROTACs. However, the emergence of novel ligands, such as 3-aminophthalic acid, presents new opportunities and warrants a thorough comparative analysis.
This guide provides an objective comparison of 3-aminophthalic acid and pomalidomide as CRBN ligands, focusing on their binding affinity, degradation efficiency in a PROTAC context, and the experimental methodologies used for their characterization.
Quantitative Performance Data
A direct quantitative comparison of the binding affinity of 3-aminophthalic acid to CRBN is not yet widely available in the public domain. However, studies have demonstrated its comparable efficacy to pomalidomide when incorporated into a PROTAC targeting the oncoprotein ERG.
| Ligand | Binding Affinity to CRBN (IC50/Kd) | PROTAC Target | Degradation Performance (DC50/Dmax) |
| Pomalidomide | ~154 nM (IC50, Fluorescence Polarization)[1] | ERG | Comparable to 3-aminophthalic acid-based PROTAC[2][3][4] |
| 3-Aminophthalic Acid | Data not yet publicly available | ERG | Comparable to pomalidomide-based PROTAC[2][3][4] |
Signaling Pathways and Experimental Workflows
The mechanism of action for both 3-aminophthalic acid and pomalidomide as CRBN ligands within a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: General signaling pathway for CRBN-based PROTACs.
The evaluation of these ligands and their corresponding PROTACs involves a series of key experiments to determine binding affinity and degradation efficiency.
Caption: A typical workflow for comparing CRBN ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of CRBN ligands. Below are summaries of key experimental protocols.
CRBN Binding Assay (Fluorescence Polarization)
This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.
Principle: The binding of a small fluorescent probe to the larger CRBN protein results in a high fluorescence polarization (FP) signal. In the presence of a competing ligand, the probe is displaced, leading to a decrease in the FP signal.
Protocol Summary:
-
Reagents: Purified recombinant human CRBN/DDB1 complex, a fluorescently labeled CRBN ligand (e.g., Bodipy-thalidomide), and the test compounds (3-aminophthalic acid and pomalidomide).
-
Assay Setup: A reaction mixture containing the CRBN/DDB1 complex and the fluorescent probe is prepared.
-
Competition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[1]
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay quantifies the reduction of a target protein in cells treated with a PROTAC.
Principle: Western blotting uses specific antibodies to detect the levels of the target protein in cell lysates. A decrease in the protein band intensity corresponds to degradation.
Protocol Summary for ERG Degradation:
-
Cell Culture: VCaP cells, which endogenously express the ERG oncoprotein, are cultured.[2]
-
PROTAC Treatment: Cells are treated with increasing concentrations of the 3-aminophthalic acid-based or pomalidomide-based ERG O'PROTAC for a defined period (e.g., 36 hours).[2]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the ERG protein, followed by a secondary antibody conjugated to a detection enzyme. A loading control antibody (e.g., anti-actin) is also used to normalize the results.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) are calculated.[2]
Conclusion
Pomalidomide remains a highly effective and well-characterized CRBN ligand for the development of PROTACs. The discovery of 3-aminophthalic acid as a novel CRBN ligand, however, offers a promising alternative.[2][3][4] Initial studies demonstrating its comparable efficacy in a PROTAC context highlight its potential.[2][3][4] Further quantitative characterization of its direct binding affinity to CRBN will be crucial for a more complete understanding of its pharmacological profile and to guide its future application in the design of novel protein degraders. The experimental protocols outlined in this guide provide a robust framework for such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Cross-Reactivity in 3-Aminophthalate Immunoassays
An objective comparison of immunoassay performance for the detection of 3-Aminophthalate, a critical metabolite in immunomodulatory drug monitoring.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cross-reactivity considerations for this compound immunoassays. The specificity of an immunoassay is paramount for accurately quantifying analytes in complex biological matrices.[1][2] Cross-reactivity occurs when structurally similar, non-target molecules bind to the assay's antibodies, potentially leading to inaccurate, often overestimated, results.[2][3][4] This is a critical consideration in therapeutic drug monitoring, where this compound serves as a key metabolite for drugs like pomalidomide.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an immunoassay is not solely a feature of the antibody but is also influenced by the assay format and reagent concentrations.[5][6][7] Therefore, understanding the potential for interference from structurally related compounds is essential for reliable data interpretation. The following table summarizes the cross-reactivity profiles of a hypothetical, yet representative, this compound immunoassay against common structurally related molecules.
| Compound | Structure | Concentration Tested (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 100 | 100% |
| Pomalidomide | Precursor Drug | 1000 | < 1.0% |
| Lenalidomide | Precursor Drug | 1000 | < 0.5% |
| Thalidomide | Precursor Drug | 1000 | < 0.1% |
| 4-Aminophthalic acid | Structural Isomer | 500 | 5.2% |
| Phthalic acid | Related Structure | 1000 | < 0.1% |
| Luminol | Structurally Related | 1000 | < 0.1% |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual cross-reactivity can vary between different immunoassay kits and manufacturers.
Experimental Protocol: Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for evaluating antibody cross-reactivity.[3][5] This technique relies on the competition between the target analyte (this compound) and potential cross-reactants in a sample for a limited number of antibody binding sites.[1][3]
Principle: In a competitive immunoassay, the signal generated is inversely proportional to the concentration of the target analyte in the sample.[1] High concentrations of the target analyte or a cross-reacting compound will result in a lower signal.
Methodology:
-
Plate Coating: Microtiter plates are pre-coated with a this compound-protein conjugate (e.g., BSA-3-aminophthalate).
-
Preparation of Standards and Samples:
-
A standard curve is prepared using known concentrations of this compound.
-
Potential cross-reacting compounds are prepared at various concentrations in a drug-free matrix (e.g., urine or plasma).
-
-
Competitive Binding:
-
A fixed amount of anti-3-aminophthalate antibody is mixed with either the standards or the test compounds.
-
This mixture is added to the wells of the coated microtiter plate. The free analyte and the coated analyte compete for binding to the antibody.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove any unbound antibodies and compounds.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the primary anti-3-aminophthalate antibody that is now bound to the plate.
-
Substrate Addition: After another wash step, a chromogenic substrate is added. The enzyme on the secondary antibody converts the substrate into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the amount of this compound in the original sample.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula[6]:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Workflow for Competitive Immunoassay
Caption: Workflow of a competitive immunoassay for determining cross-reactivity.
This guide highlights the critical nature of assessing cross-reactivity in this compound immunoassays. By understanding the potential for interference and employing robust validation protocols, researchers can ensure the accuracy and reliability of their findings in both clinical and research settings.
References
- 1. Competitive Immunoassays for Simultaneous Detection of Metabolites and Proteins Using Micromosaic Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Aminophthalate in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites in biological matrices is crucial for a wide range of studies, from pharmacokinetics to biomarker discovery. 3-Aminophthalate, a metabolite of luminol (B1675438) and a potential ligand in targeted protein degradation, represents an analyte of growing interest. This guide provides a comparative overview of validated analytical methods for the determination of this compound in biological samples, with a focus on providing the necessary data and protocols to make informed decisions on method selection.
Comparison of Analytical Methods
The quantification of small polar molecules like this compound in complex biological matrices such as plasma and urine is most effectively achieved using chromatographic techniques coupled with mass spectrometry. The two primary methods discussed in this guide are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance
A summary of the typical validation parameters for UPLC-MS/MS and a hypothetical GC-MS method for the analysis of this compound are presented below. The UPLC-MS/MS data is based on a validated method for a broad range of amino compounds in human plasma and serves as a strong proxy for the expected performance for this compound.[1][2][3][4]
| Parameter | UPLC-MS/MS | GC-MS (Hypothetical) |
| Limit of Detection (LOD) | 0.5 - 5 µM | 1 - 10 µM |
| Limit of Quantification (LOQ) | 2 - 20 µM | 5 - 30 µM |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | < 17% | < 20% |
| Inter-day Precision (%RSD) | < 16% | < 20% |
| Intra-day Accuracy (%Bias) | -15.6% to +15.6% | -20% to +20% |
| Inter-day Accuracy (%Bias) | -13.7% to +13.7% | -20% to +20% |
| Sample Volume | 10 µL | 100 µL |
| Run Time | 7.5 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for the UPLC-MS/MS and a hypothetical GC-MS method are provided below.
UPLC-MS/MS Method
This method is adapted from a validated assay for the quantification of 66 amino-containing compounds in human plasma and serum.[1][2][3][4]
1. Sample Preparation (Protein Precipitation) [2]
-
Thaw human plasma or serum samples at 4°C.
-
To 10 µL of sample in an Eppendorf tube, add 10 µL of ultrapure water and 5 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).
-
Add 40 µL of cold isopropanol (B130326) containing 1% (v/v) formic acid to precipitate proteins.
-
Vortex mix the samples.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer 10 µL of the supernatant to a clean vial or well of a 96-well plate for derivatization.
2. Pre-column Derivatization (AccQTag Ultra) [1][2]
-
To the 10 µL of supernatant, add 70 µL of AccQTag Ultra Borate Buffer.
-
Vortex mix for 30 seconds.
-
Add 20 µL of AccQTag Ultra Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).
-
Vortex immediately for 30 seconds.
-
Incubate at 55°C for 10 minutes.
3. UPLC-MS/MS Conditions [2]
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 7 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transition for this compound Derivative: To be determined by direct infusion of the derivatized standard.
Caption: UPLC-MS/MS workflow for this compound analysis.
Hypothetical GC-MS Method
This hypothetical method is based on common practices for the analysis of amino compounds by GC-MS, which typically requires derivatization to increase volatility.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or urine, add an internal standard.
-
Acidify the sample with 1 M HCl.
-
Extract with 500 µL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C
-
Mass Spectrometer: Mass Selective Detector (MSD)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Metabolic Pathway
This compound is a well-known product of the oxidation of luminol, a reaction that is catalyzed by the iron in hemoglobin and is widely used in forensic science for the detection of latent bloodstains.
Caption: Luminol oxidation to this compound.
References
- 1. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
comparing the efficacy of different catalysts in luminol oxidation to 3-aminophthalate
For Researchers, Scientists, and Drug Development Professionals
The oxidation of luminol (B1675438), resulting in the emission of light (chemiluminescence), is a cornerstone of various sensitive detection assays. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of different classes of catalysts—metal ions, peroxidases, and nanoparticles—in promoting the oxidation of luminol to 3-aminophthalate, supported by experimental data and detailed protocols.
At a Glance: Comparing Catalyst Efficacy
The selection of a catalyst for luminol chemiluminescence assays directly impacts the intensity and duration of the light signal. Below is a summary of the performance of representative catalysts from three common classes.
Disclaimer: The following data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. For a definitive comparison, it is recommended to evaluate catalysts under identical assay conditions.
| Catalyst Class | Catalyst Example | Relative Chemiluminescence Intensity (Arbitrary Units) | Reaction Duration | Key Advantages | Key Disadvantages |
| Metal Ions | Potassium Ferricyanide (B76249) | Moderate | Short to Moderate | Cost-effective, readily available.[1] | Can be less stable, may cause background interference. |
| Peroxidases | Horseradish Peroxidase (HRP) | High | Long-lasting[2] | High catalytic activity, widely used in immunoassays.[2][3] | More expensive, sensitive to environmental conditions (pH, temperature).[3] |
| Nanoparticles | Silver Nanoparticles (AgNPs) | Very High | Moderate | Can exhibit superior catalytic activity compared to other nanoparticles.[4][5] | Synthesis can be complex, potential for batch-to-batch variability. |
Delving Deeper: Catalyst Mechanisms and Performance
The catalytic mechanism of luminol oxidation varies between catalyst types, influencing their overall performance.
Metal Ions: Transition metal ions like ferricyanide ([Fe(CN)₆]³⁻) and copper(II) (Cu²⁺) facilitate the generation of reactive oxygen species (ROS) from hydrogen peroxide, which then oxidize luminol.[6] These catalysts are workhorses in many standard laboratory protocols due to their low cost and ease of use.[1]
Peroxidases: Enzymes such as horseradish peroxidase (HRP) offer high specificity and catalytic efficiency. HRP catalyzes the oxidation of luminol by hydrogen peroxide through a series of intermediates, resulting in a sustained and intense light emission.[2][7] This makes HRP a popular choice for sensitive applications like ELISA and Western blotting.[2]
Nanoparticles: Metallic nanoparticles, particularly those of silver and gold, have emerged as highly effective catalysts.[4][5] Their large surface area-to-volume ratio provides numerous active sites for the catalytic decomposition of hydrogen peroxide and subsequent luminol oxidation.[4] Studies have suggested that silver nanoparticles can exhibit even greater catalytic activity than gold or platinum nanoparticles.[4]
Visualizing the Process
To better understand the principles behind luminol-based assays, the following diagrams illustrate the generalized reaction pathway and a typical experimental workflow.
Caption: General signaling pathway of catalyzed luminol oxidation.
Caption: Experimental workflow for comparing catalyst efficacy.
Experimental Protocols
The following are representative protocols for preparing the necessary solutions and conducting a comparative chemiluminescence assay.
Solution Preparation
1. Luminol Stock Solution (e.g., 10 mM):
-
Dissolve a specific amount of luminol powder in a suitable solvent, such as 0.1 M NaOH.
-
Store the stock solution in a dark, cool place.
2. Hydrogen Peroxide (H₂O₂) Stock Solution (e.g., 100 mM):
-
Dilute a concentrated H₂O₂ solution (e.g., 30%) with deionized water to the desired concentration.
-
The concentration should be verified by UV spectrophotometry.
3. Catalyst Stock Solutions:
-
Potassium Ferricyanide (e.g., 10 mM): Dissolve potassium ferricyanide in deionized water.
-
Horseradish Peroxidase (HRP) (e.g., 1 mg/mL): Dissolve HRP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Silver Nanoparticles (AgNPs): Synthesize or procure a colloidal silver nanoparticle solution of a known concentration and particle size.
4. Buffer Solution:
-
Prepare a buffer appropriate for the chosen catalyst. For many luminol reactions, a carbonate-bicarbonate buffer (pH 9.5-10.5) is effective.
Chemiluminescence Assay Protocol
-
Prepare Reaction Wells: In a 96-well white opaque microplate (suitable for luminescence readings), add the following to each well:
-
Buffer solution
-
Luminol stock solution (to a final concentration of, for example, 1 mM)
-
Catalyst stock solution (to the desired final concentration)
-
-
Initiate the Reaction: Using a multi-channel pipette or an automated injector in the luminometer, add the hydrogen peroxide stock solution to each well to initiate the reaction (e.g., a final concentration of 10 mM).
-
Measure Chemiluminescence: Immediately begin measuring the luminescence intensity using a luminometer. Set the instrument to take readings at regular intervals (e.g., every second) for a specified duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Plot the chemiluminescence intensity (in Relative Light Units, RLU) versus time for each catalyst.
-
From the kinetic curves, determine the peak intensity, the time to reach peak intensity, and the total light emission (by calculating the area under the curve).
-
Compare these parameters across the different catalysts to evaluate their relative efficacy.
-
Conclusion
The choice of catalyst for luminol oxidation is a critical determinant of the sensitivity and kinetics of a chemiluminescence assay. While traditional metal ion catalysts offer a cost-effective solution, enzyme-based catalysts like HRP provide high sensitivity and are well-suited for biological assays. The emergence of nanoparticle catalysts, particularly silver nanoparticles, presents a promising avenue for further enhancing the performance of luminol-based detection systems. The selection of the optimal catalyst will ultimately depend on the specific requirements of the assay, including the desired sensitivity, duration of the signal, and cost considerations.
References
- 1. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 2. goldbio.com [goldbio.com]
- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminophthalic Acid in Metal-Organic Frameworks: A Comparative Guide to Linker Selection
For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant in the design and performance of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of 3-aminophthalic acid against other common linkers, focusing on their impact on the physicochemical properties and functional performance of MOFs. While direct comparative data for 3-aminophthalic acid is limited in the current literature, this guide draws parallels from other amino-functionalized and phthalic acid-based linkers to provide valuable insights.
The introduction of functional groups onto organic linkers is a powerful strategy to tune the properties of MOFs for specific applications, including gas storage, catalysis, and drug delivery. The amino group (-NH2), in particular, can impart basicity, enhance affinity for specific molecules, and serve as a site for post-synthetic modification.
The Role of the Amino Group in MOF Performance
The presence of an amino group on the organic linker can significantly influence the characteristics of the resulting MOF. Compared to their non-functionalized counterparts, amino-functionalized MOFs often exhibit:
-
Enhanced CO2 Adsorption: The basic nature of the amino group increases the affinity for acidic CO2 molecules, leading to higher adsorption capacities, particularly at low pressures.
-
Improved Catalytic Activity: The amino group can act as a basic catalytic site, enhancing the MOF's performance in various organic reactions.
-
Modified Physicochemical Properties: The introduction of an amino group can alter the electronic properties of the linker, which can, in turn, affect the MOF's photophysical properties and thermal stability. For instance, the decomposition temperature of UiO-66-NH2 (using 2-aminoterephthalic acid) is lower than that of the parent UiO-66.
Comparative Performance Data
To illustrate the impact of linker functionalization, the following table summarizes key performance indicators for the well-studied UiO-66 framework, comparing the parent MOF with its amino-functionalized analogue. Data for a hypothetical MOF with 3-aminophthalic acid is included to highlight the current knowledge gap.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) | Thermal Stability (°C) |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 | >480 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35 | ~380 |
| MOF with 3-aminophthalic acid | 3-aminophthalic acid | -NH₂ | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis of MOFs. Below are representative protocols for the synthesis of a non-functionalized and an amino-functionalized MOF.
Synthesis of UiO-66
A common method for the synthesis of UiO-66 involves the solvothermal reaction of zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC).
-
Preparation of the solution: Zirconium(IV) chloride and 1,4-benzenedicarboxylic acid are dissolved in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.
-
Solvothermal Synthesis: The solution is sealed in a Teflon-lined autoclave and heated to 120 °C for 24 hours.
-
Product Isolation: After cooling, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.
Synthesis of UiO-66-NH₂
The synthesis of UiO-66-NH₂ follows a similar procedure, substituting BDC with 2-amino-1,4-benzenedicarboxylic acid (NH₂-BDC).
-
Preparation of the solution: Zirconium(IV) chloride and 2-amino-1,4-benzenedicarboxylic acid are dissolved in DMF.
-
Solvothermal Synthesis: The mixture is heated in a sealed vessel to a specific temperature for a designated period.
-
Product Isolation and Activation: The resulting powder is collected, washed, and activated by heating under vacuum to remove residual solvent molecules.
Logical Relationships in MOF Functionalization
The choice of linker and its functionalization has a direct impact on the final properties and potential applications of the MOF. This relationship can be visualized as a logical workflow.
Caption: Logical workflow for MOF design and application.
Signaling Pathways in Drug Delivery (Hypothetical)
While no specific studies on the use of 3-aminophthalic acid-based MOFs in drug delivery have been identified, we can hypothesize a potential mechanism of action for a generic amino-functionalized MOF designed for cancer therapy. The acidic tumor microenvironment could trigger the degradation of the MOF, leading to the release of a loaded drug, which could then interfere with a cancer-related signaling pathway.
Caption: Hypothetical drug delivery signaling pathway.
Conclusion
The functionalization of organic linkers with amino groups presents a promising avenue for tailoring the properties of MOFs for a range of applications. While the direct comparative performance of 3-aminophthalic acid as a linker remains
A Researcher's Guide to Assessing the Purity of Commercial 3-Aminophthalic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of their work. 3-Aminophthalic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final product. This guide provides a comprehensive framework for assessing the purity of commercially available 3-aminophthalic acid, offering detailed experimental protocols and a systematic approach to supplier comparison.
Introduction to 3-Aminophthalic Acid and its Common Impurities
3-Aminophthalic acid is most commonly synthesized through the reduction of 3-nitrophthalic acid. The efficiency of this reduction and the subsequent purification steps directly impact the purity of the final product. Based on this synthesis route, the most probable impurities include:
-
3-Nitrophthalic Acid: The unreacted starting material.
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamino derivatives.
-
Isomeric Aminophthalic Acids: Depending on the purity of the initial nitrophthalic acid.
-
Other Synthesis-Related Impurities: Including byproducts like 3-(amino-1,3-dioxoisoindolin-2-yl)phthalic acid and 4-aminoisobenzofuran-1,3-dione, which have been identified in related synthetic processes.
A thorough purity assessment, therefore, requires analytical methods capable of separating and quantifying these potential contaminants. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose.
Comparative Analysis of Commercial 3-Aminophthalic Acid
To ensure the selection of a high-purity 3-aminophthalic acid for your research, a systematic evaluation of products from different suppliers is recommended. The following table summarizes hypothetical purity data for 3-aminophthalic acid from four different commercial suppliers, as determined by the analytical methods detailed in this guide.
| Supplier | Product Number | Stated Purity | Appearance | HPLC Purity (%)[1] | 3-Nitrophthalic Acid (%) | Other Impurities (%) |
| Supplier A | 3AP-001 | >98% | Off-white powder | 99.2 | 0.3 | 0.5 |
| Supplier B | 3AP-002 | 99% (HPLC) | White crystalline solid | 99.5 | 0.1 | 0.4 |
| Supplier C | 3AP-003 | Technical Grade | Yellowish powder | 95.8 | 2.5 | 1.7 |
| Supplier D | 3AP-004 | >99.5% | Bright white powder | 99.7 | <0.1 | 0.2 |
Experimental Protocols
A robust and validated analytical method is crucial for obtaining reliable purity data. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the comprehensive analysis of 3-aminophthalic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate 3-aminophthalic acid from its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 3-aminophthalic acid in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of 3-aminophthalic acid and all impurities.
-
Calculate the percentage purity by dividing the peak area of 3-aminophthalic acid by the total peak area of all components.
-
Identify and quantify known impurities using certified reference standards where available.
-
-
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR provides valuable information about the chemical structure of the main component and can help in the identification of impurities.
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
-
-
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
-
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of 3-aminophthalic acid in approximately 0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirm the characteristic peaks of 3-aminophthalic acid.
-
Analyze any additional peaks to identify potential impurities by comparing their chemical shifts to known spectra of suspected impurities.
-
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for assessing the purity of commercial 3-aminophthalic acid and the logical relationship between the experimental steps.
References
A Comparative Guide to Spectroscopic Techniques for the Characterization of 3-Aminophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key spectroscopic techniques for the characterization of 3-aminophthalate, a molecule of significant interest in chemical and materials research, particularly as the luminophore in the chemiluminescence of luminol (B1675438).[1] A thorough understanding of its structural and molecular properties is crucial for its application in various fields, including forensic science and biosensors.[1] This document outlines the principles, experimental data, and protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overview of Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed characterization of molecules like this compound, offering insights into its structural features, purity, and molecular properties.[1] These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral "fingerprints".[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3] It measures the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.[1][4]
For this compound, the IR spectrum will exhibit characteristic peaks corresponding to its amine (-NH2), carboxylic acid (-COOH) groups, and the aromatic ring.[1]
Key Spectral Features for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amine) | Stretching | 3500-3300 |
| C=O (Carboxylic Acid) | Stretching | 1730-1700 |
| C=C (Aromatic Ring) | Stretching | 1600-1450 |
| C-N (Amine) | Stretching | 1350-1250 |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores. In the context of the luminol-H2O2 system, the chemiluminescence emission maximum is observed at approximately 425 nm, indicating that the luminophor is the excited-state this compound anion.[5]
Expected UV-Vis Absorption for this compound:
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π* | ~294 and ~346 | Aqueous Solution |
Note: These values are based on the luminol-H2O2 system where this compound is the product.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1]
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 8.0 | Multiplet | 3H |
| Amine Protons (-NH₂) | Variable | Broad Singlet | 2H |
| Carboxylic Acid Protons (-COOH) | > 10.0 | Broad Singlet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data for this compound:
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbons (-COOH) | 165 - 185 |
| Aromatic Carbons | 110 - 150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[1] It also provides structural information through the analysis of fragmentation patterns.[1] In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[1] The molecular weight of 3-aminophthalic acid is 181.15 g/mol .[1][6]
Key Mass Spectrometry Data for this compound:
| Parameter | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol [1][6] |
| Exact Mass | 181.03750770 Da[6] |
| Key Fragment Ions | Dependent on ionization method |
Comparative Summary of Spectroscopic Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| FT-IR | Absorption of IR radiation causing molecular vibrations.[1][4] | Identification of functional groups.[3] | Rapid, non-destructive, and provides a unique molecular fingerprint. | Does not provide detailed information on molecular connectivity or stereochemistry. |
| UV-Vis | Absorption of UV-visible light causing electronic transitions.[3] | Information on conjugated systems and chromophores. | High sensitivity, useful for quantitative analysis. | Limited structural information, spectra can be broad and non-specific. |
| NMR | Interaction of nuclear spins with an external magnetic field.[1] | Detailed information on molecular structure, connectivity, and stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity compared to other techniques, requires more sample. |
| MS | Ionization of molecules and separation based on mass-to-charge ratio.[1] | Molecular weight, elemental composition, and structural information from fragmentation. | High sensitivity and specificity, can be coupled with chromatographic techniques. | Can be destructive, fragmentation can be complex to interpret. |
Experimental Protocols
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[7]
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.[4]
-
The sample is placed on the crystal, and the pressure clamp is engaged to ensure good contact.[4]
-
The sample spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, water, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition:
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
The spectrometer is tuned and shimmed for the specific sample and solvent.
-
¹H NMR: A one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with ESI, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.[10][11] The typical concentration is in the range of 1-10 µg/mL.[11]
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system.
-
Data Acquisition:
-
The sample solution is infused into the ESI source.
-
The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500).
-
Data is acquired in either positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
-
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of this compound.
References
- 1. 3-Aminophthalic Acid | High-Purity Reagent | RUO [benchchem.com]
- 2. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. Co3O4 nanoparticles-enhanced luminol chemiluminescence and its application in H2O2 and glucose detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Aminophthalic acid | SIELC Technologies [sielc.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Head-to-Head Battle of Protein Degraders: Evaluating 3-Aminophthalate-Based PROTACs Against a Crowded Field
In the rapidly evolving landscape of targeted protein degradation, a new contender has emerged: 3-aminophthalate-based Proteolysis Targeting Chimeras (PROTACs). This comparison guide offers an objective evaluation of their performance against other well-established degrader technologies, supported by experimental data, detailed protocols, and visualizations of the underlying biological processes.
The therapeutic potential of PROTACs to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins has generated immense excitement within the scientific community. A key component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for degradation. While derivatives of thalidomide, such as lenalidomide (B1683929) and pomalidomide (B1683931), have been the workhorses for recruiting the Cereblon (CRBN) E3 ligase, recent research has introduced 3-aminophthalic acid as a novel, efficient, and economically advantageous alternative.[1][2][3]
This guide will delve into a comparative analysis of this compound-based PROTACs, primarily focusing on their performance against their predecessors, the immunomodulatory drug (IMiD)-based degraders, and other classes of PROTACs that recruit different E3 ligases like the von Hippel-Lindau (VHL) E3 ligase.
Performance Snapshot: this compound vs. Pomalidomide
A pioneering study has demonstrated that an oligonucleotide-based PROTAC (O'PROTAC) utilizing 3-aminophthalic acid to recruit CRBN exhibits comparable efficacy in degrading its target protein, the transcription factor ERG, to its pomalidomide-based counterpart.[2][4] This finding is significant as it presents a more chemically stable and cost-effective alternative to the widely used IMiDs.[2][3]
| Degrader Type | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound-based O'PROTAC (C-P1) | 3-Aminophthalic Acid (CRBN) | ERG | VCaP | 172 nM | Not Reported | [4] |
| Pomalidomide-based O'PROTAC | Pomalidomide (CRBN) | ERG | VCaP | Comparable to C-P1 | Not Reported | [2][3] |
| Pomalidomide-based PROTAC (KP-14) | Pomalidomide (CRBN) | KRAS G12C | NCI-H358 | ~1.25 µM | Not Reported | |
| VHL-based PROTAC (ARV-771) | VHL Ligand | BRD2/3/4 | Prostate Cancer Cell Lines | <1 nM | >90% | [5] |
DC50: The concentration of the degrader at which 50% of the target protein is degraded. Dmax: The maximum percentage of protein degradation achieved.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for their evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC performance.
Key Experimental Protocols
The evaluation of a PROTAC's performance relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., VCaP for ERG target) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERG) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
This assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Cell Line Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® (acceptor).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin.
-
An increase in a high-molecular-weight smear for the target protein in PROTAC-treated samples indicates polyubiquitination.
-
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of the PROTAC's selectivity.
-
Sample Preparation:
-
Treat cells with the PROTAC at a specific concentration and for a defined time. Include a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions using specialized software (e.g., Proteome Discoverer or MaxQuant).
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control to assess off-target effects.
-
Conclusion
The advent of this compound-based PROTACs marks a significant advancement in the field of targeted protein degradation. The demonstration of their comparable efficacy to established pomalidomide-based degraders, coupled with their favorable chemical and economic properties, positions them as a highly attractive alternative for future drug development.[2][3] While pomalidomide and other IMiD derivatives have paved the way and continue to be powerful tools, the expansion of the E3 ligase ligand toolbox with novel scaffolds like 3-aminophthalic acid will undoubtedly fuel the development of the next generation of more diverse and potentially more selective protein degraders. Further comprehensive studies directly comparing the on-target potency, off-target profiles, and pharmacokinetic properties of this compound-based PROTACs with a wider range of degraders will be crucial in fully defining their place in the therapeutic arsenal.
References
- 1. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the horizons of targeted protein degradation: A non-small molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
A Comparative Guide to Inter-Laboratory Validation of 3-Aminophthalate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-aminophthalate, a critical analyte in various research and development settings. In the absence of a formal inter-laboratory study for this specific compound, this document outlines a proposed framework for such a validation, comparing two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established validation parameters for similar small molecules and aromatic amines.[1][2][3][4]
The objective of this guide is to provide a comprehensive resource for selecting and validating an appropriate analytical method for the quantification of this compound, ensuring data accuracy, precision, and reproducibility across different laboratories.
Proposed Inter-Laboratory Study Design
To ensure the reliability and comparability of data across different analytical laboratories, a well-designed inter-laboratory study is essential. The following workflow is proposed to assess the performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Comparison of Analytical Methods
The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of expected performance characteristics for HPLC-UV and LC-MS/MS for the analysis of this compound.
Table 1: Comparison of Quantitative Performance Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Specificity | Moderate (potential for co-eluting interferences) | High (based on mass-to-charge ratio) |
| Throughput | Moderate | High |
| Cost per Sample | Lower | Higher |
| Instrument Complexity | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide generalized protocols for the quantification of this compound by HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
References
For researchers, scientists, and drug development professionals investigating the antioxidant potential of compounds related to 3-aminophthalate, selecting the appropriate assay is a critical first step. This guide provides an objective comparison of four widely-used antioxidant activity assays: DPPH, ABTS, FRAP, and ORAC. It details their principles, provides experimental protocols, and presents comparative data for structurally similar aromatic and phenolic compounds to inform your experimental design.
Overview of Antioxidant Assays
Antioxidant capacity can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A popular SET-based method where the stable DPPH radical is reduced by an antioxidant, causing a color change from violet to yellow.[2][3] This assay is typically performed in an organic solvent like methanol (B129727) or ethanol (B145695).[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another SET-based method that measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[4][5] A key advantage is its solubility in both aqueous and organic solvents, allowing for the analysis of hydrophilic and lipophilic compounds.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This SET-based assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[7][8] The reaction, occurring at an acidic pH of 3.6, produces an intense blue color.[8][9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This is a HAT-based assay that evaluates the ability of an antioxidant to scavenge peroxyl radicals.[9] It measures the inhibition of the decay of a fluorescent probe (commonly fluorescein) over time, providing a kinetic measure of antioxidant capacity.[10]
Quantitative Comparison of Antioxidant Activity
While specific antioxidant data for this compound is scarce due to its primary role as a chemiluminescent product of luminol (B1675438) oxidation, data for structurally related compounds provides a valuable benchmark.[11] Aromatic amines, phenolic acids, and compounds like 3-hydroxyanthranilic acid—which shares the core features of an aromatic ring with amino and carboxyl substituents—serve as relevant proxies.[7][12]
The following table summarizes reported antioxidant activities for various compounds using the DPPH, ABTS, and FRAP assays. Lower IC₅₀ values indicate higher radical scavenging activity, while higher FRAP values indicate greater reducing power.
| Compound Type | Compound Example | Assay | Result | Reference |
| Phenolic Acid | Gallic Acid | ABTS (IC₅₀) | 4.33 µM | [13] |
| Phenolic Acid | 2,3-Dihydroxybenzoic Acid | FRAP (TAUFe/µmol) | 202 µmol Fe²⁺/µmol | [14] |
| Aromatic Amine Derivative | Caffeoyldopamine | Lipid Autoxidation | High Activity | [15] |
| N-Heterocycle | Pyrazoline Derivative (Cmpd 3) | DPPH (IC₅₀) | 93.4 µM | [2][16] |
| Standard | Ascorbic Acid | DPPH (IC₅₀) | 141.9 µM | [2][16] |
| Standard | Trolox | ABTS (IC₅₀) | 2.34 µg/mL | [17] |
Experimental Workflows & Signaling Pathways
Visualizing the experimental process is key to understanding and implementing these assays. The following diagrams, generated using Graphviz, illustrate the typical workflows.
Detailed Experimental Protocols
The following sections provide standardized protocols for each assay, which can be adapted for a 96-well microplate format.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[3] The loss of the violet color is measured spectrophotometrically at 517 nm.[18]
Reagents & Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Test compound and a standard (e.g., Ascorbic Acid, Trolox)
-
96-well microplate and reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle to protect from light.[18]
-
Sample Preparation: Create a stock solution of the test compound in methanol and perform serial dilutions to obtain a range of concentrations.
-
Assay: To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the control well (maximum absorbance), add 100 µL of methanol instead of the sample.
-
For the blank well, add 200 µL of methanol.[18]
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting % inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is green-blue. Antioxidants reduce the radical, causing decolorization, which is measured at 734 nm.[8]
Reagents & Materials:
-
ABTS (7 mM solution)
-
Potassium persulfate (2.45 mM solution)
-
Ethanol or phosphate (B84403) buffer
-
Test compound and a standard (e.g., Trolox)
-
96-well microplate and reader
Procedure:
-
ABTS•+ Solution Preparation: Mix the 7 mM ABTS solution and 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[4]
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[4]
-
Sample Preparation: Prepare a stock solution of the test compound and perform serial dilutions.
-
Assay: Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.[18]
-
Incubation & Measurement: Incubate the plate at room temperature for 6-10 minutes.[18]
-
Measure the absorbance at 734 nm.
-
Calculation: Calculate the % Inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the reducing potential of an antioxidant by its ability to reduce the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex at low pH.[19][20]
Reagents & Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Test compound and a standard (e.g., FeSO₄·7H₂O)
-
96-well microplate and reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11]
-
Warm the FRAP reagent to 37°C before use.[7]
-
Sample Preparation: Prepare serial dilutions of the test compound and the ferrous sulfate (B86663) standard.
-
Assay: Add 180-220 µL of the pre-warmed FRAP reagent to each well.[21]
-
Add 10-20 µL of the sample, standard, or blank (solvent) to the wells.[19]
-
Incubation & Measurement: Incubate the plate at 37°C for 4-5 minutes.[19][21]
-
Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the ferrous sulfate standard. The FRAP value of the sample is calculated from this curve and expressed as µM of Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]
Reagents & Materials:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (radical initiator)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound and a standard (Trolox)
-
Black 96-well microplate and a fluorescence reader with an injector
Procedure:
-
Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare the AAPH solution in phosphate buffer just before use.[10]
-
Sample Preparation: Prepare serial dilutions of the test compound and Trolox standard in phosphate buffer.
-
Assay: In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard, or blank (buffer) to the wells.[10]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[10]
-
Reaction Initiation & Measurement: Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin measuring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: ~485 nm, Emission: ~520 nm).[10]
-
Calculation: Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of the Trolox standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxyanthranilic acid is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalic Acid | SIELC Technologies [sielc.com]
- 6. Effect of antioxidants on induction time of luminol luminescence elicited by 3-morpholinosydnonimine (SIN-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. himedialabs.com [himedialabs.com]
- 9. echemi.com [echemi.com]
- 10. Phthalic acid - Wikipedia [en.wikipedia.org]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Total Antioxidant Capacity Assay Kit (FRAP) - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminophthalate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information, including operational and disposal plans for 3-Aminophthalate, a compound commonly used in chemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. According to safety data sheets (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[4][5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5] An eyewash station and safety shower should be readily accessible in the event of accidental exposure.[4][5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | Yellow powder | [4] |
| Melting Point | 170 - 180 °C | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Soluble in methanol | |
| LD50 (Oral) | Not available | [4] |
| LC50 (Inhalation) | Not available | [4] |
| Permissible Exposure Limits | Not listed | [4] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation) | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following protocol provides a detailed, step-by-step guide for its disposal.
1. Waste Identification and Segregation:
-
All waste materials, including unused this compound, reaction byproducts, and contaminated labware (e.g., gloves, filter paper, containers), must be collected and segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[4]
2. Containerization:
-
Use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with this compound.
-
The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including "this compound."
3. Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
4. Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[3]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] General guidelines for hazardous waste incineration suggest a minimum temperature of 850°C with a residence time of at least 2 seconds to ensure complete destruction.[6]
5. Documentation:
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was sent for disposal.
-
Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organizations.
References
Essential Safety and Logistics for Handling 3-Aminophthalate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 3-Aminophthalate is paramount. This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][3] | Protects against splashes and dust particles causing serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (inspected before use) and impervious, fire/flame-resistant clothing. A full protective suit may be necessary.[1][3][4][5] | Prevents skin contact which can cause irritation.[1][4] |
| Respiratory Protection | A full-face respirator, or specific particle respirators (e.g., P95, P1, OV/AG/P99, ABEK-P2) if exposure limits are exceeded or irritation is experienced.[1][3][5] | Avoids inhalation of dust which may cause respiratory irritation.[4][5] |
Experimental Protocols: Handling and Storage
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][6]
-
Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.[1][3][5][7]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1][3][4][5][6][7]
-
Tools: Use non-sparking tools to prevent ignition.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][6]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[1][4][5][6]
-
Store separately from incompatible materials, such as strong oxidizing agents.[4][7]
Emergency and First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Method:
-
Dispose of the chemical and its container at a licensed hazardous waste disposal facility.[1][4]
-
One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Alternatively, surplus and non-recyclable solutions can be handled by a licensed disposal company.[5]
Contaminated Packaging:
-
Empty containers should be treated as hazardous waste and disposed of according to the same protocols as the chemical itself.
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the key decision-making processes for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.com [capotchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
